molecular formula C23H22F4N6O2 B8175997 Hpk1-IN-3

Hpk1-IN-3

Cat. No.: B8175997
M. Wt: 490.5 g/mol
InChI Key: RZLXOEIALAVGKH-UHFFFAOYSA-N
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Description

CHEMBL4878586 is a Unknown drug.

Properties

IUPAC Name

4-[2-fluoro-6-(trifluoromethyl)anilino]-2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F4N6O2/c1-33-7-6-12-9-18(35-2)17(8-13(12)11-33)30-22-29-10-14(20(28)34)21(32-22)31-19-15(23(25,26)27)4-3-5-16(19)24/h3-5,8-10H,6-7,11H2,1-2H3,(H2,28,34)(H2,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLXOEIALAVGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=C(C=CC=C4F)C(F)(F)F)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Hpk1-IN-3: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed technical overview of Hpk1-IN-3, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). It elucidates its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways involved.

Core Mechanism of Action

This compound is a potent, selective, and ATP-competitive small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3][4] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that functions as a critical negative regulator of immune cell activation, particularly in T lymphocytes.[5][6][7]

The primary mechanism of this compound involves the direct inhibition of the HPK1 kinase activity.[8] In the context of T-cell activation, the T-cell receptor (TCR) engagement triggers a signaling cascade.[5] HPK1 is activated downstream of the TCR and subsequently phosphorylates the adaptor protein SLP-76 at the serine 376 residue (pSLP-76 S376).[7][8][9] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and proteasomal degradation of SLP-76.[8][10] The degradation of the SLP-76 signalosome effectively terminates the TCR signal, thus dampening T-cell activation, proliferation, and cytokine production.[6][10]

By competitively binding to the ATP pocket of HPK1, this compound blocks the phosphorylation of SLP-76.[1][4] This action prevents the degradation of the TCR signalosome, leading to sustained downstream signaling, enhanced T-cell activation and proliferation, and increased production of effector cytokines such as Interleukin-2 (IL-2).[8][9] Pharmacological inhibition of HPK1 with this compound has been shown to significantly elevate IL-2 levels in human peripheral blood mononuclear cells (PBMCs).[1][2][11] Furthermore, in other immune cells like dendritic cells, this compound treatment leads to a concentration-dependent increase in pro-inflammatory cytokines such as IL-6 and TNF-α.[1][2] This multifaceted immune enhancement makes HPK1 inhibition a promising strategy in immuno-oncology.[6][8]

Signaling Pathway and Inhibitor Interaction

The following diagram illustrates the T-cell receptor signaling pathway, highlighting the role of HPK1 and the intervention point of this compound.

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex Engagement cluster_HPK1_Regulation HPK1 Negative Feedback Loop cluster_Inhibitor Pharmacological Intervention cluster_Downstream Downstream Signaling & T-Cell Response TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 activates PLCg1 PLCγ1 Activation SLP76->PLCg1 pSLP76 pSLP-76 (S376) HPK1->pSLP76 phosphorylates Prot1433 14-3-3 pSLP76->Prot1433 recruits Degradation SLP-76 Degradation Prot1433->Degradation induces Degradation->SLP76 terminates signal Inhibitor This compound Inhibitor->HPK1 ATP-competitive inhibition ERK ERK Activation PLCg1->ERK Cytokines ↑ IL-2, Cytokines ERK->Cytokines Proliferation ↑ T-Cell Proliferation ERK->Proliferation

Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency and cellular activity of this compound have been characterized through various assays. The data is summarized below.

ParameterTarget/ProcessValueCell/Assay TypeReference
IC50 HPK1 (MAP4K1)0.25 nMBiochemical Kinase Assay (TR-FRET)[1][2][3][4]
EC50 IL-2 Production108 nMHuman PBMCs[1][2][11]
Selectivity MAP4K Family1150x (vs MAP4K2), 4x (vs MAP4K3), 3423x (vs MAP4K4)Kinome Screen[4]
Selectivity JAK Family1072x (vs JAK1), 262x (vs JAK2), 136x (vs JAK3)Kinome Screen[4]
Selectivity Other Kinases>10,000x (vs FTL3), >10,000x (vs LCK)Kinome Screen[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key assays used to characterize this compound.

Biochemical HPK1 Kinase Inhibition Assay (TR-FRET)

This assay quantitatively measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant HPK1.[4][12]

Objective: To determine the IC50 value of this compound against HPK1.

Materials:

  • Recombinant HPK1 enzyme

  • Fluorescently labeled peptide substrate (e.g., NH2-fluorescein-RFARKGSLRQKNV-COOH)

  • ATP

  • This compound (or test compound)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.015% Brij-35

  • Quench Solution: 10 mM EDTA

  • Microplate reader capable of TR-FRET or capillary electrophoresis system

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the assay buffer containing recombinant HPK1 enzyme (final concentration ~0.625 nM).

  • Add the this compound dilutions to the wells.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate (final concentration ~3 µM) and ATP (final concentration ~22 µM).

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 3 hours).

  • Terminate the reaction by adding the quench solution.

  • Quantify the amount of phosphorylated versus non-phosphorylated substrate using a suitable detection method like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or capillary electrophoresis.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Kinase_Assay_Workflow A 1. Prepare Serial Dilution of this compound C 3. Add this compound Dilutions to Plate A->C B 2. Dispense Recombinant HPK1 Enzyme into Microplate B->C D 4. Initiate Reaction with ATP & Peptide Substrate C->D E 5. Incubate at Room Temperature (3 hours) D->E F 6. Terminate Reaction with EDTA E->F G 7. Quantify Substrate Conversion (e.g., Capillary Electrophoresis) F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for a typical HPK1 biochemical kinase inhibition assay.

Cellular IL-2 Production Assay in Human PBMCs

This assay measures the functional consequence of HPK1 inhibition in a primary human immune cell context.

Objective: To determine the EC50 value of this compound for the enhancement of T-cell cytokine production.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors.

  • This compound

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ELISA kit for human IL-2

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Plate the PBMCs in a 96-well plate at a determined density.

  • Prepare serial dilutions of this compound and add them to the cells.

  • Stimulate the T-cells within the PBMC population by adding anti-CD3/anti-CD28 antibodies. Include unstimulated and vehicle-only (DMSO) stimulated controls.

  • Incubate the plate for a specified period (e.g., 24-72 hours) in a CO2 incubator.

  • After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Quantify the concentration of IL-2 in the supernatant using a standard ELISA protocol.

  • Plot the IL-2 concentration against the logarithm of the this compound concentration and fit the curve to determine the EC50 value.

Logical Framework of this compound Action

The diagram below outlines the logical cause-and-effect relationship of this compound's mechanism of action, from molecular interaction to the ultimate cellular response.

Logical_MoA A This compound Binds to HPK1 ATP Pocket B HPK1 Kinase Activity Inhibited A->B C Phosphorylation of SLP-76 (S376) Blocked B->C D SLP-76 Degradation Prevented C->D E TCR Signaling Sustained & Amplified D->E F Enhanced T-Cell Activation, Proliferation, & Cytokine Release E->F

Caption: Logical flow of the mechanism of action for this compound.

References

Hpk1-IN-3: A Technical Guide to a High-Potency Selective HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby dampening anti-tumor immune responses.[1][3] Inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology to enhance the body's natural defenses against cancer.[1] Hpk1-IN-3 is a potent and highly selective, ATP-competitive inhibitor of HPK1.[4][5][6] This document provides an in-depth technical overview of this compound, including its biochemical and cellular activity, detailed experimental protocols, and the signaling pathways it modulates.

Biochemical and Cellular Activity of this compound

This compound demonstrates sub-nanomolar potency against HPK1 and significant activity in cellular assays, highlighting its potential as a valuable research tool and therapeutic lead.

Table 1: Biochemical and Cellular Potency of this compound
ParameterValueCell/System
IC50 0.25 nMRecombinant HPK1 Enzyme
EC50 (IL-2 release) 108 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)

Data sourced from multiple references.[4][5][7]

Table 2: Kinase Selectivity Profile of this compound

This compound exhibits exceptional selectivity for HPK1 over other kinases, a crucial attribute for minimizing off-target effects.

KinaseFold Selectivity vs. HPK1
MAP4K2 1150x
MAP4K3 4x
MAP4K4 3423x
JAK1 1072x
JAK2 262x
JAK3 136x
FLT3 >10000x
LCK >10000x

This compound demonstrated >100-fold selectivity in 252 out of 265 kinases examined.[5]

Mechanism of Action: The HPK1 Signaling Pathway

HPK1 acts as a crucial negative feedback regulator in T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse where it phosphorylates SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Ser376.[8][9] This phosphorylation event leads to the recruitment of the 14-3-3 protein, resulting in the ubiquitination and subsequent degradation of SLP-76, which ultimately dampens the T-cell activation signal.[9] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining T-cell activation and enhancing the anti-tumor immune response.

HPK1_Signaling_Pathway cluster_TCell T-Cell TCR TCR HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates (Ser376) FourteenThreeThree 14-3-3 SLP76->FourteenThreeThree recruits Activation T-Cell Activation SLP76->Activation Ub Ubiquitination & Degradation FourteenThreeThree->Ub Ub->Activation | Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 |

Caption: HPK1 signaling cascade in T-cell activation and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

HPK1 Biochemical Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantifies the inhibitory activity of this compound on the enzymatic function of recombinant HPK1.

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow A Prepare Assay Plate: Add this compound dilutions B Add HPK1 enzyme and biotinylated peptide substrate A->B C Add ATP to initiate reaction B->C D Incubate at RT C->D E Add Stop/Detection buffer (Eu-antibody & SA-APC) D->E F Incubate at RT E->F G Read TR-FRET signal F->G

Caption: Workflow for the HPK1 TR-FRET biochemical assay.

Methodology:

  • Reagents:

    • Recombinant human HPK1 enzyme

    • Biotinylated peptide substrate

    • ATP

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Stop/Detection Buffer (Assay Buffer containing EDTA, Europium-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC))

    • This compound serially diluted in DMSO and then Assay Buffer.

  • Procedure:

    • Add 2 µL of serially diluted this compound to the wells of a 384-well assay plate.

    • Add 4 µL of a solution containing HPK1 enzyme and biotinylated peptide substrate in Assay Buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in Assay Buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of Stop/Detection Buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to that at 620 nm.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Human PBMC IL-2 Release Assay

This cellular assay measures the ability of this compound to enhance T-cell activation by quantifying the secretion of Interleukin-2 (IL-2).

Methodology:

  • Cell Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Procedure:

    • Plate PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.

    • Add serial dilutions of this compound to the wells and pre-incubate for 1 hour at 37°C, 5% CO₂.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies (e.g., plate-bound or beads) to activate T-cells.

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Collect the cell culture supernatant.

  • IL-2 Quantification:

    • Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit or a bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the IL-2 concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Human Monocyte-Derived Dendritic Cell (moDC) Cytokine Release Assay

This assay assesses the effect of this compound on the function of dendritic cells, key antigen-presenting cells, by measuring the release of pro-inflammatory cytokines.

Methodology:

  • moDC Generation:

    • Isolate CD14+ monocytes from human PBMCs using magnetic-activated cell sorting (MACS).

    • Culture the monocytes for 5-7 days in complete RPMI-1640 medium supplemented with GM-CSF and IL-4 to differentiate them into immature dendritic cells (moDCs).

  • Procedure:

    • Plate the moDCs at a density of 1 x 10⁵ cells/well in a 96-well plate.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the moDCs with a maturation agent, such as lipopolysaccharide (LPS).

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Collect the cell culture supernatant.

  • Cytokine Quantification:

    • Measure the concentrations of IL-6 and TNF-α in the supernatant using specific ELISA kits or a multiplex immunoassay.

  • Data Analysis:

    • Plot the cytokine concentrations against the this compound concentration to evaluate the dose-dependent effect of the inhibitor on cytokine production.

Conclusion

This compound is a highly potent and selective inhibitor of HPK1 that demonstrates significant immunomodulatory effects in primary human immune cells. Its well-characterized biochemical and cellular activities, coupled with the detailed experimental protocols provided herein, make it an invaluable tool for researchers investigating the role of HPK1 in health and disease. The data strongly support the continued exploration of HPK1 inhibition as a promising strategy for cancer immunotherapy, and this compound serves as a benchmark compound for such endeavors.

References

Hpk1-IN-3: A Potent Modulator of T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition presents a promising strategy for enhancing anti-tumor immunity. Hpk1-IN-3 is a potent and selective ATP-competitive inhibitor of HPK1 that has demonstrated significant potential in augmenting T-cell effector functions. This document provides a comprehensive technical overview of the role of this compound in T-cell activation, including its mechanism of action, quantitative effects on T-cell signaling and function, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction to HPK1 and its Role in T-Cell Signaling

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue. This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and proteasomal degradation of SLP-76. The degradation of SLP-76, a key scaffold protein, disrupts the formation of the TCR signalosome, thereby attenuating downstream signaling pathways, including the activation of PLCγ1 and ERK, which are essential for T-cell activation, proliferation, and cytokine production. By inhibiting HPK1, this negative feedback loop is disrupted, leading to a more robust and sustained T-cell response.

This compound: A Potent and Selective HPK1 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for HPK1. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of HPK1, preventing the transfer of phosphate to its substrates.

Potency and Selectivity

This compound exhibits sub-nanomolar potency against HPK1 and has been shown to be highly selective against other kinases, including those within the MAP4K family. This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are a direct result of HPK1 inhibition.

Parameter Value Assay Type Reference
IC50 (HPK1) 0.25 nMBiochemical Assay (TR-FRET)[1][2]
Cellular EC50 (IL-2 production in PBMCs) 108 nMHuman Peripheral Blood Mononuclear Cells[1]

Table 1: Potency of this compound

Kinase Fold Selectivity vs. HPK1 Reference
MAP4K2 1150x[2]
MAP4K3 4x[2]
MAP4K4 3423x[2]
JAK1 1072x[2]
JAK2 262x[2]
JAK3 136x[2]
FLT3 >10000x[2]
LCK >10000x[2]

Table 2: Kinase Selectivity Profile of this compound

Effects of this compound on T-Cell Activation and Function

Inhibition of HPK1 by this compound leads to a significant enhancement of T-cell activation and effector functions. This is evidenced by increased cytokine production and upregulation of activation markers.

Cytokine Production

This compound treatment has been shown to significantly increase the production of key pro-inflammatory cytokines by T-cells following stimulation.

Cell Type Cytokine This compound Concentration (µM) Fold Increase vs. Stimulated Control Reference
JurkatIL-20.1~1.5
JurkatIL-21~2.5
PBMCsIL-20.1Significant Increase[3]
PBMCsIL-21Significant Increase[3]
PBMCsGM-CSF0.1Significant Increase[3]
PBMCsGM-CSF1Significant Increase[3]

Table 3: Effect of this compound on Cytokine Production

T-Cell Activation Markers

Treatment with this compound leads to an increased expression of early (CD69) and late (CD25, HLA-DR) activation markers on both CD4+ and CD8+ T-cells.

T-Cell Subset Activation Marker This compound Concentration (µM) Observation Reference
CD4+CD690.1 - 1Significant increase in % positive cells
CD4+CD250.1 - 1Significant increase in % positive cells
CD4+HLA-DR0.1 - 1Significant increase in % positive cells
CD8+CD250.1 - 1Significant increase in % positive cells
CD8+HLA-DR0.1 - 1Significant increase in % positive cells

Table 4: Effect of this compound on T-Cell Activation Marker Expression

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 in the negative regulation of TCR signaling and the mechanism by which this compound enhances T-cell activation.

HPK1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK SLP76->ERK pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Degradation Proteasomal Degradation pSLP76->Degradation Degradation->SLP76 Activation T-Cell Activation (Cytokine Production, Proliferation) PLCg1->Activation ERK->Activation Hpk1_IN_3 This compound Hpk1_IN_3->HPK1

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation. This compound blocks this process.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on T-cell activation.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Stimulation cluster_analysis Analysis cluster_flow_readouts Flow Cytometry Readouts PBMCs Isolate PBMCs from healthy donors TCells Purify CD4+ and CD8+ T-cells (e.g., magnetic beads) PBMCs->TCells Preincubation Pre-incubate T-cells with This compound or vehicle control TCells->Preincubation Hpk1_IN_3_prep Prepare this compound dilutions Hpk1_IN_3_prep->Preincubation Stimulation Stimulate T-cells (e.g., anti-CD3/CD28 antibodies or Dynabeads) Preincubation->Stimulation Supernatant Collect supernatant for cytokine analysis Stimulation->Supernatant Cells Harvest cells for flow cytometry Stimulation->Cells ELISA Cytokine Quantification (ELISA) (e.g., IL-2, IFN-γ, GM-CSF) Supernatant->ELISA FlowCytometry Flow Cytometry Analysis Cells->FlowCytometry pSLP76 Intracellular staining for pSLP-76 (Ser376) FlowCytometry->pSLP76 ActivationMarkers Surface staining for activation markers (CD69, CD25, HLA-DR) FlowCytometry->ActivationMarkers Proliferation Proliferation assay (e.g., CFSE dye dilution) FlowCytometry->Proliferation

Caption: A generalized workflow for evaluating the impact of this compound on T-cell activation.

Detailed Experimental Protocols

Phospho-SLP-76 (Ser376) Intracellular Flow Cytometry

This protocol details the steps for measuring the phosphorylation of SLP-76 at Serine 376 in T-cells treated with this compound.

  • Cell Preparation and Treatment:

    • Isolate human PBMCs and purify CD4+ or CD8+ T-cells.

    • Resuspend cells at 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

    • Pre-incubate cells with desired concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Stimulation:

    • Stimulate T-cells with soluble anti-CD3 (e.g., OKT3, 1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 15-30 minutes at 37°C.

  • Fixation:

    • Immediately stop the stimulation by adding an equal volume of pre-warmed 4% paraformaldehyde (PFA) in PBS.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Gently resuspend the cell pellet in 1 mL of ice-cold 90% methanol.

    • Incubate on ice for 30 minutes.

    • Wash the cells twice with PBS containing 1% BSA (FACS buffer).

  • Staining:

    • Resuspend the cells in 100 µL of FACS buffer.

    • Add anti-pSLP-76 (Ser376) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647) at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • (Optional) Co-stain with antibodies against cell surface markers (e.g., CD4, CD8) during this step.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of pSLP-76 staining in the gated T-cell populations.

Cytokine Production Measurement by ELISA

This protocol outlines the quantification of cytokines (e.g., IL-2) in the supernatant of T-cell cultures.

  • Cell Culture and Supernatant Collection:

    • Plate purified T-cells (1 x 10^5 cells/well) in a 96-well plate.

    • Pre-treat with this compound or vehicle as described above.

    • Stimulate with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies for 24-72 hours at 37°C.

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA Procedure (using a commercial kit):

    • Bring all reagents to room temperature.

    • Add 100 µL of capture antibody diluted in coating buffer to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

    • Wash the plate 3-5 times with wash buffer (PBS with 0.05% Tween-20).

    • Block the plate with 200 µL of blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

    • Wash the plate as before.

    • Add 100 µL of standards and collected supernatants to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate as before.

    • Add 100 µL of detection antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature.

    • Wash the plate as before.

    • Add 100 µL of avidin-HRP or streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate as before.

    • Add 100 µL of TMB substrate solution. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm on a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

T-Cell Activation Marker Expression by Flow Cytometry

This protocol describes the analysis of surface activation marker expression on T-cells.

  • Cell Culture and Staining:

    • Culture and treat T-cells with this compound and stimuli as described in the cytokine production protocol for 24-72 hours.

    • Harvest the cells and wash them once with FACS buffer.

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add a cocktail of fluorophore-conjugated antibodies against CD4, CD8, CD69, CD25, and HLA-DR at their recommended concentrations.

    • Incubate for 20-30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer.

    • Gate on CD4+ and CD8+ T-cell populations and analyze the percentage of cells expressing each activation marker.

Conclusion

This compound is a powerful research tool for elucidating the role of HPK1 in T-cell biology. Its high potency and selectivity make it an ideal pharmacological agent to probe the consequences of HPK1 inhibition. The data presented in this guide clearly demonstrate that this compound enhances T-cell activation by preventing the HPK1-mediated degradation of SLP-76, leading to increased cytokine production and upregulation of activation markers. For drug development professionals, the robust in vitro activity of this compound and similar molecules underscores the therapeutic potential of targeting HPK1 to boost anti-tumor immunity. The detailed protocols provided herein offer a solid foundation for researchers to investigate the effects of HPK1 inhibitors in their specific experimental systems. Further studies with this compound and other next-generation HPK1 inhibitors will be instrumental in advancing our understanding of T-cell regulation and developing novel immunotherapies.

References

An In-Depth Technical Guide to the Hematopoietic Progenitor Kinase 1 (HPK1) Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] As a key negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling, HPK1 has emerged as a critical target in immuno-oncology.[1][3] By dampening T-cell activation, HPK1 can limit the immune system's ability to effectively recognize and eliminate cancer cells.[3] Consequently, the inhibition of HPK1 presents a promising therapeutic strategy to enhance anti-tumor immunity.[3][4] This technical guide provides a comprehensive overview of the HPK1 signaling pathway, including its core components, activation mechanisms, downstream effects, and its role in immune regulation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

The Core HPK1 Signaling Pathway

The HPK1 signaling cascade is initiated following the engagement of the T-cell receptor (TCR). Upon TCR activation, a series of phosphorylation events leads to the recruitment and activation of HPK1, which in turn phosphorylates downstream substrates to negatively regulate T-cell activation.

Activation of HPK1

The activation of HPK1 is a multi-step process involving translocation, phosphorylation, and protein-protein interactions.[5]

  • Recruitment to the Signalosome: Following TCR engagement, HPK1 is recruited to the lipid raft microdomains of the plasma membrane.[6] This recruitment is facilitated by its interaction with adaptor proteins such as Linker for Activation of T-cells (LAT) and Grb2-related adapter downstream of Shc (GADS).[6]

  • Tyrosine Phosphorylation: Once at the plasma membrane, HPK1 is phosphorylated on tyrosine 379 (Y379) by upstream kinases such as ZAP-70.[5][6] This phosphorylation event creates a high-affinity binding site for the SH2 domain of the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[5][6]

  • Full Kinase Activation: The interaction with SLP-76, coupled with autophosphorylation at threonine 165 (T165) and transphosphorylation at serine 171 (S171) by Protein Kinase D (PKD), leads to the full catalytic activation of HPK1.[5][6]

Downstream Signaling and Negative Regulation

Activated HPK1 acts as a negative regulator of TCR signaling primarily through the phosphorylation of key downstream targets, most notably SLP-76 and GADS.[6]

  • Phosphorylation of SLP-76 and GADS: HPK1 phosphorylates SLP-76 at serine 376 (S376) and GADS at threonine 262.[5][6] These phosphorylation events create binding sites for 14-3-3 proteins.[6]

  • Signalosome Disassembly: The binding of 14-3-3 proteins to phosphorylated SLP-76 and GADS destabilizes the interaction of the SLP-76/GADS complex with the LAT signalosome.[6]

  • Ubiquitination and Degradation of SLP-76: The dissociation of SLP-76 from the signalosome leads to its ubiquitination at lysine 30 and subsequent degradation by the proteasome.[5][7] This degradation of a critical scaffold protein effectively terminates the TCR signal.

The overall signaling pathway can be visualized in the following diagram:

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Engagement LAT LAT GADS GADS LAT->GADS Binds ZAP70->LAT pY HPK1 HPK1 ZAP70->HPK1 pY379 HPK1->HPK1 SLP76 SLP-76 HPK1->SLP76 pS376 HPK1->GADS pT262 SLP76->HPK1 Binds (SH2) FourteenThreeThree 14-3-3 SLP76->FourteenThreeThree Binds Ubiquitin Ubiquitin Proteasome System SLP76->Ubiquitin Degradation GADS->SLP76 Binds GADS->FourteenThreeThree Binds PKD PKD PKD->HPK1 pS171 FourteenThreeThree->SLP76 Dissociation from LAT

HPK1 Signaling Pathway in T-Cells

Quantitative Data in HPK1 Signaling

A critical aspect of understanding and targeting the HPK1 pathway is the quantitative characterization of its components and their interactions.

HPK1 Inhibitor Potency

A growing number of small molecule inhibitors targeting the kinase activity of HPK1 are in development. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating their potency.

Compound Name/IDHPK1 IC50 (nM)Assay TypeReference
GNE-18581.9Biochemical[3][8]
XHS (piperazine analog)2.6Biochemical[3][8]
Compound K (BMS)2.6Biochemical[3]
Compound 220.061Biochemical[3][8]
C17 (exomethylene-oxindole)0.05Biochemical[3]
Sunitinib~10 (Ki)In vitro kinase assay[3][8]
M074-28652930Kinase inhibition assay[3][8]
ISR-0524200Kinase inhibition assay[2][4]
ISR-0343900Kinase inhibition assay[2][4]
Protein-Protein Interaction Affinities

The interactions between proteins in the HPK1 pathway are crucial for signal transduction. The dissociation constant (Kd) is a measure of the affinity between binding partners.

Interacting ProteinsDissociation Constant (Kd)MethodReference
HPK1 Kinase Domain - Sunitinib16 nMIn vitro binding assay[9]

Note: Specific Kd values for HPK1-SLP-76 and other protein-protein interactions in this pathway are not consistently reported in the literature, highlighting an area for further investigation.

Key Experimental Protocols

Reproducible and robust experimental methods are essential for studying the HPK1 signaling pathway. This section provides detailed protocols for key assays.

In Vitro HPK1 Kinase Assay

This assay measures the ability of HPK1 to phosphorylate a substrate, such as a peptide derived from SLP-76, and is used to screen for HPK1 inhibitors.

Materials:

  • Recombinant active HPK1 enzyme

  • Biotinylated SLP-76 peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound (potential HPK1 inhibitor) in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2X enzyme solution by diluting the recombinant HPK1 in kinase reaction buffer. Add 2 µL of the 2X enzyme solution to each well.

  • Prepare a 2X substrate/ATP solution by diluting the biotinylated SLP-76 peptide and ATP in kinase reaction buffer.

  • Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The workflow for a typical in vitro kinase assay is depicted below:

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add compound/DMSO to 384-well plate A->B C Add 2X HPK1 enzyme solution B->C D Add 2X SLP-76 peptide and ATP solution C->D E Incubate at RT for 60 min D->E F Add ADP-Glo™ Reagent E->F G Incubate at RT for 40 min F->G H Add Kinase Detection Reagent G->H I Incubate at RT for 30 min H->I J Measure luminescence I->J K Calculate % inhibition and IC50 J->K

In Vitro HPK1 Kinase Assay Workflow
Co-Immunoprecipitation of HPK1 and SLP-76

This technique is used to demonstrate the in-cell interaction between HPK1 and SLP-76.

Materials:

  • Jurkat T-cells

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

  • Anti-HPK1 antibody

  • Anti-SLP-76 antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blotting reagents

Procedure:

  • Culture Jurkat T-cells to the desired density.

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies for various time points (e.g., 0, 2, 5, 10 minutes).

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with an anti-HPK1 antibody or a control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

  • Wash the beads three times with wash buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-SLP-76 antibody to detect the co-immunoprecipitated SLP-76. An anti-HPK1 antibody should be used to confirm the successful immunoprecipitation of HPK1.

In Vitro Ubiquitination Assay for SLP-76

This assay is designed to reconstitute the ubiquitination of SLP-76 in a test tube, allowing for the study of the enzymes and factors involved.

Materials:

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme

  • A putative E3 ubiquitin ligase for SLP-76 (if known, otherwise a cell lysate containing E3 ligase activity can be used)

  • Recombinant ubiquitin (and HA-tagged ubiquitin for detection)

  • Recombinant, purified SLP-76 (wild-type and mutants, e.g., S376A)

  • Recombinant active HPK1

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)

  • Western blotting reagents

Procedure:

  • (Optional) Pre-phosphorylate SLP-76 by incubating it with active HPK1 and ATP in kinase buffer for 30-60 minutes at 30°C.

  • Set up the ubiquitination reaction by combining the following in a microcentrifuge tube:

    • Ubiquitination reaction buffer

    • E1 enzyme

    • E2 enzyme

    • E3 ligase (or cell lysate)

    • Ubiquitin (and HA-tagged ubiquitin)

    • Phosphorylated or unphosphorylated SLP-76

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analyze the reaction products by SDS-PAGE and Western blotting.

  • Probe the Western blot with an anti-SLP-76 antibody to observe the appearance of higher molecular weight bands corresponding to ubiquitinated SLP-76. An anti-HA antibody can be used to specifically detect the incorporation of HA-tagged ubiquitin.

Conclusion

The Hematopoietic Progenitor Kinase 1 signaling pathway plays a pivotal role in negatively regulating T-cell activation, making it a highly attractive target for cancer immunotherapy. A thorough understanding of the molecular mechanisms, quantitative parameters, and experimental methodologies associated with this pathway is crucial for the successful development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug developers, summarizing the current knowledge of HPK1 signaling and offering detailed protocols for its investigation. Further research into the precise kinetics and binding affinities within the pathway, as well as the identification of the E3 ligase responsible for SLP-76 ubiquitination, will undoubtedly accelerate the translation of HPK1-targeted therapies from the laboratory to the clinic.

References

Hpk1-IN-3: A Technical Guide for Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy.[1][2] HPK1 is predominantly expressed in hematopoietic cells and functions downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), attenuating signaling pathways that are crucial for immune cell activation, proliferation, and effector functions.[2][3] Inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity in preclinical models, suggesting its therapeutic potential as a standalone therapy or in combination with other immunotherapies, such as checkpoint inhibitors.[4][5]

This technical guide focuses on Hpk1-IN-3, a potent and selective ATP-competitive inhibitor of HPK1. It provides a comprehensive overview of its mechanism of action, quantitative data, and detailed experimental protocols to facilitate further research and drug development efforts in the field of cancer immunotherapy.

Mechanism of Action

This compound is an ATP-competitive inhibitor of HPK1, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.[6][7] A key substrate of HPK1 in the context of T-cell activation is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[8] Upon TCR engagement, HPK1 is activated and phosphorylates SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal.[3][8] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, leading to a sustained and enhanced T-cell response.[7]

Quantitative Data

The following tables summarize the key quantitative data for this compound and provide a comparison with other representative HPK1 inhibitors.

Table 1: In Vitro Potency and Cellular Activity of this compound

ParameterValueCell Type/Assay ConditionReference
HPK1 IC50 0.25 nMTR-FRET Biochemical Assay[4][6][7][9]
IL-2 EC50 108 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)[6][7][9]

Table 2: Kinase Selectivity Profile of this compound

KinaseFold Selectivity vs. HPK1Reference
MAP4K2 (GCK) 1150x[4][9]
MAP4K3 (GLK) 4x[4][9]
MAP4K4 (HGK) 3423x[4][9]
JAK1 1072x[4][9]
JAK2 262x[4][9]
JAK3 136x[4][9]
FLT3 >10000x[4][9]
LCK >10000x[4][9]

Table 3: Comparative In Vitro Data of Selected HPK1 Inhibitors

CompoundHPK1 IC50 (nM)Cellular Potency (Assay)Reference
This compound 0.25108 nM (IL-2 in PBMCs)[6][7][9]
Compound K 2.6~0.6 µM (pSLP76 in PBMCs)[10]
Compound 16 <1.0 (Ki)144 nM (unspecified cellular assay)[11]
Compound 5i 0.8Not specified[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

HPK1 Biochemical Kinase Assay (TR-FRET)

This protocol is adapted from established time-resolved fluorescence energy transfer (TR-FRET) assays for HPK1.[4][13]

Materials:

  • Recombinant human HPK1 enzyme

  • LanthaScreen™ Eu-anti-GST Antibody

  • GST-tagged ULight™-p70S6K (Thr389) peptide substrate

  • TR-FRET Dilution Buffer

  • ATP

  • This compound or other test compounds

  • 384-well plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in TR-FRET Dilution Buffer to achieve the desired final concentrations.

  • Reagent Preparation:

    • Prepare the kinase/antibody solution by diluting recombinant HPK1 and Eu-anti-GST antibody in TR-FRET Dilution Buffer.

    • Prepare the substrate/ATP solution by diluting the ULight™-p70S6K peptide and ATP in TR-FRET Dilution Buffer.

  • Assay Protocol:

    • Add 4 µL of the diluted compound to the wells of a 384-well plate.

    • Add 8 µL of the kinase/antibody solution to all wells.

    • Initiate the reaction by adding 4 µL of the substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Human PBMC IL-2 Secretion Assay

This protocol is a representative method for assessing the effect of this compound on T-cell activation in a primary human cell system.[14][15][16][17]

Materials:

  • Ficoll-Paque PLUS

  • Human peripheral blood from healthy donors

  • RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Anti-CD3 and anti-CD28 antibodies

  • This compound or other test compounds

  • Human IL-2 ELISA kit

  • 96-well cell culture plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend the isolated PBMCs in complete RPMI 1640 medium and plate them in 96-well plates at a density of 2 x 105 cells per well.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a DMSO vehicle control.

  • T-cell Stimulation: Add anti-CD3 and anti-CD28 antibodies to the wells to stimulate T-cell activation.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant.

  • IL-2 Measurement: Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the compound concentration and determine the EC50 value.

In Vivo Anti-Tumor Efficacy Study (Representative Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of an HPK1 inhibitor in a syngeneic mouse tumor model, such as the MC38 or CT26 models.[5][12][18][19][20][21][22][23]

Materials:

  • C57BL/6 or BALB/c mice

  • MC38 or CT26 colon carcinoma cells

  • Matrigel (optional)

  • This compound or other test compounds

  • Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80)

  • Calipers for tumor measurement

  • (Optional) Anti-PD-1 or anti-CTLA-4 antibodies for combination studies

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 106 MC38 or CT26 cells (resuspended in PBS, optionally with Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1 combination).

  • Drug Administration:

    • Administer this compound orally once or twice daily at the desired dose levels.

    • If applicable, administer checkpoint inhibitor antibodies intraperitoneally according to a specified schedule (e.g., twice a week).

  • Efficacy Endpoints:

    • Continue to monitor tumor volume throughout the study.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, tumors can be excised and weighed.

    • (Optional) Tumors and spleens can be harvested for immune cell profiling by flow cytometry or immunohistochemistry to analyze the infiltration and activation of T-cells.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the anti-tumor effects.

Visualizations

Signaling Pathway

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment & Activation FourteenThreeThree 14-3-3 SLP76->FourteenThreeThree Binding PLCG1 PLCγ1 SLP76->PLCG1 HPK1->SLP76 Phosphorylation (S376) Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 Inhibition Ub_Proteasome Ubiquitination & Degradation FourteenThreeThree->Ub_Proteasome Ub_Proteasome->SLP76 Inhibition ERK ERK PLCG1->ERK NFkB NF-κB PLCG1->NFkB AP1 AP-1 ERK->AP1 TCell_Activation T-Cell Activation (IL-2 Production, Proliferation) NFkB->TCell_Activation AP1->TCell_Activation

Caption: HPK1 signaling pathway in T-cell activation.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Outcome biochem_assay Biochemical Assay (TR-FRET) ic50 Determine IC50 biochem_assay->ic50 cellular_assay Cellular Assay (PBMC IL-2) ec50 Determine EC50 cellular_assay->ec50 selectivity_assay Kinase Selectivity Screen selectivity_profile Establish Selectivity selectivity_assay->selectivity_profile pk_study Pharmacokinetics (PK) pk_profile Determine PK Profile pk_study->pk_profile efficacy_study Syngeneic Tumor Model (MC38/CT26) tgi Measure Tumor Growth Inhibition (TGI) efficacy_study->tgi pd_study Pharmacodynamics (pSLP76) immune_phenotyping Immune Cell Profiling pd_study->immune_phenotyping ic50->pk_study ec50->pk_study selectivity_profile->pk_study pk_profile->efficacy_study lead_optimization Lead Optimization/ Candidate Selection tgi->lead_optimization immune_phenotyping->lead_optimization

Caption: Preclinical evaluation workflow for an HPK1 inhibitor.

Logical Relationship

Logical_Relationship Hpk1_IN_3 This compound HPK1_Inhibition HPK1 Kinase Inhibition Hpk1_IN_3->HPK1_Inhibition pSLP76_decrease Decreased pSLP76 (S376) HPK1_Inhibition->pSLP76_decrease SLP76_stabilization SLP76 Stabilization pSLP76_decrease->SLP76_stabilization TCR_signaling_up Enhanced TCR Signaling SLP76_stabilization->TCR_signaling_up Tcell_activation_up Increased T-Cell Activation and Proliferation TCR_signaling_up->Tcell_activation_up Cytokine_up Increased IL-2, IFN-γ Production TCR_signaling_up->Cytokine_up Antitumor_immunity Enhanced Anti-Tumor Immunity Tcell_activation_up->Antitumor_immunity Cytokine_up->Antitumor_immunity Tumor_regression Tumor Regression Antitumor_immunity->Tumor_regression

Caption: Mechanism of this compound-mediated anti-tumor immunity.

References

Hpk1-IN-3: A Technical Guide to its Role in Modulating the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of immune cell function, making it a compelling target for cancer immunotherapy. By dampening signaling downstream of the T cell receptor (TCR) and other immune receptors, HPK1 contributes to an immunosuppressive tumor microenvironment (TME), thereby limiting effective anti-tumor immune responses. Hpk1-IN-3 is a potent and selective ATP-competitive inhibitor of HPK1 that has shown significant promise in preclinical studies by enhancing immune cell activation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the TME, supported by available quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to HPK1 and its Role in Immuno-Oncology

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells. It functions as an intracellular checkpoint, attenuating the activation and proliferation of T cells, B cells, and dendritic cells (DCs).[1][2] In the context of cancer, tumors can exploit the HPK1 signaling pathway to evade immune destruction.[1] Inhibition of HPK1 is therefore a promising strategy to restore and enhance anti-tumor immunity, potentially in combination with other immunotherapies like checkpoint inhibitors.[1]

This compound: A Potent and Selective HPK1 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for HPK1.[3] Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of HPK1, thereby preventing the phosphorylation of its downstream substrates.[3]

In Vitro Activity of this compound

This compound has been shown to be a highly potent inhibitor of HPK1 kinase activity and to enhance T cell function in vitro.

ParameterValueCell Type/Assay ConditionReference
HPK1 IC50 0.25 nMBiochemical Assay[3]
IL-2 EC50 108 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)[3]
IL-6 Production Statistically significant, concentration-dependent increaseHuman monocyte-derived dendritic cells (0.25-4 µM, 24-h)[3]
TNF-α Production Statistically significant, concentration-dependent increaseHuman monocyte-derived dendritic cells (0.25-4 µM, 24-h)[3]

Table 1: In Vitro Activity of this compound

Effects on the Tumor Microenvironment (Inferred from Preclinical Studies of HPK1 Inhibitors)

While specific in vivo quantitative data for this compound's direct impact on the tumor microenvironment is not publicly available, studies with other potent HPK1 inhibitors and HPK1 kinase-dead mouse models provide strong evidence for the expected effects. Pharmacological inhibition of HPK1 has been shown to lead to robust tumor growth inhibition (TGI) in various syngeneic mouse models. For instance, a novel HPK1 inhibitor from Insilico Medicine demonstrated a TGI of 42% as a monotherapy and 95% in combination with an anti-PD-1 antibody in a CT26 syngeneic tumor model. It is anticipated that this compound would elicit similar effects.

The anticipated changes within the tumor microenvironment following this compound administration include:

  • Increased T Cell Infiltration and Activation: Inhibition of HPK1 is expected to lead to an influx of activated CD8+ cytotoxic T lymphocytes into the tumor.

  • Enhanced Cytokine Production: Increased secretion of pro-inflammatory cytokines such as IFN-γ and TNF-α within the TME, further promoting an anti-tumor immune response.

  • Modulation of Dendritic Cell Function: Enhanced maturation and antigen presentation by dendritic cells, leading to more effective priming of anti-tumor T cells.

  • Synergy with Checkpoint Inhibitors: this compound is expected to work synergistically with anti-PD-1/PD-L1 antibodies to further unleash the anti-tumor immune response.[1]

Signaling Pathways and Mechanism of Action

HPK1 acts as a negative regulator downstream of the T cell receptor (TCR). Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, most notably SLP-76 at Serine 376. This phosphorylation leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and thereby dampening T cell activation. This compound blocks this initial phosphorylation step, leading to sustained TCR signaling.

HPK1_Signaling_Pathway cluster_TCR_Complex T Cell Receptor Complex TCR TCR Lck Lck TCR->Lck Engagement CD3 CD3 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates Gads Gads LAT->Gads Recruitment SLP76 SLP-76 Gads->SLP76 Recruitment HPK1 HPK1 SLP76->HPK1 Activates Activation T Cell Activation (IL-2, IFN-γ) SLP76->Activation HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 Fourteen_three_three 14-3-3 pSLP76->Fourteen_three_three Binds Degradation Signal Termination & Degradation Fourteen_three_three->Degradation

HPK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro HPK1 Kinase Inhibition Assay (TR-FRET)

This assay determines the direct inhibitory effect of this compound on HPK1 kinase activity.

Materials:

  • Recombinant human HPK1 enzyme

  • Biotinylated peptide substrate (e.g., ULight-MBP)

  • Europium-labeled anti-phospho-substrate antibody (e.g., anti-phospho-MBP)

  • ATP

  • This compound (or other test compounds)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.

  • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of HPK1 enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA and the Europium-labeled antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission at 665 nm to 615 nm.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

T Cell Activation and Cytokine Production Assay

This assay measures the effect of this compound on T cell activation and the secretion of key cytokines like IL-2 and IFN-γ.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T cells

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • ELISA kits for IL-2 and IFN-γ

  • 96-well cell culture plates

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the plate with PBS.

  • Seed PBMCs or T cells at a density of 2 x 10⁵ cells/well.

  • Add serial dilutions of this compound to the wells.

  • Add soluble anti-CD28 antibody to the wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • Centrifuge the plate and collect the supernatant.

  • Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Calculate the EC50 value for IL-2 and IFN-γ production.

Syngeneic Mouse Tumor Model and Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines an in vivo study to assess the anti-tumor efficacy of this compound and its effect on the immune cell composition of the TME.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)

  • This compound formulation for oral or intraperitoneal administration

  • Calipers for tumor measurement

  • Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -PD-1)

  • Tumor dissociation kit

  • Flow cytometer

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ MC38 cells into the flank of C57BL/6 mice.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle, this compound). Administer this compound daily by the chosen route.

  • Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint and Tissue Collection: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

  • TIL Isolation:

    • Mince the tumor tissue and digest it using a tumor dissociation kit to obtain a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Perform red blood cell lysis.

    • Wash and resuspend the cells in FACS buffer.

  • Flow Cytometry:

    • Stain the cells with a cocktail of fluorescently labeled antibodies against immune cell markers.

    • Acquire the samples on a flow cytometer.

    • Analyze the data to quantify the different immune cell populations within the tumor.

Experimental_Workflow_In_Vivo cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., MC38 in C57BL/6) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle Hpk1_IN_3_Treatment This compound Treatment Randomization->Hpk1_IN_3_Treatment Tumor_Monitoring Tumor Volume Measurement Vehicle->Tumor_Monitoring Hpk1_IN_3_Treatment->Tumor_Monitoring Euthanasia Euthanasia & Tumor Excision Tumor_Monitoring->Euthanasia At study endpoint TIL_Isolation Tumor-Infiltrating Lymphocyte (TIL) Isolation Euthanasia->TIL_Isolation Flow_Cytometry Flow Cytometry Analysis of TILs TIL_Isolation->Flow_Cytometry Data_Analysis Data Analysis & Interpretation Flow_Cytometry->Data_Analysis

Workflow for In Vivo Efficacy and TME Analysis.

Conclusion and Future Directions

This compound is a powerful tool for investigating the role of HPK1 in regulating the tumor microenvironment. Its high potency and selectivity make it an excellent candidate for further preclinical development, both as a monotherapy and in combination with other immunotherapies. Future studies should focus on generating robust in vivo efficacy data for this compound, including detailed characterization of its impact on the immune cell infiltrate in various tumor models. Understanding the full potential of this compound will be crucial in advancing the next generation of immuno-oncology therapeutics.

References

Investigating Hpk1-IN-3 in Dendritic Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It has emerged as a critical negative regulator of immune cell function, influencing T cells, B cells, and dendritic cells (DCs).[1][2][3][4] By acting as an intracellular checkpoint, HPK1 attenuates signaling pathways that are crucial for mounting a robust immune response.[1] Consequently, the inhibition of HPK1 is being actively explored as a promising strategy in immuno-oncology to enhance anti-tumor immunity.[1][5] This guide focuses on Hpk1-IN-3, a potent and selective ATP-competitive inhibitor of HPK1[6][7], and its role in modulating dendritic cell function. We provide a consolidated overview of its mechanism, quantitative effects, and detailed experimental protocols for its investigation.

HPK1 Signaling in Dendritic Cells

HPK1 functions as a negative feedback regulator in various immune cell signaling pathways, including those downstream of the T-cell receptor (TCR), B-cell receptor (BCR), and pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) in dendritic cells.[8][9][10] In T cells, upon receptor activation, HPK1 phosphorylates the adaptor protein SLP-76, leading to its degradation and the subsequent dampening of the immune signal.[2][11]

While the precise downstream cascade in dendritic cells is less defined than in T cells, studies using HPK1-deficient mice have been illuminating. These studies reveal that the loss of HPK1 function in bone marrow-derived dendritic cells (BMDCs) leads to a superior activation phenotype upon maturation signals like Lipopolysaccharide (LPS).[8][9][12] This enhanced activation is characterized by higher expression of co-stimulatory molecules and increased production of pro-inflammatory cytokines, suggesting HPK1 normally suppresses these functions.[8][12] this compound, by inhibiting the kinase activity of HPK1, is expected to phenocopy this genetic knockout, thereby augmenting DC activation.

HPK1_Signaling_in_DC cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 HPK1_inactive HPK1 (Inactive) TLR4->HPK1_inactive Activates LPS LPS LPS->TLR4 Binds HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Phosphorylation Hpk1_IN_3 This compound Downstream Downstream Effectors (e.g., SLP-76, TBK1) HPK1_active->Downstream Phosphorylates (Inhibitory Signal) Hpk1_IN_3->HPK1_active Inhibits Transcription_Factors Transcription Factors (NF-κB, AP-1) Downstream->Transcription_Factors Inhibits Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Translocates node_cytokines Pro-inflammatory Cytokines (IL-12, TNF-α, IL-6) Gene_Expression->node_cytokines Suppressed Expression node_costim Co-stimulatory Molecules (CD80, CD86) Gene_Expression->node_costim Suppressed Expression

Caption: HPK1 negative regulatory pathway in dendritic cells.

Quantitative Data on this compound and HPK1 Inhibition

The efficacy of this compound and the functional consequences of HPK1 inhibition have been quantified in several studies. This data provides a benchmark for assessing the inhibitor's activity.

Table 1: Potency and Activity of this compound

Parameter Value Cell Type / Assay Source
IC₅₀ 0.25 nM ATP-competitive biochemical assay [6][7]

| EC₅₀ | 108 nM | IL-2 production in human PBMCs |[6][7] |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. PBMCs: Peripheral blood mononuclear cells.

Table 2: Phenotypic Effects of HPK1 Inhibition/Deficiency in Dendritic Cells

Parameter Observation Cell Type Condition Source
IL-6 Production Statistically significant, concentration-dependent increase Human Mo-DCs 24h treatment with this compound (0.25-4 µM) [6][7]
TNF-α Production Statistically significant, concentration-dependent increase Human Mo-DCs 24h treatment with this compound (0.25-4 µM) [6][7]
Co-stimulatory Molecules Higher expression of CD80, CD86, I-Ab Murine HPK1-/- BMDCs LPS maturation [8][12]
Pro-inflammatory Cytokines Increased production of IL-12, IL-1β, TNF-α, IL-6 Murine HPK1-/- BMDCs LPS maturation [8][12]

| Apoptosis Resistance | Significantly resistant to LPS-induced apoptosis | Murine HPK1-/- BMDCs | Post-activation with LPS |[8][12] |

Mo-DCs: Monocyte-derived dendritic cells. BMDCs: Bone marrow-derived dendritic cells.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on dendritic cell function.

Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the differentiation of DCs from peripheral blood monocytes.

  • Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.

  • Cell Culture: Resuspend purified monocytes at a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 50 ng/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and 25 ng/mL recombinant human Interleukin-4 (IL-4).

  • Differentiation: Plate the cell suspension in 6-well plates and incubate at 37°C in a humidified 5% CO₂ incubator.

  • Feeding: On Day 3, add fresh, pre-warmed media containing GM-CSF and IL-4.

  • Harvesting: On Day 6 or 7, immature Mo-DCs are ready for use. Harvest the loosely adherent cells by gentle pipetting.

This compound Treatment and DC Maturation

This protocol details the treatment of immature Mo-DCs with this compound followed by stimulation.

  • Cell Plating: Resuspend immature Mo-DCs at 1 x 10⁶ cells/mL in fresh complete medium. Plate 1 mL of cell suspension per well in a 24-well plate.

  • Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Dilute to desired final concentrations (e.g., a dose-response from 0.1 µM to 5 µM) in culture medium. Add the diluted inhibitor to the cells. Include a DMSO-only vehicle control. Pre-incubate for 1-2 hours.

  • Maturation Stimulus: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for an unstimulated negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

Assessment of DC Activation by Flow Cytometry

This protocol is for analyzing the surface expression of co-stimulatory markers.

  • Cell Harvesting: After the 24-hour incubation, carefully collect the cells and the culture supernatant (save supernatant at -80°C for cytokine analysis). Wash the cells twice with ice-cold FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

  • Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, and CD86. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the final cell pellet in 300 µL of FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Gate on the live DC population (e.g., using CD11c and HLA-DR positivity). Analyze the median fluorescence intensity (MFI) or percentage of positive cells for CD80 and CD86 in the this compound treated samples versus controls.

Measurement of Cytokine Production by ELISA

This protocol quantifies the secretion of key cytokines into the culture supernatant.

  • Sample Preparation: Thaw the culture supernatants collected in protocol 3.3.

  • ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for human TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.

  • Data Analysis: Read the absorbance on a microplate reader. Calculate the cytokine concentrations in pg/mL or ng/mL by plotting a standard curve. Compare the cytokine levels from this compound treated samples to the vehicle control.

Experimental_Workflow cluster_analysis Data Analysis PBMC 1. Isolate PBMCs (Ficoll Gradient) Monocytes 2. Purify CD14+ Monocytes (MACS) PBMC->Monocytes Differentiate 3. Differentiate for 6-7 Days (GM-CSF + IL-4) Monocytes->Differentiate Immature_DC Immature Mo-DCs Differentiate->Immature_DC Treat 4. Treat with this compound + LPS Stimulation (24h) Immature_DC->Treat Harvest 5. Harvest Cells & Supernatants Treat->Harvest Flow 6a. Flow Cytometry (CD80, CD86) Harvest->Flow Cells ELISA 6b. ELISA (TNF-α, IL-6) Harvest->ELISA Supernatants

Caption: Workflow for investigating this compound effects on Mo-DCs.

References

Hpk1-IN-3: A Technical Guide to its Impact on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Hpk1-IN-3, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), and its significant impact on cytokine production in immune cells. HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation, making it a promising target for cancer immunotherapy.[1][2][3] this compound is an ATP-competitive inhibitor that has demonstrated the ability to enhance anti-tumor immune responses by augmenting T-cell activation and cytokine secretion.

Core Mechanism of Action: Releasing the Brakes on T-Cell Activation

HPK1 functions as an intracellular checkpoint, dampening the signaling cascade initiated by T-cell receptor (TCR) engagement.[3][4] Upon TCR activation, HPK1 is recruited to a signaling complex where it becomes catalytically active.[2][5] Its primary role in this negative feedback loop is the phosphorylation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue.[6][7][8] This phosphorylation event leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, which destabilizes the TCR signaling complex and attenuates downstream signals, ultimately reducing T-cell activation and cytokine production.[3][5][8]

This compound directly counteracts this process by potently inhibiting the kinase activity of HPK1. By blocking the phosphorylation of SLP-76, this compound prevents the degradation of this key adaptor protein, leading to sustained TCR signaling, enhanced T-cell activation, and a significant increase in the production of key pro-inflammatory and effector cytokines.[3][5][6]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_downstream Downstream Signaling TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 Activation T-Cell Activation (Proliferation, Effector Function) SLP76->Activation Promotes HPK1->SLP76 Phosphorylates (Ser376) Leads to Degradation Cytokines Cytokine Production (IL-2, IFN-γ, TNF-α) Activation->Cytokines Inhibitor This compound Inhibitor->HPK1 Inhibits

HPK1 signaling pathway and this compound inhibition point.

Quantitative Impact on Cytokine Production

This compound has been shown to be a highly potent molecule, with significant effects on cytokine production across various immune cell types. Its inhibitory and cellular potencies are summarized below.

ParameterValueCell Type/AssayReference
IC₅₀ 0.25 nMHPK1 Biochemical Assay (TR-FRET)[9][10]
EC₅₀ 108 nMIL-2 Production in human PBMCs[9]

The functional consequence of this potent inhibition is a dose-dependent increase in the secretion of several critical cytokines involved in anti-tumor immunity.

Table 1: Effect of this compound on Cytokine Production in Human Immune Cells

CytokineCell TypeObservationConcentration RangeReference
IL-2 Human PBMCsIncreased production-
Human CD8+ T cellsIncreased secretion-[6][11]
Jurkat cellsIncreased secretion-[6]
IFN-γ Human PBMCsIncreased production, synergistic with PD-1 blockade-[1][6]
Human CD8+ T cellsIncreased secretion-[6][12]
TNF-α Human T cellsIncreased secretion-[6][12]
Human monocyte-derived DCsStatistically significant elevation0.25-4 μM
IL-6 Human monocyte-derived DCsStatistically significant elevation0.25-4 μM

Experimental Protocols

This section details the methodologies used to generate the data on this compound's effect on cytokine production.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Source: Healthy human donor blood.

  • Isolation: PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

  • Culture: Cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

T-Cell Activation and Cytokine Production Assay
  • Objective: To measure the effect of this compound on cytokine release from activated T-cells.

  • Protocol:

    • PBMCs or isolated T-cells (e.g., CD8+) are seeded in 96-well plates.

    • Cells are pre-incubated with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

    • T-cell activation is induced using plate-bound anti-CD3 antibodies (e.g., OKT3) and soluble anti-CD28 antibodies, or with Dynabeads™ Human T-Activator CD3/CD28.[8][13]

    • The cells are incubated for a period ranging from 24 to 72 hours.[1][14]

    • After incubation, the supernatant is collected for cytokine analysis.

  • Cytokine Measurement: The concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the collected supernatant is quantified using standard sandwich ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex Cytokine Bead Array (CBA) with flow cytometry analysis.[14][6]

Dendritic Cell (DC) Activation and Cytokine Assay
  • Objective: To assess the impact of this compound on pro-inflammatory cytokine production in DCs.

  • Protocol:

    • Human monocyte-derived DCs are generated from peripheral blood monocytes.

    • DCs are treated with a concentration range of this compound (e.g., 0.25-4 μM).

    • Cells are stimulated with Lipopolysaccharide (LPS) to induce activation and cytokine production.[1]

    • After 24 hours of incubation, the supernatant is harvested.[1][14]

  • Cytokine Measurement: Levels of IL-6 and TNF-α are measured in the supernatant by ELISA.[14]

Phospho-SLP-76 Flow Cytometry Assay
  • Objective: To confirm the mechanism of action by measuring the inhibition of SLP-76 phosphorylation.

  • Protocol:

    • Jurkat cells or primary human T-cells are treated with this compound.

    • Cells are stimulated with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes).

    • The cells are immediately fixed and permeabilized.

    • Intracellular staining is performed using a fluorescently-labeled antibody specific for phosphorylated SLP-76 (Ser376).

    • The level of pSLP-76 is quantified using a flow cytometer. A reduction in the fluorescent signal indicates inhibitory activity.[6]

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Isolation Isolate Immune Cells (e.g., PBMCs, CD8+ T-Cells) Pre_incubation Pre-incubate cells with This compound or Vehicle Cell_Isolation->Pre_incubation Activation Activate T-Cells (e.g., anti-CD3/CD28) Pre_incubation->Activation Incubation Incubate for 24-72 hours Activation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cytokine_Assay Measure Cytokines (ELISA or CBA) Supernatant->Cytokine_Assay Data_Analysis Analyze and Compare Data Cytokine_Assay->Data_Analysis

Workflow for assessing this compound's effect on cytokine production.

Conclusion

This compound is a potent and selective inhibitor of HPK1 that effectively enhances T-cell function by blocking a key negative regulatory signal. The resulting increase in the production of crucial cytokines like IL-2, IFN-γ, and TNF-α underscores its potential as a valuable agent in immuno-oncology.[1][6][12] The ability of this compound to reverse immunosuppressive signals and synergize with checkpoint inhibitors like anti-PD-1 antibodies further highlights its therapeutic promise.[1][6] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals exploring HPK1 inhibition as a strategy to augment anti-tumor immunity.

References

Hpk1-IN-3: An In-depth Technical Guide for Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways, thereby attenuating immune responses.[2][3] Inhibition of HPK1 has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity.[4] Hpk1-IN-3 is a potent and selective, ATP-competitive inhibitor of HPK1, making it a valuable tool for investigating the biological roles of HPK1 and exploring its therapeutic potential.[5][6][7] This guide provides a comprehensive overview of the basic research applications of this compound, including its biochemical and cellular activities, detailed experimental protocols, and the signaling pathways it modulates.

Biochemical and Cellular Activity of this compound

This compound exhibits high potency against HPK1 in biochemical assays and demonstrates robust cellular activity by modulating downstream signaling events. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of HPK1.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Parameter Value Assay Conditions Reference
IC50 0.25 nMBiochemical TR-FRET Assay[5][6][7]
EC50 108 nMIL-2 Secretion in human PBMCs[5][6][7]
Table 1: Potency and Efficacy of this compound.
Kinase Selectivity (Fold vs. HPK1) Reference
MAP4K21150x[8]
MAP4K34x[8]
MAP4K43423x[8]
JAK11072x[8]
JAK2262x[8]
JAK3136x[8]
FLT3>10000x[8]
LCK>10000x[8]
Table 2: Kinase Selectivity Profile of this compound.

Signaling Pathways Modulated by this compound

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[1][9] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and degradation of SLP-76, which ultimately dampens the T-cell activation signal.[1] this compound, by inhibiting HPK1, prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell activation and effector functions, such as the production of Interleukin-2 (IL-2).[1][4]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activates CD28 CD28 SLP76 SLP-76 pSLP76 p-SLP-76 (Ser376) T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Promotes Degradation Ubiquitination & Degradation pSLP76->Degradation Leads to Degradation->T_Cell_Activation Inhibits IL2 IL-2 Production T_Cell_Activation->IL2 HPK1->SLP76 Phosphorylates Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 Inhibits

HPK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by HPK1 in a biochemical format.

TR_FRET_Workflow A Prepare Reagents: - HPK1 Enzyme - Fluorescent Peptide Substrate - ATP - this compound (serial dilutions) B Add HPK1 and this compound to assay plate and incubate A->B C Initiate reaction by adding ATP and substrate mixture B->C D Incubate to allow phosphorylation C->D E Stop reaction and add Europium-labeled antibody specific for phosphorylated substrate D->E F Read TR-FRET signal E->F G Calculate IC50 value F->G

TR-FRET Biochemical Assay Workflow.

Materials:

  • Recombinant HPK1 enzyme

  • Fluorescently labeled peptide substrate (e.g., ULight™-labeled SLP-76 peptide)

  • ATP

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phospho-substrate antibody

  • 384-well low-volume plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute in Assay Buffer.

  • Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of HPK1 enzyme diluted in Assay Buffer to each well.

  • Incubate for 30 minutes at room temperature.

  • Prepare a 2X substrate/ATP mix in Assay Buffer.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding 5 µL of stop solution containing EDTA and the Europium-labeled antibody.

  • Incubate for 1 hour at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the results against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cellular Assay for SLP-76 Phosphorylation

This protocol describes the measurement of HPK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76, in Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-phospho-SLP-76 (Ser376) antibody

  • Anti-total-SLP-76 antibody

  • HRP-conjugated secondary antibodies

  • Western blot reagents and equipment or ELISA kit for pSLP-76

Procedure:

  • Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium.

  • Pre-treat cells with various concentrations of this compound or DMSO for 1 hour.

  • Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 15 minutes.

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells in Lysis Buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of phosphorylated and total SLP-76 by Western blot or a pSLP-76 specific ELISA.

  • For Western blotting, separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate primary and secondary antibodies.

  • Quantify the band intensities to determine the effect of this compound on SLP-76 phosphorylation.

Cellular Assay for IL-2 Production in Human PBMCs

This assay measures the functional consequence of HPK1 inhibition on T-cell activation by quantifying the secretion of IL-2 from stimulated human peripheral blood mononuclear cells (PBMCs).

IL2_Assay_Workflow A Isolate PBMCs from healthy donor blood B Pre-treat PBMCs with This compound (serial dilutions) A->B C Stimulate cells with anti-CD3/anti-CD28 antibodies B->C D Incubate for 24-48 hours C->D E Collect supernatant D->E F Measure IL-2 concentration by ELISA E->F G Calculate EC50 value F->G

IL-2 Production Assay Workflow in PBMCs.

Materials:

  • Human PBMCs isolated from healthy donor blood

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD3 and anti-CD28 antibodies

  • Human IL-2 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium and seed at 2 x 10⁵ cells/well in a 96-well plate.

  • Add serial dilutions of this compound or DMSO to the wells and incubate for 1 hour.

  • Stimulate the cells with anti-CD3 (e.g., 0.5 µg/mL) and anti-CD28 (e.g., 0.5 µg/mL) antibodies.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, centrifuge the plate and carefully collect the supernatant.

  • Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Plot the IL-2 concentration against the logarithm of the this compound concentration to determine the EC₅₀ value.

Conclusion

This compound is a highly potent and selective inhibitor of HPK1, serving as an indispensable tool for the investigation of HPK1's role in immune regulation. Its ability to block the negative regulatory function of HPK1 on TCR signaling makes it a valuable reagent for studies in immunology and immuno-oncology. The experimental protocols provided in this guide offer a solid foundation for researchers to utilize this compound effectively in their studies to further elucidate the therapeutic potential of HPK1 inhibition.

References

The Structure-Activity Relationship of Hpk1-IN-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of Hpk1-IN-3, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase, is a critical negative regulator of T-cell receptor signaling, making it a compelling target for cancer immunotherapy. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and key signaling pathways associated with this compound and its analogs, based on the foundational research published in ACS Medicinal Chemistry Letters.

Core Data Presentation

The development of this compound stemmed from a diaminopyrimidine carboxamide scaffold. The subsequent SAR exploration focused on modifications at the C4 aniline and C2 tetrahydroisoquinoline positions to optimize potency, selectivity, and cellular activity.[1]

Quantitative Data Summary

The following table summarizes the key biochemical and cellular activity data for this compound and related compounds from the discovery campaign.[1]

CompoundStructureHPK1 TR-FRET IC50 (nM)Human PBMC IL-2 EC50 (nM)
This compound (Compound 27) 4-((2-fluoro-6-(trifluoromethyl)phenyl)amino)-2-((6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)pyrimidine-5-carboxamide0.25 108
Compound 6 4-((2-(trifluoromethoxy)phenyl)amino)-2-((6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)pyrimidine-5-carboxamide0.44200
Compound 7 4-((2,6-difluorophenyl)amino)-2-((6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)pyrimidine-5-carboxamide0.61150
Compound 22 4-((2-chloro-6-methylphenyl)amino)-2-((6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)pyrimidine-5-carboxamide0.061120

Structure-Activity Relationship (SAR) Analysis

The SAR studies revealed several key insights into the chemical features driving HPK1 inhibition:

  • Diaminopyrimidine Carboxamide Core: This central scaffold serves as the foundational structure for potent HPK1 inhibition.

  • C4-Aniline Substitution: Modifications at this position significantly impact potency and selectivity. The presence of a 2,6-disubstituted aniline, as seen in this compound, was found to be optimal for achieving high potency.

  • C2-Tetrahydroisoquinoline Moiety: This group contributes to the overall binding affinity and favorable physicochemical properties of the inhibitors.

  • 5-Carboxamide Group: The introduction of a carboxamide at the 5-position of the pyrimidine ring was a critical discovery, leading to a significant enhancement in enzymatic inhibitory potency and kinome selectivity. This group also contributed to a sustained elevation of cellular IL-2 production in human peripheral blood mononuclear cells (PBMCs).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

HPK1 Biochemical Assay (LanthaScreen™ TR-FRET)

This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the HPK1 kinase domain. The binding of the tracer to the europium-labeled anti-tag antibody on the kinase results in a high time-resolved fluorescence resonance energy transfer (TR-FRET) signal. Inhibition is measured as a decrease in this signal.

Materials:

  • HPK1 enzyme (MAP4K1)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Prepare a 4X solution of the test compound in Kinase Buffer A with a final DMSO concentration of 4%.

  • Prepare a 2X solution of the HPK1 enzyme and Eu-anti-Tag antibody mixture in Kinase Buffer A.

  • Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

  • In a 384-well plate, add 4 µL of the 4X test compound solution.

  • Add 8 µL of the 2X kinase/antibody mixture to all wells.

  • Add 4 µL of the 4X tracer solution to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • The data is expressed as the ratio of the acceptor (665 nm) to the donor (615 nm) emission. IC50 values are calculated from the dose-response curves.[2]

Human PBMC IL-2 Secretion Assay (ELISA)

This assay quantifies the amount of Interleukin-2 (IL-2) secreted by human peripheral blood mononuclear cells (PBMCs) upon stimulation, as a measure of T-cell activation. Inhibition of HPK1 is expected to increase IL-2 production.

Materials:

  • Human PBMCs, isolated from healthy donors

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3/CD28 antibodies for T-cell stimulation

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Human IL-2 ELISA kit

  • 96-well cell culture plates

  • 96-well ELISA plates

Procedure:

  • Plate human PBMCs in a 96-well culture plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium.

  • Add serial dilutions of the test compound to the wells. The final DMSO concentration should be kept below 0.5%.

  • Stimulate the cells with anti-CD3/CD28 antibodies.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Quantify the IL-2 concentration in the supernatant using a human IL-2 ELISA kit according to the manufacturer's protocol. Briefly:

    • Coat a 96-well ELISA plate with the capture antibody overnight.

    • Block the plate with a blocking buffer.

    • Add the cell culture supernatants and IL-2 standards to the wells and incubate.

    • Wash the wells and add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the wells and add the substrate solution.

    • Stop the reaction and read the absorbance at 450 nm.

  • EC50 values are determined from the dose-response curves of IL-2 production.[3][4][5][6]

pSLP-76 (Ser376) Phospho-Flow Cytometry Assay in Human PBMCs

This assay measures the phosphorylation of SLP-76 at serine 376, a direct downstream target of HPK1, in human PBMCs as a marker of target engagement.

Materials:

  • Human PBMCs

  • RPMI-1640 medium

  • Anti-CD3/CD28 antibodies for stimulation

  • Test compounds (e.g., this compound)

  • Fixation buffer (e.g., BD Cytofix™)

  • Permeabilization buffer (e.g., BD Phosflow™ Perm/Wash Buffer I)

  • Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)

  • Flow cytometer

Procedure:

  • Pre-treat human PBMCs with serial dilutions of the test compound for 1 hour.

  • Stimulate the cells with anti-CD3/CD28 antibodies for 15 minutes at 37°C.

  • Fix the cells immediately by adding pre-warmed fixation buffer and incubate for 10-15 minutes at 37°C.

  • Permeabilize the cells by adding permeabilization buffer and incubating for 30 minutes on ice.

  • Stain the cells with the anti-pSLP-76 (Ser376) antibody and antibodies against cell surface markers for 30-60 minutes at room temperature in the dark.

  • Wash the cells with staining buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data by gating on the T-cell populations (e.g., CD3+, CD4+, or CD8+) and measuring the median fluorescence intensity (MFI) of the pSLP-76 signal. IC50 values are determined from the dose-response inhibition of pSLP-76 phosphorylation.[7][8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the HPK1 signaling pathway and the experimental workflows.

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck activates ZAP70 ZAP70 Lck->ZAP70 activates LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 phosphorylates HPK1_inactive HPK1 (inactive) LAT_SLP76->HPK1_inactive recruits & activates pSLP76 pSLP-76 (S376) T_Cell_Activation T-Cell Activation (IL-2 Production) LAT_SLP76->T_Cell_Activation HPK1_active HPK1 (active) HPK1_inactive->HPK1_active HPK1_active->LAT_SLP76 phosphorylates SLP-76 Signal_downregulation Signal Downregulation (Ubiquitination & Degradation) pSLP76->Signal_downregulation Signal_downregulation->T_Cell_Activation inhibits Hpk1_IN_3 This compound Hpk1_IN_3->HPK1_active inhibits

Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.

Biochemical Assay Workflow (TR-FRET)

TR_FRET_Workflow start Start prepare_reagents Prepare 4X Compound, 2X Kinase/Antibody, 4X Tracer start->prepare_reagents add_compound Add 4 µL Compound prepare_reagents->add_compound add_kinase_ab Add 8 µL Kinase/Antibody add_compound->add_kinase_ab add_tracer Add 4 µL Tracer add_kinase_ab->add_tracer incubate Incubate 60 min at RT add_tracer->incubate read_plate Read TR-FRET (340ex / 615em, 665em) incubate->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for the HPK1 TR-FRET biochemical assay.

Cellular Assay Workflow (IL-2 ELISA)

IL2_ELISA_Workflow start Start plate_pbmcs Plate Human PBMCs start->plate_pbmcs add_compound Add Test Compound plate_pbmcs->add_compound stimulate Stimulate with anti-CD3/CD28 add_compound->stimulate incubate Incubate 72h at 37°C stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform IL-2 ELISA collect_supernatant->elisa analyze Calculate EC50 elisa->analyze

Caption: Workflow for the human PBMC IL-2 secretion assay.

References

Hpk1-IN-3: A Potent and Selective Chemical Probe for Hematopoietic Progenitor Kinase 1 (HPK1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell and B-cell receptor signaling, playing a crucial role in immune homeostasis.[1][2] In the context of oncology, HPK1's inhibitory function can hinder the immune system's ability to effectively target and eliminate tumor cells.[2] Consequently, the inhibition of HPK1 has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity.[1][3] Hpk1-IN-3 is a potent, selective, and ATP-competitive small molecule inhibitor of HPK1, making it a valuable chemical probe for elucidating the biological functions of this kinase and for validating it as a therapeutic target.[4][5][6] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueAssay TypeCell Type
IC50 0.25 nMHPK1 Biochemical Assay (TR-FRET)N/A
EC50 (IL-2 production) 108 nMIL-2 ELISAHuman Peripheral Blood Mononuclear Cells (PBMCs)
Effect on Cytokine Production Concentration-dependent increase in IL-6 and TNF-αCytokine MeasurementHuman monocyte-derived dendritic cells

Table references:[4][5][6][7]

Table 2: Kinase Selectivity Profile of this compound

KinaseFold Selectivity vs. HPK1
MAP4K2 1150x
MAP4K3 4x
MAP4K4 3423x
JAK1 1072x
JAK2 262x
JAK3 136x
FLT3 >10000x
LCK >10000x

Table reference:[7]

HPK1 Signaling Pathway

HPK1 acts as a negative regulator downstream of the T-cell receptor (TCR). Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adapter proteins, such as SLP-76, leading to the attenuation of the T-cell response.[2][8][9]

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_Signalosome Signalosome cluster_Downstream_Effects Downstream Effects TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment & Activation T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) SLP76->T_Cell_Activation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 Degradation SLP-76 Degradation pSLP76->Degradation Reduced_Activation Reduced T-Cell Activation Degradation->Reduced_Activation

Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

HPK1 Biochemical Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantitatively measures the enzymatic activity of HPK1 and the inhibitory potential of compounds like this compound.

Workflow Diagram:

TR_FRET_Workflow A Prepare Assay Plate (Add this compound dilutions) B Add HPK1 Enzyme and Biotinylated Substrate A->B C Add ATP to Initiate Reaction B->C D Incubate at Room Temperature C->D E Add Detection Reagents (Europium-labeled anti-pSubstrate Ab and Streptavidin-APC) D->E F Incubate and Read TR-FRET Signal E->F

Caption: Workflow for the HPK1 TR-FRET biochemical assay.

Methodology:

  • Compound Preparation: Serially dilute this compound in DMSO and then into the assay buffer to the desired final concentrations.

  • Reagent Preparation: Prepare a solution containing recombinant HPK1 enzyme and a biotinylated peptide substrate (e.g., a peptide derived from SLP-76) in kinase reaction buffer.

  • Assay Initiation: In a 384-well plate, add the diluted this compound followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add a detection mixture containing a Europium-labeled antibody specific for the phosphorylated substrate and Streptavidin-Allophycocyanin (SA-APC).

  • Signal Measurement: After another incubation period to allow for binding of the detection reagents, read the plate on a TR-FRET-compatible plate reader. The FRET signal is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay: SLP-76 Phosphorylation (pSLP-76) ELISA

This assay measures the ability of this compound to inhibit HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.[8][10]

Workflow Diagram:

pSLP76_ELISA_Workflow A Isolate Human PBMCs B Pre-incubate PBMCs with This compound A->B C Stimulate T-cells (e.g., with anti-CD3/CD28) B->C D Lyse Cells C->D E Perform Sandwich ELISA for pSLP-76 (Ser376) D->E F Analyze Results E->F

Caption: Workflow for the cellular pSLP-76 ELISA.

Methodology:

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • Compound Treatment: Resuspend PBMCs in appropriate cell culture medium and pre-incubate with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

  • T-Cell Stimulation: Stimulate the T-cells within the PBMC population by adding anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway and induce HPK1-mediated SLP-76 phosphorylation.

  • Cell Lysis: After a short stimulation period (e.g., 5-15 minutes), lyse the cells to release intracellular proteins.

  • ELISA:

    • Coat a high-binding ELISA plate with a capture antibody specific for total SLP-76.

    • Add the cell lysates to the wells and incubate to allow the capture antibody to bind to SLP-76.

    • Wash the plate and add a detection antibody that specifically recognizes phosphorylated SLP-76 at serine 376. This antibody should be conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the plate again and add a substrate for HRP (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: The absorbance is proportional to the amount of pSLP-76. Calculate the inhibition of SLP-76 phosphorylation at each this compound concentration and determine the EC50 value.

Cellular Functional Assay: IL-2 Production in PBMCs

This assay assesses the functional consequence of HPK1 inhibition by measuring the production of Interleukin-2 (IL-2), a key cytokine indicative of T-cell activation.[4][6]

Methodology:

  • Cell Preparation and Compound Treatment: Follow steps 1 and 2 as described in the pSLP-76 ELISA protocol.

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies.

  • Incubation: Incubate the cells for a longer period (e.g., 24-72 hours) to allow for cytokine production and secretion into the culture supernatant.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

  • IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The amount of IL-2 produced is a measure of T-cell activation. Determine the EC50 value for this compound-induced IL-2 production.

Conclusion

This compound is a highly potent and selective inhibitor of HPK1. Its well-characterized biochemical and cellular activities, coupled with its favorable selectivity profile, establish it as an invaluable chemical probe for investigating the roles of HPK1 in immune regulation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to utilize this compound in their studies to further explore HPK1 biology and its potential as a therapeutic target in immuno-oncology and other immune-related diseases.

References

The Rise of a New Immuno-Oncology Contender: A Technical Guide to the Discovery and Development of Hpk1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of cancer immunotherapy, the quest for novel targets that can overcome resistance to current treatments is paramount. Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a highly attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and development of Hpk1-IN-3, a potent and selective inhibitor of HPK1, intended to serve as a comprehensive resource for researchers and drug development professionals in the field of immuno-oncology.

The Rationale for HPK1 Inhibition in Cancer Therapy

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and functions as a crucial brake on the anti-tumor immune response.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, most notably the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[1] This phosphorylation event leads to the attenuation of T-cell activation and proliferation, thereby limiting the immune system's ability to effectively recognize and eliminate cancer cells.

In preclinical models, the genetic knockout or pharmacological inhibition of HPK1 has been shown to enhance T-cell-mediated anti-tumor immunity.[2] This has spurred the development of small molecule inhibitors targeting HPK1, with the goal of releasing the brakes on the immune system and promoting a robust and durable anti-cancer response, both as a monotherapy and in combination with existing immunotherapies like checkpoint inhibitors.

Discovery of this compound: A Structure-Guided Approach

This compound was identified through a disciplined drug discovery process that began with a high-throughput screening (HTS) campaign, followed by a structure-guided optimization of a diaminopyrimidine carboxamide scaffold.[1] The initial HTS hit demonstrated modest potency, but X-ray crystallography revealed key binding interactions within the ATP-binding site of HPK1.

A pivotal discovery in the lead optimization process was the identification of a carboxamide moiety that significantly enhanced the inhibitor's potency and selectivity.[1] This was attributed to a key hydrogen bond interaction with the hinge region of the kinase. Further structure-activity relationship (SAR) studies focused on the substitution patterns of the aniline ring, leading to the identification of this compound as a highly potent and selective preclinical tool compound.[1]

Quantitative Data Summary

This compound exhibits potent biochemical and cellular activity, as summarized in the tables below.

Biochemical Potency
Parameter Value
IC50 (HPK1)0.25 nM[3][4]
Cellular Activity
Assay EC50
IL-2 Production (Human PBMCs)108 nM[3][4]

| Kinase Selectivity | | | Kinase | Fold Selectivity vs. HPK1 | | MAP4K2 | >1150x[4] | | MAP4K3 | 4x[4] | | MAP4K4 | >3423x[4] | | JAK1 | >1072x[4] | | JAK2 | >262x[4] | | JAK3 | >136x[4] | | FLT3 | >10000x[4] | | LCK | >10000x[4] |

Note: A comprehensive kinome scan revealed that this compound is highly selective, with over 100-fold selectivity against 252 of the 265 kinases tested.[4]

Mechanism of Action

This compound is an ATP-competitive inhibitor of HPK1. By binding to the ATP pocket of the kinase, it prevents the phosphorylation of HPK1's downstream substrates, most notably SLP-76. The inhibition of SLP-76 phosphorylation prevents the recruitment of the negative regulatory protein 14-3-3, thereby sustaining the signaling cascade that leads to T-cell activation, proliferation, and cytokine production.[1] This ultimately enhances the T-cell-mediated immune response against tumors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HPK1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This biochemical assay was utilized to determine the in vitro potency (IC50) of this compound against the HPK1 enzyme.

Materials:

  • Recombinant human HPK1 enzyme

  • Biotinylated peptide substrate

  • ATP

  • TR-FRET detection reagents (e.g., Europium-labeled anti-tag antibody and a streptavidin-allophycocyanin conjugate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Protocol:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the HPK1 enzyme and biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents.

  • Incubate the plate in the dark to allow for the development of the FRET signal.

  • Measure the FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Human Peripheral Blood Mononuclear Cell (PBMC) IL-2 Production Assay

This cellular assay was used to assess the ability of this compound to enhance T-cell activation, as measured by the production of Interleukin-2 (IL-2).

Materials:

  • Cryopreserved human PBMCs

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Anti-CD3/anti-CD28 antibodies or beads for T-cell stimulation

  • This compound

  • ELISA kit for human IL-2

  • 96-well cell culture plates

Protocol:

  • Thaw and wash the human PBMCs.

  • Resuspend the cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

  • Plate the cells in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium and add to the cells.

  • Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies or beads.

  • Incubate the plate at 37°C in a humidified CO2 incubator for 48-72 hours.

  • Centrifuge the plate and collect the supernatant.

  • Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Calculate the EC50 value, which is the concentration of this compound that elicits a half-maximal increase in IL-2 production.

Human Monocyte-Derived Dendritic Cell (DC) Cytokine Production Assay

This assay was performed to evaluate the effect of this compound on the function of another key immune cell type.

Materials:

  • Human monocytes isolated from PBMCs

  • GM-CSF and IL-4 for DC differentiation

  • Lipopolysaccharide (LPS) for DC maturation/stimulation

  • This compound

  • ELISA kits for human IL-6 and TNF-α

Protocol:

  • Differentiate human monocytes into immature DCs by culturing with GM-CSF and IL-4 for 5-7 days.

  • Plate the immature DCs in a 96-well plate.

  • Treat the cells with serial dilutions of this compound.

  • Stimulate the DCs with LPS.

  • Incubate the plate for 24 hours.

  • Collect the supernatant and measure the concentrations of IL-6 and TNF-α using specific ELISA kits.

Visualizations

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling_Cascade Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 recruits ERK ERK PLCg1->ERK NFAT NFAT PLCg1->NFAT AP1 AP-1 ERK->AP1 IL2 IL-2 Production AP1->IL2 NFAT->IL2 HPK1->SLP76 Phosphorylates (Inhibits) Hpk1_IN_3 This compound Hpk1_IN_3->HPK1

Caption: HPK1 negatively regulates T-cell receptor signaling.

Experimental Workflow for this compound Discovery

Drug_Discovery_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Diaminopyrimidine Carboxamide) Hit_ID->Lead_Gen SBDD Structure-Based Drug Design (SBDD) Lead_Gen->SBDD SAR Structure-Activity Relationship (SAR) SBDD->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Hpk1_IN_3 This compound (Preclinical Candidate) Lead_Opt->Hpk1_IN_3 In_Vitro In Vitro Characterization Hpk1_IN_3->In_Vitro Cellular Cellular Assays Hpk1_IN_3->Cellular

Caption: The discovery workflow leading to this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of small molecule inhibitors targeting the novel immuno-oncology target, HPK1. Its high potency and selectivity make it an invaluable tool for further elucidating the role of HPK1 in anti-tumor immunity. While in vivo pharmacokinetic and efficacy data for this compound are not publicly available, the promising preclinical data for other HPK1 inhibitors in development underscore the therapeutic potential of this class of molecules. Future studies will likely focus on advancing potent and selective HPK1 inhibitors, such as those derived from the diaminopyrimidine carboxamide scaffold, into clinical development. The ultimate goal is to leverage the immune-enhancing properties of HPK1 inhibition to provide new and effective treatment options for cancer patients.

References

The Impact of Hpk1-IN-3 on SLP76 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effect of Hpk1-IN-3, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), on the phosphorylation of the key signaling adapter protein, SH2 domain-containing leukocyte protein of 76 kDa (SLP76). Understanding this interaction is critical for the development of novel immunotherapies, as HPK1 is a negative regulator of T-cell activation.

Core Mechanism: this compound and the T-Cell Receptor Signaling Pathway

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine release. HPK1 acts as a crucial negative feedback regulator in this pathway. Activated HPK1 phosphorylates SLP76 at the serine 376 residue (S376).[1] This phosphorylation event creates a binding site for 14-3-3 proteins, which, upon recruitment, leads to the disassembly of the SLP76-containing signaling complex and subsequent proteasomal degradation of SLP76.[2][3] This ultimately dampens the T-cell response.

This compound is a potent, ATP-competitive inhibitor of HPK1 with a biochemical IC50 of 0.25 nM.[4][5][6] By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation of SLP76 at S376. This, in turn, blocks the recruitment of 14-3-3 proteins and sustains the integrity and activity of the SLP76 signalosome, leading to enhanced T-cell activation.

Quantitative Analysis of this compound's Effect on SLP76 Phosphorylation

The inhibitory effect of this compound on SLP76 phosphorylation has been quantified in various cellular models. The following tables summarize the key data, demonstrating the dose-dependent inhibition of SLP76 S376 phosphorylation. The data presented for "Compound 2" is attributed to a molecule with a highly similar profile to this compound.

Cell LineAssay TypeParameterValueReference
Jurkat CellsWestern BlotIC50 for p-SLP76 (S376) inhibition~120 nM[3]
Primary Human CD4+ T CellsFlow CytometryIC50 for p-SLP76 (S376) inhibitionLower than in Jurkat cells[3]
Primary Human CD8+ T CellsFlow CytometryIC50 for p-SLP76 (S376) inhibitionLower than in Jurkat cells[3]
Primary Human CD8+ T CellsFlow CytometryConcentration-dependent decrease in p-SLP76 (S376)Observed[7]

Table 1: this compound (as Compound 2) Inhibition of SLP76 S376 Phosphorylation

ParameterValueReference
Biochemical IC500.25 nM[4][5][6]
IL-2 Cellular Potency (EC50 in PBMCs)108 nM[4][5][6]

Table 2: Potency of this compound

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for assessing SLP76 phosphorylation in response to this compound treatment.

Western Blotting for Phospho-SLP76 (S376)

This protocol is designed to detect the levels of phosphorylated SLP76 in cell lysates.

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells or primary human T-cells in appropriate media.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

    • Stimulate the T-cells with anti-CD3/CD28 antibodies (e.g., for 5-15 minutes) to induce TCR signaling and SLP76 phosphorylation. Non-stimulated cells should be included as a negative control.

  • Cell Lysis:

    • After stimulation, immediately place the cells on ice and wash with ice-cold PBS containing phosphatase inhibitors.

    • Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-SLP76 (Ser376) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total SLP76 or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software.

Intracellular Flow Cytometry for Phospho-SLP76 (S376)

This protocol allows for the quantification of phosphorylated SLP76 at the single-cell level.

  • Cell Preparation and Treatment:

    • Prepare a single-cell suspension of primary human T-cells (e.g., PBMCs or isolated CD4+/CD8+ T-cells).

    • Pre-treat the cells with a dose range of this compound or vehicle control.

    • Stimulate the cells with anti-CD3/CD28 antibodies.

  • Fixation:

    • Fix the cells immediately after stimulation by adding a fixation buffer (e.g., 1.5% paraformaldehyde) to preserve the phosphorylation state of intracellular proteins.

    • Incubate for 10-15 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells with PBS.

    • Permeabilize the cells by resuspending them in a permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer) to allow antibodies to access intracellular epitopes.

  • Antibody Staining:

    • Wash the permeabilized cells.

    • Stain the cells with a fluorescently-conjugated antibody specific for phospho-SLP76 (S376).

    • If desired, co-stain with antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell subsets.

  • Data Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using flow cytometry software to determine the percentage of p-SLP76 positive cells and the mean fluorescence intensity (MFI) within different T-cell populations.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway, the mechanism of this compound action, and the experimental workflow for assessing its effects.

Hpk1_SLP76_Signaling_Pathway TCR TCR Engagement Lck_ZAP70 Lck/ZAP70 Activation TCR->Lck_ZAP70 HPK1_inactive HPK1 (inactive) Lck_ZAP70->HPK1_inactive activates SLP76 SLP76 Lck_ZAP70->SLP76 activates HPK1_active HPK1 (active) HPK1_inactive->HPK1_active HPK1_active->SLP76 phosphorylates (S376) pSLP76_S376 p-SLP76 (S376) Downstream_signaling Downstream Signaling SLP76->Downstream_signaling Prot_14_3_3 14-3-3 Proteins pSLP76_S376->Prot_14_3_3 recruits Signalosome_disassembly Signalosome Disassembly & Degradation Prot_14_3_3->Signalosome_disassembly T_cell_activation T-Cell Activation Signalosome_disassembly->T_cell_activation inhibits Downstream_signaling->T_cell_activation

Figure 1: HPK1-mediated negative regulation of TCR signaling via SLP76 phosphorylation.

Hpk1_IN_3_Mechanism_of_Action Hpk1_IN_3 This compound HPK1_active HPK1 (active) Hpk1_IN_3->HPK1_active inhibits SLP76 SLP76 HPK1_active->SLP76 phosphorylates pSLP76_S376 p-SLP76 (S376) Sustained_signaling Sustained Downstream Signaling SLP76->Sustained_signaling Enhanced_T_cell_activation Enhanced T-Cell Activation Sustained_signaling->Enhanced_T_cell_activation

Figure 2: this compound mechanism of action on the HPK1-SLP76 axis.

Experimental_Workflow_SLP76_Phosphorylation cluster_cell_prep Cell Preparation & Treatment cluster_analysis Analysis cluster_western_blot_steps Western Blot Protocol cluster_flow_cytometry_steps Flow Cytometry Protocol Cell_culture T-Cell Culture (Jurkat or Primary) Hpk1_IN_3_treatment This compound Treatment (Dose Response) Cell_culture->Hpk1_IN_3_treatment TCR_stimulation TCR Stimulation (anti-CD3/CD28) Hpk1_IN_3_treatment->TCR_stimulation Western_blot Western Blot TCR_stimulation->Western_blot Cell Lysis Flow_cytometry Flow Cytometry TCR_stimulation->Flow_cytometry Fixation & Permeabilization SDS_PAGE SDS-PAGE Western_blot->SDS_PAGE Staining Intracellular Staining (p-SLP76) Flow_cytometry->Staining Transfer Membrane Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting (p-SLP76 & Total SLP76) Transfer->Immunoblotting Detection Detection & Quantification Immunoblotting->Detection Acquisition Data Acquisition Staining->Acquisition Analysis Data Analysis (% Positive, MFI) Acquisition->Analysis

Figure 3: Experimental workflow for assessing the effect of this compound on SLP76 phosphorylation.

References

Hpk1-IN-3: A Technical Guide to its Preclinical Potential in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy.[1][2][3] HPK1 is predominantly expressed in hematopoietic cells and functions as an intracellular checkpoint, dampening T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[4][5][6] Inhibition of HPK1 kinase activity can enhance anti-tumor immunity by augmenting the function of T-cells, dendritic cells (DCs), and other immune cells.[7][8] Hpk1-IN-3 is a potent, selective, and ATP-competitive small molecule inhibitor of HPK1, serving as a valuable tool for preclinical investigation into the therapeutic potential of HPK1 blockade.[9][10][11] This document provides an in-depth technical overview of this compound, summarizing its preclinical data, experimental methodologies, and mechanism of action.

Mechanism of Action: Releasing the Brakes on T-Cell Activation

HPK1 acts as a crucial negative feedback regulator following T-cell receptor (TCR) engagement.[1][2] Upon TCR stimulation, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at serine 376.[4][5][12] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of SLP-76 from the TCR signalosome and its eventual degradation.[4][12][13] This cascade effectively attenuates downstream signaling, including the activation of PLCγ1 and ERK, which are essential for T-cell activation, proliferation, and cytokine production.[2][4]

This compound, by competitively inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76.[5] This action preserves the integrity of the TCR signaling complex, leading to a more robust and sustained activation of T-cells. The result is enhanced production of key anti-tumor cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and an overall potentiation of the immune response against cancer cells.[14][15]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_HPK1 HPK1 Negative Feedback Loop cluster_Downstream Downstream T-Cell Activation TCR TCR Engagement HPK1 HPK1 (Inactive) TCR->HPK1 Activates SLP76 SLP-76 pSLP76 p-SLP-76 (Ser376) Activation Enhanced T-Cell Activation, Proliferation, & Cytokine Release SLP76->Activation Promotes HPK1_A HPK1 (Active) HPK1->HPK1_A HPK1_A->SLP76 HPK1_A->pSLP76 Phosphorylates Degradation Signal Attenuation & SLP-76 Degradation pSLP76->Degradation Leads to Hpk1_IN_3 This compound Hpk1_IN_3->HPK1_A INHIBITS

Caption: HPK1 signaling pathway and point of inhibition by this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data reported for this compound in various preclinical assays.

Table 1: In Vitro Potency and Cellular Activity
ParameterValueCell/Assay TypeSource
IC50 0.25 nMHPK1 Biochemical Assay (TR-FRET)[9][10][16]
EC50 108 nMIL-2 Production in human PBMCs[9][11][17]
Cytokine Effect Concentration-dependent ↑IL-6 and TNF-α in human monocyte-derived dendritic cells (0.25-4 μM)[9][10]
Table 2: Kinase Selectivity Profile

This compound demonstrates high selectivity for HPK1 over other kinases, including those within the same family, which is critical for minimizing off-target effects.

KinaseFold Selectivity vs. HPK1Source
MAP4K2 (GCK) >1150x[16]
MAP4K3 (GLK) >4x[16]
MAP4K4 (HGK) >3423x[16]
JAK1 >1072x[16]
JAK2 >262x[16]
JAK3 >136x[16]
FLT3 >10000x[16]
LCK >10000x[16]
Overall Kinome >100x selectivity in 252 of 265 kinases examined[16]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical findings. Below are protocols for key experiments used to characterize this compound.

Protocol 1: HPK1 Biochemical Kinase Assay (Time-Resolved FRET)

This assay quantitatively determines the direct inhibitory activity of this compound on the HPK1 enzyme.

  • Reaction Setup: Prepare a reaction mixture in a 384-well plate containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 0.015% Brij-35, and 2 mM DTT.

  • Component Addition:

    • Add recombinant HPK1 enzyme to a final concentration of approximately 0.625 nM.[18]

    • Add a fluorescently labeled peptide substrate (e.g., NH2-fluorescein-RFARKGSLRQKNV-COOH) to a final concentration of 3 µM.[18]

    • Add serial dilutions of this compound (or DMSO as a vehicle control).

  • Initiation: Start the reaction by adding ATP to a final concentration of 22 µM.[18]

  • Incubation: Incubate the plate at room temperature for 3 hours.

  • Quenching: Stop the reaction by adding a solution containing 1 mM EDTA.[18]

  • Detection: Analyze peptide substrate conversion using a Caliper LabChip EZ Reader (capillary electrophoresis) or a compatible TR-FRET plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: IL-2 Production Assay in Human PBMCs

This cellular assay measures the ability of this compound to enhance T-cell function, using IL-2 secretion as a primary endpoint.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_culture Culture & Collection cluster_analysis Analysis A Isolate PBMCs from healthy donor blood via Ficoll gradient B Pre-incubate PBMCs with serial dilutions of this compound (or DMSO control) for 1 hour A->B C Stimulate T-cells using anti-CD3/CD28 antibodies (e.g., plate-bound or beads) B->C D Incubate cells for 48-72 hours at 37°C, 5% CO2 C->D E Collect supernatant by centrifugation D->E F Quantify IL-2 concentration in supernatant using ELISA or similar immunoassay E->F G Calculate EC50 value based on dose-response curve F->G Logical_Framework A HPK1 is a negative regulator of T-Cell Receptor signaling C Inhibition of HPK1 removes the negative feedback on TCR signaling A->C Intervention via B This compound is a potent and selective inhibitor of HPK1 kinase activity D Result: Enhanced T-cell activation, cytokine production, and anti-tumor immunity C->D Leads to

References

Methodological & Application

Application Notes and Protocols for Hpk1-IN-3 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By attenuating T-cell activation, HPK1 has emerged as a promising target for immuno-oncology.[3][4] Inhibition of HPK1 is expected to enhance anti-tumor immunity by promoting T-cell proliferation and cytokine production.[4][5]

Hpk1-IN-3 is a potent and selective, ATP-competitive inhibitor of HPK1.[6][7][8] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound and other potential HPK1 inhibitors.

Data Presentation

Summary of this compound In Vitro Activity
ParameterValueAssay TypeCell Line/SystemReference
IC50 0.25 nMBiochemical (TR-FRET)Recombinant HPK1[6][7][8][9][10]
EC50 108 nMIL-2 SecretionHuman PBMCs[6][7][8][10]

Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Upon TCR activation, HPK1 phosphorylates SLP-76, leading to the dampening of downstream signaling and T-cell activation.[1][3][11]

HPK1_Signaling_Pathway TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) Downstream Downstream Signaling (e.g., IL-2 production) SLP76->Downstream Promotes Inhibition T-Cell Activation Inhibition pSLP76->Inhibition Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 Inhibits

Caption: HPK1 signaling pathway in T-cell regulation.

Experimental Protocols

Biochemical Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available ADP-Glo™ kinase assay systems and is suitable for determining the in vitro potency (e.g., IC50) of inhibitors against recombinant HPK1.[11][12][13][14] The assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.

Experimental Workflow:

Biochemical_Assay_Workflow A 1. Prepare Reagents (HPK1, Substrate, ATP, Inhibitor) B 2. Add Reagents to 384-well Plate (Inhibitor, HPK1, Substrate/ATP mix) A->B C 3. Incubate at Room Temperature (e.g., 60 minutes) B->C D 4. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) C->D E 5. Incubate at Room Temperature (e.g., 40 minutes) D->E F 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) E->F G 7. Incubate at Room Temperature (e.g., 30 minutes) F->G H 8. Read Luminescence G->H

Caption: Workflow for the HPK1 biochemical kinase assay.

Materials:

  • Recombinant Human HPK1 (e.g., BPS Bioscience, Promega)

  • Substrate: Myelin Basic Protein (MBP)[12][15]

  • ATP

  • Kinase Assay Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)[12]

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, low-volume 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a 2x kinase reaction mix containing the desired concentration of HPK1 enzyme, MBP substrate (e.g., 0.2 µg/µL), and ATP (e.g., 20 µM) in kinase assay buffer.

    • Prepare serial dilutions of this compound (or other test compounds) in a suitable solvent (e.g., DMSO) and then dilute in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[12]

  • Assay Plate Setup:

    • Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[14]

    • Initiate the reaction by adding 5 µL of the 2x kinase reaction mix to each well.[14] The final reaction volume will be small (e.g., 5-10 µL).

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.[14]

  • Signal Development:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate at room temperature for 40 minutes.[14]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in the presence of luciferase, produces a luminescent signal.[14]

    • Incubate at room temperature for 30 minutes.[11]

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the HPK1 activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-SLP-76 (Ser376) Assay

This protocol describes a method to assess the cellular activity of HPK1 inhibitors by measuring the phosphorylation of its direct substrate, SLP-76, in a relevant cell line such as Jurkat T-cells.[16]

Experimental Workflow:

Cellular_Assay_Workflow A 1. Seed Jurkat Cells B 2. Pre-incubate with Inhibitor (e.g., this compound) A->B C 3. Stimulate Cells (e.g., anti-CD3/CD28 antibodies) B->C D 4. Lyse Cells C->D E 5. Perform Sandwich ELISA (Capture: anti-SLP-76, Detect: anti-pSLP-76) D->E F 6. Add Substrate & Read Absorbance E->F

Caption: Workflow for the cellular pSLP-76 assay.

Materials:

  • Jurkat T-cell line[16]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or other test compounds

  • Stimulation reagents: anti-CD3 and anti-CD28 antibodies[16]

  • Cell lysis buffer

  • Sandwich ELISA kit or components:

    • SLP-76 capture antibody

    • Phospho-SLP-76 (Ser376) detection antibody[16]

    • HRP-conjugated secondary antibody

    • ELISA substrate (e.g., TMB)

    • Stop solution

  • 96-well ELISA plates

Procedure:

  • Cell Culture and Plating:

    • Culture Jurkat cells according to standard protocols.

    • Seed the cells into a 96-well culture plate at an appropriate density.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or test compounds.

    • Pre-incubate the cells with the compounds for a specified time (e.g., 1-2 hours).

  • Cell Stimulation:

    • Stimulate the cells by adding a pre-determined concentration of anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.[16]

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis:

    • Terminate the stimulation by lysing the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Sandwich ELISA:

    • Coat a 96-well ELISA plate with the SLP-76 capture antibody overnight at 4°C.

    • Block the plate with a suitable blocking buffer.

    • Add the cell lysates to the wells and incubate to allow the capture antibody to bind to total SLP-76.

    • Wash the plate and add the phospho-SLP-76 (Ser376) detection antibody.

    • Incubate, then wash the plate and add an HRP-conjugated secondary antibody.

    • After another incubation and wash, add the ELISA substrate and allow the color to develop.

    • Stop the reaction with a stop solution.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance signal is proportional to the amount of phosphorylated SLP-76.

    • Calculate the percent inhibition of SLP-76 phosphorylation for each compound concentration relative to the stimulated vehicle control.

    • Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

Application Notes: Hpk1-IN-3 for Potentiating T-Cell IL-2 Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at the Serine 376 residue.[5][6][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, inducing the ubiquitination and proteasomal degradation of SLP-76, which dampens T-cell activation and cytokine production.[4][5][6]

In the context of immuno-oncology, the inhibitory function of HPK1 presents a barrier to effective anti-tumor immunity.[8] Consequently, inhibiting HPK1 kinase activity is a promising therapeutic strategy to enhance T-cell-mediated responses against cancer.[5][9] Hpk1-IN-3 is a potent, selective, and ATP-competitive inhibitor of HPK1.[10][11] By blocking HPK1's kinase activity, this compound prevents the degradation of SLP-76, thereby augmenting TCR signaling and leading to enhanced T-cell activation and increased production of effector cytokines, such as Interleukin-2 (IL-2).[3][8][12]

These application notes provide a detailed protocol for a cell-based assay to quantify the effect of this compound on IL-2 production in human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells.

Principle of the Assay

This assay measures the potentiation of IL-2 production in T-cells following the inhibition of HPK1 by this compound. T-cells, either primary human PBMCs or a Jurkat T-cell line, are stimulated via the T-cell receptor using anti-CD3 and anti-CD28 antibodies. In the presence of this compound, the HPK1-mediated negative feedback loop is blocked. This leads to a more robust and sustained downstream signaling cascade, resulting in increased transcription and secretion of IL-2. The concentration of secreted IL-2 in the cell culture supernatant is then quantified using a standard enzyme-linked immunosorbent assay (ELISA). The resulting data allows for the determination of this compound's effective concentration (EC50) for enhancing T-cell function.

HPK1 Signaling Pathway and this compound Mechanism of Action

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_downstream Downstream Signaling cluster_HPK1_regulation HPK1 Negative Regulation TCR TCR/CD3 SLP76 SLP-76 TCR->SLP76 activates CD28 CD28 PLCg1 PLCγ1 ERK ERK PLCg1->ERK NFAT_AP1 NFAT / AP-1 ERK->NFAT_AP1 IL2 IL-2 Production NFAT_AP1->IL2 HPK1 HPK1 pSLP76 pSLP-76 (S376) HPK1->pSLP76 phosphorylates SLP76->PLCg1 SLP76->HPK1 activates Degradation Proteasomal Degradation pSLP76->Degradation leads to Degradation->SLP76 reduces Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 inhibits Stimulation Anti-CD3/CD28 Stimulation Stimulation->TCR Stimulation->CD28

Caption: HPK1 signaling pathway in T-cell activation.

Data Presentation: this compound Potency

The following table summarizes the reported potency of this compound.

ParameterValueCell TypeCommentsReference
Biochemical IC50 0.25 nMN/AMeasures direct inhibition of HPK1 kinase activity.[10][11]
Cellular EC50 (IL-2) 108 nMHuman PBMCsMeasures the concentration for 50% of maximal IL-2 production.[10][11]

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Isolate Human PBMCs or Culture Jurkat Cells C 3. Seed Cells into 96-well Plate A->C B 2. Prepare this compound Serial Dilutions D 4. Add this compound Dilutions and Incubate (1 hr) B->D C->D E 5. Stimulate with Anti-CD3/ Anti-CD28 Antibodies D->E F 6. Incubate for 24-48 hours E->F G 7. Collect Supernatant F->G H 8. Quantify IL-2 using ELISA G->H I 9. Analyze Data and Determine EC50 H->I

Caption: Workflow for the this compound cell-based IL-2 assay.

Detailed Experimental Protocols

Part A: Materials and Reagents
  • Compound: this compound (CAS: 2739844-34-7)

  • Cells:

    • Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated from healthy donors.

    • Alternatively, Jurkat T-cells (e.g., ATCC TIB-152).

  • Media and Buffers:

    • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.

    • Phosphate-Buffered Saline (PBS).

    • Ficoll-Paque PLUS for PBMC isolation.

  • Stimulation Reagents:

    • Anti-human CD3 Antibody (functional grade, e.g., clone OKT3).

    • Anti-human CD28 Antibody (functional grade, e.g., clone CD28.2).

  • IL-2 Quantification:

    • Human IL-2 ELISA Kit (e.g., BioLegend Cat. No. 431804 or similar).

  • Labware:

    • 96-well flat-bottom tissue culture plates (sterile).

    • Serological pipettes, multichannel pipettors, and sterile tips.

    • Centrifuge tubes (15 mL, 50 mL).

    • Microplate reader for ELISA.

Part B: Preparation of Reagents and Cells
  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]

    • On the day of the experiment, prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (≤ 0.1%).

  • Cell Preparation (Option 1: Human PBMCs):

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

    • Wash the isolated cells twice with PBS or RPMI 1640 medium.

    • Resuspend the cells in complete RPMI medium and determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

    • Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI medium.

  • Cell Preparation (Option 2: Jurkat T-cells):

    • Culture Jurkat cells in complete RPMI medium at 37°C in a 5% CO2 incubator.

    • Maintain cell density between 0.1 and 1.0 x 10^6 cells/mL.

    • On the day of the experiment, harvest cells during the logarithmic growth phase.

    • Centrifuge, resuspend in fresh complete RPMI medium, and adjust the cell density to 1 x 10^6 cells/mL.

  • Stimulation Antibody Preparation:

    • For plate-bound stimulation, pre-coat a 96-well plate by adding 100 µL/well of anti-human CD3 antibody diluted to 0.5-1.0 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Before adding cells, wash the wells twice with sterile PBS.[13]

    • For soluble stimulation, prepare a cocktail of anti-human CD3 and anti-human CD28 antibodies in culture medium.

Part C: Cell-Based Assay Procedure
  • Cell Seeding:

    • If using a pre-coated plate, add 100 µL of the cell suspension (1 x 10^5 cells) to each well.

    • If using soluble antibodies, seed 100 µL of the cell suspension into a standard flat-bottom 96-well plate.

  • Compound Addition:

    • Add the appropriate volume (e.g., 50 µL) of the serially diluted this compound to the wells. Include "vehicle control" (DMSO only) and "unstimulated control" wells.

    • Gently mix the plate and incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • T-Cell Stimulation:

    • For pre-coated plates: Add 50 µL of soluble anti-human CD28 antibody (final concentration of 0.5 µg/mL) to each well (except the unstimulated control).[13]

    • For soluble stimulation: Add 50 µL of the anti-CD3/CD28 antibody cocktail to achieve the desired final concentrations (e.g., 0.5 µg/mL each).

    • To the "unstimulated control" wells, add 50 µL of culture medium only.

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[13] The optimal time may vary based on cell type and should be determined empirically.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 300-400 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be used immediately for ELISA or stored at -80°C for later analysis.

Part D: IL-2 Quantification (ELISA)
  • Perform the human IL-2 ELISA on the collected supernatants according to the manufacturer's specific protocol. This typically involves the following steps:

    • Coating the ELISA plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and experimental samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Adding a substrate solution to develop color.

    • Stopping the reaction and reading the absorbance on a microplate reader.

    • Calculating the IL-2 concentration in each sample based on the standard curve.

Representative Data

The expected outcome is a dose-dependent increase in IL-2 secretion with increasing concentrations of this compound. At higher concentrations, some inhibitors may show a bell-shaped curve where the IL-2 response decreases, potentially due to off-target effects.[14]

This compound [nM]IL-2 Concentration (pg/mL)Fold Change over Vehicle
0 (Unstimulated)< 10N/A
0 (Vehicle + Stim)8501.0
19201.1
1013501.6
100 2100 2.5
30024502.9
100023002.7
1000019002.2

Note: This table contains illustrative data based on typical experimental outcomes described in the literature. Actual results may vary.[13]

References

Application Notes and Protocols for Utilizing Hpk1-IN-3 in a pSLP76 Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376 (S376).[3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the attenuation of TCR signaling and dampens the anti-tumor immune response.[3]

Hpk1-IN-3 is a potent and selective ATP-competitive inhibitor of HPK1.[4] By inhibiting HPK1 kinase activity, this compound prevents the phosphorylation of SLP-76 at S376, thereby enhancing T-cell activation and cytokine production. This makes this compound a valuable tool for studying the role of HPK1 in immune regulation and for the development of novel cancer immunotherapies.

This document provides detailed application notes and a comprehensive protocol for using this compound to modulate the phosphorylation of SLP-76 (pSLP76) and detect this change using a Western blot assay.

Data Presentation

The inhibitory activity of this compound on HPK1 and its downstream cellular effects are summarized in the table below. This data has been compiled from various sources to provide a clear overview of the compound's potency.

ParameterValueCell Type/SystemReference
IC50 (this compound vs. HPK1) 0.25 nMBiochemical Assay[4]
Cellular EC50 (IL-2 production) 108 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)[4]
Effect on pSLP76 (S376) Dose-dependent decreaseJurkat cells, Human PBMCs[5][6]

Signaling Pathway

The following diagram illustrates the role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action for this compound.

Hpk1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Activation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation (Tyrosine) HPK1 HPK1 SLP76->HPK1 Recruitment Downstream Downstream Signaling (e.g., PLCγ1, Erk) SLP76->Downstream pSLP76 pSLP-76 (S376) FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binding HPK1->pSLP76 Phosphorylation (Serine 376) Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 Inhibition Inhibition Signal Attenuation FourteenThreeThree->Inhibition Activation T-Cell Activation Downstream->Activation Western_Blot_Workflow A 1. Cell Culture (Jurkat T-cells) B 2. This compound Treatment (Dose-response & Time-course) A->B C 3. T-Cell Stimulation (e.g., anti-CD3) B->C D 4. Cell Lysis (with phosphatase inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (PVDF membrane) F->G H 8. Blocking (5% BSA in TBST) G->H I 9. Primary Antibody Incubation (anti-pSLP76, anti-SLP76, anti-loading control) H->I J 10. Secondary Antibody Incubation (HRP-conjugated) I->J K 11. Detection (ECL substrate) J->K L 12. Data Analysis (Densitometry) K->L

References

Application Note: Hpk1-IN-3 Dose-Response in Jurkat Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for determining the dose-response of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in Jurkat cells, a human T lymphocyte cell line. The primary readout for inhibitor activity is the phosphorylation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue (p-SLP-76), a key downstream target of HPK1.[1][2] Pharmacological inhibition of HPK1 is a promising strategy for enhancing T-cell activation in cancer immunotherapy.[3][4] This document includes a summary of expected dose-response data for representative HPK1 inhibitors, a detailed experimental protocol for Western blotting, and visual diagrams of the relevant signaling pathway and experimental workflow.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[5][6] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76 at Serine 376.[1][7][8] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and proteasomal degradation of SLP-76, which ultimately attenuates T-cell activation.[1][5]

Inhibiting HPK1 kinase activity can, therefore, enhance T-cell responses, making HPK1 a compelling target for immuno-oncology drug development.[9] Hpk1-IN-3 is a known potent inhibitor of HPK1. This application note outlines the methodology to assess the cellular potency of HPK1 inhibitors by measuring the dose-dependent reduction of p-SLP-76 in stimulated Jurkat cells.

Data Presentation

The following tables summarize the dose-dependent inhibition of p-SLP-76 by representative HPK1 inhibitors in Jurkat cells, as determined by Western blot analysis. While a specific dose-response curve for this compound is not publicly available, the data for KHK-6, another potent HPK1 inhibitor, is presented as a representative example.

Table 1: Dose-Response of HPK1 Inhibitor KHK-6 on p-SLP-76 in Activated Jurkat Cells [3]

KHK-6 Concentration (µM)Inhibition of p-SLP-76 (Ser376)
0 (Vehicle Control)Baseline p-SLP-76 level upon stimulation
0.3Dose-dependent inhibition observed
1Further dose-dependent inhibition observed

Table 2: Cellular Potency of Various HPK1 Inhibitors in Jurkat Cells

CompoundEndpointCellular Potency (IC50/EC50)Reference
KHK-6p-SLP-76 (Ser376) InhibitionDose-dependent inhibition at 0.3 and 1 µM[3]
(±)-2 (biaryl amide)p-SLP-76 (Ser376) InhibitionIC50 = 4.6 µM
Hpk1-IN-33IL-2 ProductionEC50 = 286 nM
Compound 1p-SLP-76 (Ser376) InhibitionEffective reduction of p-SLP-76[3]
Compound 3p-SLP-76 (Ser376) InhibitionEffective reduction of p-SLP-76[3]

Note: The potency of HPK1 inhibitors can vary significantly based on their chemical structure.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HPK1 signaling pathway in T-cells and the experimental workflow for assessing inhibitor dose-response.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activation p_HPK1 Activated HPK1 (p-HPK1) HPK1->p_HPK1 SLP76 SLP-76 p_HPK1->SLP76 Phosphorylation p_SLP76 p-SLP-76 (Ser376) SLP76->p_SLP76 Ub_Degradation Ubiquitination & Proteasomal Degradation p_SLP76->Ub_Degradation T_Cell_Attenuation T-Cell Activation Attenuation Ub_Degradation->T_Cell_Attenuation Hpk1_IN_3 This compound Hpk1_IN_3->p_HPK1 Inhibition

Caption: HPK1 signaling cascade in T-cells.

Experimental_Workflow Experimental Workflow for HPK1 Inhibitor Dose-Response cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Jurkat_Culture Culture Jurkat Cells Harvest_Cells Harvest Mid-Log Phase Cells Jurkat_Culture->Harvest_Cells Pre_incubation Pre-incubate with This compound (Dose-Response) Harvest_Cells->Pre_incubation Stimulation Stimulate with anti-CD3/CD28 Pre_incubation->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot for p-SLP-76 & Total SLP-76 Protein_Quant->Western_Blot Densitometry Densitometry Analysis Western_Blot->Densitometry

Caption: Workflow for p-SLP-76 Western blot.

Experimental Protocols

Jurkat Cell Culture
  • Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).

  • Media: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at a density between 1x10^5 and 1x10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Subculture cells every 2-3 days to maintain logarithmic growth.

Dose-Response Treatment of Jurkat Cells
  • Cell Plating: Seed Jurkat cells at a density of 1x10^6 cells/well in a 24-well plate.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.3, 1, 3, 10 µM). Include a DMSO-only vehicle control.

  • Pre-incubation: Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours at 37°C.

  • Stimulation: Stimulate the Jurkat cells by adding anti-CD3/CD28 antibodies (e.g., Dynabeads™ Human T-Activator CD3/CD28 or soluble antibodies) for 15-30 minutes at 37°C.[3]

Western Blotting for p-SLP-76 (Ser376)
  • Cell Lysis:

    • After stimulation, pellet the cells by centrifugation at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-SLP-76 (Ser376) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total SLP-76 and a housekeeping protein like β-actin.

    • Quantify the band intensities using densitometry software. The ratio of p-SLP-76 to total SLP-76 or the housekeeping protein can be calculated to determine the dose-dependent inhibition.

Conclusion

This application note provides a comprehensive guide for assessing the dose-response of HPK1 inhibitors in Jurkat cells. The inhibition of HPK1-mediated SLP-76 phosphorylation is a reliable and quantifiable biomarker for inhibitor activity in a cellular context. The provided protocols and reference data will aid researchers in the characterization of novel HPK1 inhibitors for potential therapeutic applications in immuno-oncology.

References

Application Notes and Protocols for In Vivo Administration of Hpk1-IN-3 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Ser376.[4] This phosphorylation event leads to the recruitment of the adaptor protein 14-3-3, causing the ubiquitination and proteasomal degradation of SLP-76.[4] The destabilization of the TCR signaling complex ultimately dampens T-cell activation, proliferation, and cytokine production.[1]

Given its role as an intracellular immune checkpoint, inhibition of HPK1 is an attractive strategy for cancer immunotherapy.[1][2] Genetic and pharmacological inhibition of HPK1 in preclinical mouse models has been shown to enhance anti-tumor immunity, leading to tumor growth inhibition, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1/PD-L1.[1][5][6]

Hpk1-IN-3 is a potent and selective ATP-competitive inhibitor of HPK1.[7][8] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on available formulation information and representative study designs for this class of inhibitors.

This compound: In Vitro Activity

This compound has demonstrated potent and selective inhibition of HPK1 in various in vitro assays. The following table summarizes its key quantitative data.

ParameterValueCell/SystemReference
HPK1 IC50 0.25 nMBiochemical TR-FRET Assay[7][8]
IL-2 EC50 108 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)[7][8]

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.

HPK1_Signaling_Pathway cluster_TCR TCR Complex cluster_downstream Downstream Signaling TCR TCR SLP76 SLP-76 TCR->SLP76 Activation HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 CD28 CD28 PLCg1 PLCγ1 ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 IL2 IL-2 Production AP1->IL2 T_Cell_Activation T-Cell Activation & Proliferation IL2->T_Cell_Activation SLP76->PLCg1 pSLP76 p-SLP-76 (Ser376) HPK1->SLP76 Phosphorylation Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 Inhibition 14_3_3 14-3-3 pSLP76->14_3_3 Binding Ub_Degradation Ubiquitination & Proteasomal Degradation Ub_Degradation->SLP76 Degrades 14_3_3->Ub_Degradation Induces

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.

Experimental Protocols: In Vivo Administration

While specific in vivo efficacy data for this compound is not yet publicly available, formulation protocols have been described, enabling its use in animal studies. The following protocols provide guidance on preparing and administering this compound to mice.

Formulation of this compound for In Vivo Administration

The choice of vehicle is critical for ensuring solubility and bioavailability. Two example formulations are provided below. It is recommended to perform a small-scale formulation test to ensure solubility and stability before preparing a large batch.

Protocol A: Aqueous-based Formulation

This formulation is suitable for routes where some level of organic solvent is tolerable.

  • Components:

    • This compound

    • DMSO (Dimethyl sulfoxide)

    • PEG300 (Polyethylene glycol 300)

    • Tween-80 (Polysorbate 80)

    • Saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • To prepare a 1 mL working solution, sequentially add and mix the following components:

      • 100 µL of this compound stock solution in DMSO.

      • 400 µL of PEG300. Mix thoroughly until the solution is clear.

      • 50 µL of Tween-80. Mix thoroughly.

      • 450 µL of saline. Mix thoroughly to obtain a clear solution.

    • The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • The final concentration of this compound in this example is 2.08 mg/mL. Adjust the stock solution concentration or volumes to achieve the desired final concentration.

    • It is recommended to prepare this formulation fresh daily.

Protocol B: Oil-based Formulation

This formulation is suitable for oral gavage (p.o.) administration, particularly for compounds with poor aqueous solubility.

  • Components:

    • This compound

    • DMSO

    • Corn oil

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

    • Mix thoroughly (e.g., by vortexing) until a clear solution or a uniform suspension is formed.

    • The final vehicle composition will be 10% DMSO and 90% corn oil.

    • The final concentration of this compound in this example is 2.08 mg/mL.

    • Note: For prolonged studies, the use of corn oil should be carefully considered.

Representative Protocol for a Syngeneic Mouse Tumor Model Study

The following is a generalized protocol for evaluating the anti-tumor efficacy of an HPK1 inhibitor like this compound in a syngeneic mouse model. Specific parameters such as the mouse strain, tumor cell line, and dosing regimen should be optimized for the research question.

  • Materials:

    • 6-8 week old female C57BL/6 or BALB/c mice.

    • Syngeneic tumor cells (e.g., MC38-colon adenocarcinoma for C57BL/6, or CT26-colon carcinoma for BALB/c).

    • This compound formulated as described above.

    • Vehicle control (matching the this compound formulation).

    • Optional: Anti-mouse PD-1 antibody for combination studies.

    • Calipers for tumor measurement.

  • Experimental Workflow Diagram:

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis cell_culture Tumor Cell Culture (e.g., MC38, CT26) inoculation Subcutaneous Tumor Cell Inoculation cell_culture->inoculation randomization Tumor Growth & Randomization inoculation->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: This compound randomization->group2 group3 Group 3: anti-PD-1 randomization->group3 group4 Group 4: This compound + anti-PD-1 randomization->group4 dosing Daily Dosing (e.g., p.o., i.p.) group1->dosing group2->dosing group3->dosing group4->dosing tumor_measurement Tumor Volume Measurement (2-3x/week) dosing->tumor_measurement body_weight Body Weight Monitoring dosing->body_weight endpoint Euthanasia & Tissue Collection tumor_measurement->endpoint body_weight->endpoint tgi Tumor Growth Inhibition (TGI) Analysis endpoint->tgi immune_profiling Immune Cell Profiling (Tumor, Spleen, LN) by Flow Cytometry endpoint->immune_profiling cytokine_analysis Cytokine Analysis endpoint->cytokine_analysis

Caption: A generalized workflow for in vivo efficacy studies of this compound in mouse tumor models.

  • Procedure:

    • Tumor Cell Inoculation: Subcutaneously inject 1 x 106 MC38 or 0.5 x 106 CT26 cells in 100 µL of sterile PBS into the flank of each mouse.

    • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm3. Randomize mice into treatment groups (n=8-10 mice per group).

    • Treatment Administration:

      • This compound: Administer this compound at a predetermined dose (e.g., 10-100 mg/kg, requiring optimization) via oral gavage (p.o.) or intraperitoneal injection (i.p.) once or twice daily.

      • Vehicle Control: Administer the corresponding vehicle on the same schedule.

      • Combination Therapy (Optional): Administer anti-PD-1 antibody (e.g., 10 mg/kg, i.p.) twice a week.

    • Monitoring:

      • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.

      • Monitor body weight and general health of the animals 2-3 times per week as a measure of toxicity.

    • Endpoint and Analysis:

      • Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm3) or at the end of the study (e.g., 21-28 days).

      • Collect tumors, spleens, and tumor-draining lymph nodes for pharmacodynamic and immunological analysis.

      • Pharmacodynamics: Assess target engagement by measuring the phosphorylation of SLP-76 (pSLP-76) in immune cells isolated from tissues via Western blot or flow cytometry.

      • Immunophenotyping: Analyze immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, dendritic cells) within the tumor microenvironment and lymphoid organs using multi-color flow cytometry.

      • Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, IL-2, TNF-α) in plasma or from ex vivo stimulated splenocytes.

Conclusion

This compound is a potent tool for investigating the therapeutic potential of HPK1 inhibition. While published in vivo data for this specific compound is limited, the provided protocols for formulation and a representative study design offer a solid foundation for researchers to initiate their own in vivo investigations in mouse models. Careful optimization of the dose, schedule, and choice of animal model will be critical for elucidating the in vivo efficacy and mechanism of action of this compound.

References

Application Notes and Protocols for Hpk1-IN-3 Treatment of Primary Human T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the treatment of primary human T-cells with Hpk1-IN-3, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[2][3] Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Ser376.[4][5] This phosphorylation event leads to the ubiquitination and subsequent degradation of SLP-76, thereby attenuating downstream signaling pathways, including the activation of NF-κB and AP-1, which are crucial for T-cell activation, proliferation, and cytokine production.[6]

This compound is a potent, ATP-competitive inhibitor of HPK1 with an IC50 of 0.25 nM.[7] By inhibiting HPK1, this compound blocks the phosphorylation of SLP-76, thus releasing the brakes on T-cell activation. This leads to enhanced T-cell proliferation, increased production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and reversal of immunosuppressive signals often found in the tumor microenvironment.[5][8] These characteristics make HPK1 inhibitors like this compound promising candidates for cancer immunotherapy.

Data Summary

The following tables summarize the quantitative effects of HPK1 inhibition on primary human T-cell function.

Table 1: Effect of this compound on Cytokine Production in Activated Primary Human T-Cells

CytokineTreatment ConditionFold Increase vs. ControlReference
IL-2Activated PBMCs + this compound (108 nM EC50)Concentration-dependent increase[7]
IFN-γActivated PBMCs + HPK1 inhibitorSignificant synergistic effect with pembrolizumab[8]
GM-CSFActivated PBMCs + HPK1 inhibitorSignificant enhancement[4]

Table 2: Reversal of Immunosuppression by HPK1 Inhibition

Immunosuppressive AgentEffect on T-CellsEffect of HPK1 InhibitionReference
Prostaglandin E2 (PGE2)Suppression of IL-2 production and proliferationFull reversion of suppression[8]
Adenosine analogue (NECA)Suppression of T-cell activationFull reversion of suppression[8]

Signaling Pathways and Experimental Workflow

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling TCR TCR SLP76 SLP-76 TCR->SLP76 Activation HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 CD28->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 Ub_Degradation Ubiquitination & Degradation SLP76->Ub_Degradation NFkB_AP1 NF-κB / AP-1 Activation PLCg1->NFkB_AP1 Cytokines Cytokine Production (IL-2, IFN-γ) NFkB_AP1->Cytokines Proliferation T-Cell Proliferation NFkB_AP1->Proliferation HPK1->SLP76 Phosphorylation (Ser376) Hpk1_IN_3 This compound Hpk1_IN_3->HPK1

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental Workflow for this compound Treatment

The diagram below outlines the general workflow for treating primary human T-cells with this compound and assessing its effects.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis isolate_pbmcs Isolate PBMCs from Healthy Donor Blood isolate_tcells Purify Primary Human T-Cells isolate_pbmcs->isolate_tcells stimulate_tcells Activate T-Cells (e.g., anti-CD3/CD28) isolate_tcells->stimulate_tcells add_inhibitor Add this compound (or vehicle control) stimulate_tcells->add_inhibitor incubate Incubate for Specified Duration add_inhibitor->incubate cytokine_analysis Cytokine Quantification (ELISA, CBA) incubate->cytokine_analysis proliferation_assay Proliferation Assay (e.g., CFSE, ³H-thymidine) incubate->proliferation_assay flow_cytometry Flow Cytometry (Activation Markers) incubate->flow_cytometry western_blot Western Blot (p-SLP-76) incubate->western_blot

Caption: Workflow for this compound treatment and analysis of primary T-cells.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human T-Cells

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Recombinant human IL-2 (optional, for T-cell expansion)

Procedure:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • T-Cell Enrichment: Isolate primary T-cells from PBMCs using a negative selection method, such as the RosetteSep™ Human T Cell Enrichment Cocktail, following the manufacturer's instructions. This method yields highly purified, untouched T-cells.

  • Cell Culture: Resuspend the purified T-cells in complete RPMI-1640 medium. For expansion, culture the cells in the presence of recombinant human IL-2 (e.g., 20 U/mL).

Protocol 2: T-Cell Activation and Treatment with this compound

Materials:

  • Purified primary human T-cells

  • 96-well flat-bottom culture plates

  • Plate-bound anti-human CD3 antibody (clone OKT3)

  • Soluble anti-human CD28 antibody (clone CD28.2)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C. Wash the wells three times with sterile PBS before use.

  • Cell Seeding: Seed the purified T-cells at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

  • T-Cell Activation: Add soluble anti-human CD28 antibody (e.g., 1-2 µg/mL) to each well to co-stimulate the T-cells.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired final concentrations of this compound to the respective wells. For the vehicle control, add an equivalent volume of DMSO. A typical concentration range for this compound is 1 nM to 1 µM.[7]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours, depending on the downstream application.

Protocol 3: Analysis of T-Cell Function

A. Cytokine Production Analysis (ELISA or Cytometric Bead Array - CBA)

  • After the incubation period (typically 24-48 hours), centrifuge the 96-well plate and collect the cell-free supernatants.

  • Quantify the concentration of cytokines such as IL-2 and IFN-γ in the supernatants using commercially available ELISA kits or a CBA platform, following the manufacturer's protocols.

B. T-Cell Proliferation Assay (CFSE-based)

  • CFSE Labeling: Before activation, label the purified T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • Treatment and Culture: Activate and treat the CFSE-labeled T-cells with this compound as described in Protocol 2.

  • Flow Cytometry: After 72-96 hours of culture, harvest the cells and analyze CFSE dilution by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.

C. Western Blot for Phospho-SLP-76

  • Cell Lysis: After a short stimulation period (e.g., 5-15 minutes) in the presence or absence of this compound, lyse the T-cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-SLP-76 (Ser376) and total SLP-76. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

Conclusion

The provided application notes and protocols offer a framework for investigating the effects of this compound on primary human T-cells. By inhibiting the negative regulatory function of HPK1, this compound serves as a valuable tool to enhance T-cell-mediated immune responses, with significant potential for applications in immunotherapy and cancer research.

References

Hpk1-IN-3: A Potent and Selective Inhibitor for Elucidating T-Cell Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[2][5][8][9][13][14] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the disassembly of the TCR signalosome and thereby dampening T-cell activation.[5][8][9][15] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance T-cell-mediated anti-tumor responses.[1][2][4][5][10][13]

Hpk1-IN-3 is a potent and selective, ATP-competitive inhibitor of HPK1.[10][15][16][17] Its high affinity and selectivity make it an invaluable tool for studying the intricate downstream effects of TCR signaling. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in T-cell biology research.

Mechanism of Action

This compound directly inhibits the kinase activity of HPK1. By blocking the ATP-binding site, it prevents the autophosphorylation and activation of HPK1. This, in turn, inhibits the subsequent phosphorylation of its downstream target, SLP-76. The inhibition of SLP-76 phosphorylation at Ser376 prevents its ubiquitination and degradation, leading to a more stable and sustained TCR signaling complex.[2][3][5][9] The net effect is an amplification of TCR signaling, resulting in enhanced T-cell activation, proliferation, and cytokine production.[1][2][4][18][10][11][19]

cluster_TCR_Complex T-Cell Receptor Complex cluster_Inhibition Inhibition by this compound TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activation HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylation Enhanced_Signal Sustained TCR Signaling HPK1_active->Enhanced_Signal pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 Degradation Signalosome Disassembly & SLP-76 Degradation pSLP76->Degradation Signal_Dampening Dampened T-Cell Activation Degradation->Signal_Dampening Hpk1_IN_3 This compound Hpk1_IN_3->HPK1_active Inhibition Enhanced_Activation Enhanced T-Cell Activation Enhanced_Signal->Enhanced_Activation

Figure 1: this compound Mechanism of Action in TCR Signaling.

Quantitative Data

ParameterValueCell Type/SystemReference
IC50 0.25 nMBiochemical Assay (TR-FRET)[9][10][16][17]
EC50 (IL-2 Production) 108 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)[10][15][16][17]
Effective Concentration (Cytokine Production) 0.1 - 1 µMHuman PBMCs (for IL-2 and GM-CSF)[1]
Cytotoxicity Observed at 0.1 µMHuman PBMCs[1]
Pro-inflammatory Cytokine Induction Concentration-dependent increase in IL-6 and TNF-α (0.25 - 4 µM)Human monocyte-derived dendritic cells[10][16]

Experimental Protocols

Assessment of this compound on T-Cell Activation

This protocol describes the general workflow for evaluating the effect of this compound on the activation of primary human T-cells or Jurkat cells.

cluster_Workflow T-Cell Activation Workflow start Isolate/Culture T-Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with anti-CD3/CD28 pretreat->stimulate incubate Incubate (24-72 hours) stimulate->incubate analyze Analyze Endpoints incubate->analyze endpoints Endpoints: - Cytokine Production (ELISA) - Activation Markers (Flow Cytometry) - SLP-76 Phosphorylation (Western Blot) analyze->endpoints

Figure 2: Experimental Workflow for T-Cell Activation Assays.

Materials:

  • This compound (prepare stock solution in DMSO)

  • Primary human PBMCs or Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • Anti-human CD3 antibody (plate-bound)

  • Anti-human CD28 antibody (soluble)

  • 96-well tissue culture plates

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD69, anti-CD25)

  • ELISA kit for desired cytokines (e.g., IL-2, IFN-γ)

  • Reagents for Western blotting

Protocol:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Alternatively, culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS.

    • Resuspend cells to a final concentration of 1 x 106 cells/mL.

  • Plate Coating (for stimulation):

    • Coat wells of a 96-well plate with anti-human CD3 antibody (e.g., 2 µg/mL in PBS) overnight at 4°C.

    • Wash wells three times with sterile PBS before adding cells.

  • This compound Treatment and Stimulation:

    • Add 100 µL of cell suspension to each well of the coated plate.

    • Add desired concentrations of this compound (e.g., 0.1 nM to 1 µM) to the wells. Include a DMSO vehicle control.

    • Add soluble anti-human CD28 antibody (e.g., 4 µg/mL) to the wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.

  • Analysis:

    • Cytokine Production: After incubation, centrifuge the plate and collect the supernatant. Measure cytokine levels (e.g., IL-2, IFN-γ) using a commercial ELISA kit according to the manufacturer's instructions.[1]

    • Activation Markers: Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25). Analyze the expression of these markers by flow cytometry.[1][19]

    • SLP-76 Phosphorylation: For shorter time points (e.g., 10-30 minutes of stimulation), lyse the cells and perform Western blotting to detect phosphorylated SLP-76 (Ser376).[2][3]

Protocol for Assessing SLP-76 Phosphorylation

This protocol details the steps to specifically measure the inhibition of HPK1-mediated SLP-76 phosphorylation.

Materials:

  • Jurkat T-cells

  • This compound

  • Anti-human CD3/CD28 antibodies or Dynabeads™ Human T-Activator CD3/CD28

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-HPK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells to a density of approximately 1-2 x 106 cells/mL.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • T-Cell Stimulation:

    • Stimulate the cells with anti-CD3/CD28 antibodies for 10-30 minutes at 37°C.[3]

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip and re-probe the membrane for total SLP-76, HPK1, and a loading control (e.g., GAPDH) to ensure equal loading.

Cytotoxicity Assay

Given that this compound has shown some cytotoxicity at higher concentrations, it is important to assess its effect on cell viability.

Materials:

  • T-cells or PBMCs

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead stain for flow cytometry)

Protocol:

  • Cell Seeding:

    • Seed 1 x 105 cells per well in a 96-well plate.

  • Compound Treatment:

    • Add a range of concentrations of this compound to the wells. Include a DMSO control and a positive control for cell death (e.g., staurosporine).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader or analyze by flow cytometry.

    • Calculate the percentage of viable cells relative to the DMSO control.

Conclusion

This compound is a valuable research tool for dissecting the role of HPK1 in T-cell receptor signaling. Its high potency and selectivity allow for precise inhibition of HPK1 kinase activity, enabling detailed studies of downstream signaling events, T-cell activation, and cytokine production. The protocols provided herein offer a starting point for researchers to investigate the multifaceted effects of HPK1 inhibition in various experimental systems. As with any inhibitor, it is crucial to perform appropriate dose-response and cytotoxicity experiments to ensure the observed effects are specific to the inhibition of HPK1.

References

Application Notes and Protocols: Hpk1-IN-3 in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] As an intracellular immune checkpoint, HPK1 attenuates T-cell activation, proliferation, and cytokine production, thereby dampening anti-tumor immune responses.[3][4] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance the efficacy of existing treatments, particularly immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-PD-L1 antibodies.[5][6]

Hpk1-IN-3 is a potent and selective ATP-competitive inhibitor of HPK1. These application notes provide a comprehensive overview of the use of this compound, particularly in combination with checkpoint inhibitors, and detail relevant experimental protocols for preclinical evaluation.

Mechanism of Action

Upon TCR engagement, HPK1 is activated and phosphorylates downstream signaling molecules, including the SH2 domain-containing leukocyte protein of 76kDa (SLP-76).[2] This phosphorylation leads to the degradation of SLP-76, which in turn attenuates the T-cell activation signal.[2] By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation and subsequent degradation of SLP-76, leading to sustained TCR signaling. This results in enhanced T-cell activation, proliferation, and production of pro-inflammatory cytokines, ultimately augmenting the anti-tumor immune response. The combination of an HPK1 inhibitor with a checkpoint inhibitor, such as an anti-PD-1 antibody, can synergistically enhance anti-tumor immunity by targeting two distinct negative regulatory pathways in T-cells.[7][8]

Data Presentation

The following tables summarize the in vitro potency of this compound and the preclinical efficacy of other representative HPK1 inhibitors in combination with checkpoint blockade.

Table 1: In Vitro Potency of this compound

ParameterValueCell TypeSource
IC50 0.25 nMN/A (Biochemical Assay)MedchemExpress
EC50 (IL-2 Production) 108 nMHuman PBMCsMedchemExpress

Table 2: Preclinical In Vivo Efficacy of Representative HPK1 Inhibitors in Combination with Anti-PD-1

HPK1 InhibitorMouse ModelTreatmentTumor Growth Inhibition (TGI)Source
Compound "I" CT26 Syngeneic[I] (30 mg/kg, p.o., BID)42%Insilico Medicine
Anti-PD-1 (3 mg/kg, i.p.)36%Insilico Medicine
[I] + Anti-PD-195% Insilico Medicine
GRC 54276 CT26 SyngeneicGRC 54276 + Anti-CTLA4Significant Enhancement vs. MonotherapyAACR
MC38-hPD-L1GRC 54276 + AtezolizumabSignificant Enhancement vs. MonotherapyAACR

Mandatory Visualizations

Signaling Pathway

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB Cytokines Cytokine Production (IL-2, IFN-γ) ERK->Cytokines Proliferation T-Cell Proliferation ERK->Proliferation NFkB->Cytokines NFkB->Proliferation HPK1->SLP76 Phosphorylation & Degradation Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., anti-PD-1) PD1 PD-1 Checkpoint_Inhibitor->PD1 PD1->TCR Inhibition Experimental_Workflow cluster_in_vivo In Vivo Efficacy Study cluster_ex_vivo Ex Vivo Analysis start Tumor Cell Implantation (e.g., MC38 in C57BL/6 mice) treatment Treatment Initiation (Tumor Volume ~100 mm³) start->treatment groups Treatment Groups: - Vehicle - this compound - Anti-PD-1 - this compound + Anti-PD-1 treatment->groups monitoring Tumor Volume & Body Weight Monitoring (2x/week) groups->monitoring endpoint Endpoint: Tumor Volume >1000 mm³ or Study Conclusion monitoring->endpoint tissue Tissue Collection: Tumor, Spleen, Blood endpoint->tissue facs Flow Cytometry: T-cell activation markers (CD25, CD69) tissue->facs cytokine Cytokine Analysis (ELISA): IFN-γ, IL-2, TNF-α tissue->cytokine western Western Blot: pSLP-76 tissue->western

References

Application Notes and Protocols for Hpk1-IN-3 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental use of Hpk1-IN-3, a potent and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1; MAP4K1). The following sections detail the mechanism of action, key quantitative data, and comprehensive experimental procedures for in vitro and in vivo studies.

Introduction to this compound

This compound is a valuable tool for investigating the role of HPK1 in immune regulation. HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][2] By inhibiting HPK1, this compound can enhance T-cell activation, cytokine production, and anti-tumor immunity, making it a compound of significant interest in immuno-oncology research.[3][4]

Quantitative Data Summary

The following tables summarize the key in vitro potency and cellular activity data for this compound.

Table 1: In Vitro Potency of this compound

TargetAssay FormatIC50 (nM)Reference
HPK1 (MAP4K1)Biochemical (TR-FRET)0.25[5][6]

Table 2: Cellular Activity of this compound

Cell TypeAssayReadoutEC50 (nM)Reference
Human PBMCsIL-2 ProductionIL-2 Secretion108[5][6]
Jurkat CellspSLP76 (S376)Phosphorylation3[7]
Primary T-cellsIL-2 ProductionIL-2 Secretion1.5[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow for studying this compound.

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3_CD28 CD3/CD28 SLP76 SLP-76 T_Cell_Activation T-Cell Activation (IL-2, IFN-γ) SLP76->T_Cell_Activation pSLP76 pSLP-76 (S376) Fourteen33 14-3-3 pSLP76->Fourteen33 Binding Degradation Signal Attenuation (Ubiquitination/Degradation) Fourteen33->Degradation HPK1->SLP76 Phosphorylation Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 Inhibition

HPK1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (TR-FRET, ADP-Glo) Cellular Cellular Assays (pSLP76, Cytokine Production) Biochemical->Cellular Tumor_Model Syngeneic Tumor Model (e.g., MC38) Cellular->Tumor_Model PK_PD Pharmacokinetics & Pharmacodynamics Tumor_Model->PK_PD Efficacy Anti-Tumor Efficacy PK_PD->Efficacy Data_Analysis Data Analysis & Interpretation Efficacy->Data_Analysis Start Start: this compound Synthesis & Characterization Start->Biochemical

General Experimental Workflow for this compound Studies.

Experimental Protocols

Biochemical Kinase Assay: HPK1 TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound against recombinant HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • ATP

  • TR-FRET Dilution Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound

  • 384-well assay plates (low-volume, white or black)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute in TR-FRET Dilution Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Reagent Preparation:

    • Prepare a 2X Kinase/Antibody mixture in TR-FRET Dilution Buffer. The final concentration of the kinase and antibody will need to be optimized, but a starting point is 10 nM kinase and 4 nM antibody.[8]

    • Prepare a 4X Tracer solution in TR-FRET Dilution Buffer. The optimal tracer concentration should be determined experimentally, often around the Kd of the tracer for the kinase.[8]

  • Assay Protocol: a. Add 4 µL of the diluted this compound or vehicle control to the wells of the 384-well plate.[8] b. Add 8 µL of the 2X Kinase/Antibody mixture to each well.[8] c. Add 4 µL of the 4X Tracer solution to each well.[8] d. Incubate the plate at room temperature for 1 hour, protected from light.[8]

  • Data Acquisition: a. Read the plate on a TR-FRET-compatible plate reader using an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Tracer acceptor).[8] b. Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Data Analysis: a. Plot the TR-FRET ratio against the logarithm of the this compound concentration. b. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: pSLP76 Phosphorylation in Jurkat Cells

This protocol details the measurement of HPK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76, at Serine 376.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Anti-CD3/CD28 antibodies or beads for T-cell stimulation

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSLP76 (Ser376) and anti-total SLP76 or a loading control (e.g., anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • ELISA or Western Blotting reagents

  • 96-well plates

Procedure:

  • Cell Culture and Treatment: a. Culture Jurkat cells in complete RPMI-1640 medium. b. Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁶ cells/mL. c. Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Cell Stimulation: a. Stimulate the cells with anti-CD3/CD28 antibodies (e.g., 1 µg/mL each) or beads for 15-30 minutes at 37°C.[9]

  • Cell Lysis: a. Pellet the cells by centrifugation and wash once with cold PBS. b. Lyse the cells in lysis buffer on ice for 30 minutes. c. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Quantification of pSLP76:

    • ELISA Method:

      • Coat a 96-well ELISA plate with a capture antibody for total SLP76 overnight at 4°C.

      • Block the plate with a suitable blocking buffer.

      • Add cell lysates and incubate for 2 hours at room temperature.

      • Wash the plate and add the detection antibody, anti-pSLP76 (Ser376), conjugated to a reporter molecule (e.g., HRP or a fluorophore).

      • Incubate for 1-2 hours at room temperature.

      • Wash the plate and add the substrate for detection.

      • Read the absorbance or fluorescence on a plate reader.[9]

    • Western Blot Method:

      • Determine the protein concentration of the cell lysates.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and probe with primary antibodies against pSLP76 (Ser376) and a loading control.

      • Incubate with HRP-conjugated secondary antibodies.

      • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Quantify band intensities using densitometry software.

  • Data Analysis: a. Normalize the pSLP76 signal to the total SLP76 or loading control signal. b. Plot the normalized pSLP76 levels against the this compound concentration to determine the IC50.

Cellular Assay: IL-2 Production in Human PBMCs

This protocol measures the functional consequence of HPK1 inhibition on T-cell activation by quantifying the secretion of Interleukin-2 (IL-2).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Anti-CD3/CD28 antibodies or beads for T-cell stimulation

  • IL-2 ELISA kit or AlphaLISA kit

  • 96-well cell culture plates

Procedure:

  • PBMC Isolation and Plating: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

  • Compound Treatment and Stimulation: a. Add serial dilutions of this compound or vehicle (DMSO) to the wells and pre-incubate for 1-2 hours. b. Add anti-CD3/CD28 antibodies (e.g., 0.5 µg/mL each) or beads to stimulate the T-cells within the PBMC population.[10]

  • Incubation: a. Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.[5][11]

  • Supernatant Collection: a. Centrifuge the plate to pellet the cells. b. Carefully collect the supernatant for IL-2 measurement.

  • IL-2 Quantification: a. Measure the concentration of IL-2 in the supernatants using a commercial ELISA or AlphaLISA kit according to the manufacturer's instructions.

  • Data Analysis: a. Plot the IL-2 concentration against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Study: Syngeneic Mouse Tumor Model (MC38)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

  • C57BL/6 mice

  • MC38 colon adenocarcinoma cells

  • This compound formulated for oral administration

  • Anti-PD-1 antibody (optional, for combination studies)

  • Calipers for tumor measurement

  • Materials for blood and tissue collection and processing (e.g., flow cytometry antibodies, RNA isolation kits)

Procedure:

  • Tumor Cell Implantation: a. Subcutaneously inject 0.5-1 x 10⁶ MC38 cells into the flank of C57BL/6 mice.[12] b. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping and Treatment: a. Randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1). b. Administer this compound orally at a predetermined dose and schedule (e.g., 100 mg/kg, twice daily).[12] c. If applicable, administer anti-PD-1 antibody via intraperitoneal injection (e.g., 10 mg/kg, twice a week).

  • Monitoring: a. Measure tumor volume with calipers every 2-3 days. b. Monitor animal body weight and overall health.

  • Endpoint Analysis: a. At the end of the study (or at specified time points), collect blood for pharmacodynamic analysis (e.g., pSLP76 in circulating T-cells by flow cytometry).[10] b. Harvest tumors and spleens for analysis of tumor-infiltrating lymphocytes (TILs) and immune cell populations by flow cytometry. c. Tumor tissue can also be used for gene expression analysis (e.g., qPCR for immune-related genes).

  • Data Analysis: a. Plot tumor growth curves for each treatment group. b. Perform statistical analysis to compare tumor growth between groups. c. Analyze flow cytometry and gene expression data to assess the immunological effects of this compound.

Preclinical_Study_Design cluster_setup Study Setup cluster_treatment Treatment Arms cluster_endpoints Endpoint Analysis Mice C57BL/6 Mice Tumor_Implant MC38 Tumor Implantation Mice->Tumor_Implant Randomization Randomization into Treatment Groups Tumor_Implant->Randomization Vehicle Vehicle Control Randomization->Vehicle HPK1_Inhibitor This compound Randomization->HPK1_Inhibitor Anti_PD1 Anti-PD-1 Randomization->Anti_PD1 Combination This compound + Anti-PD-1 Randomization->Combination Tumor_Growth Tumor Growth Measurement Vehicle->Tumor_Growth HPK1_Inhibitor->Tumor_Growth PD_Analysis Pharmacodynamic Analysis (pSLP76) HPK1_Inhibitor->PD_Analysis Anti_PD1->Tumor_Growth Combination->Tumor_Growth Combination->PD_Analysis Immune_Profiling Immune Cell Profiling (FACS, qPCR) Tumor_Growth->Immune_Profiling PD_Analysis->Immune_Profiling

Logical Design of a Preclinical this compound Efficacy Study.

References

Application Notes and Protocols for Hpk1-IN-3: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the long-term storage and stability assessment of Hpk1-IN-3, a potent and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these protocols is crucial for ensuring the integrity, activity, and reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor targeting HPK1 (also known as MAP4K1), a serine/threonine kinase predominantly expressed in hematopoietic cells. HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. Given its high potency, with an IC50 of 0.25 nM, maintaining the stability and purity of this compound is paramount for its use in research and drug development.

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on vendor specifications and general best practices for small molecule inhibitors.

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureRecommended DurationNotes
Solid (Lyophilized Powder) -20°CUp to 3 yearsProtect from moisture and light.
4°CUp to 2 yearsFor shorter-term storage. Protect from moisture and light.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2][3]
-20°CUp to 1 monthFor short-term use. Aliquot to avoid repeated freeze-thaw cycles.[1][2][3]

Hpk1 Signaling Pathway

Understanding the context in which this compound functions is critical for experimental design. HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling cascade.

Hpk1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1_activation HPK1 Activation LAT_SLP76->HPK1_activation Downstream_signaling Downstream Signaling (e.g., PLCγ1, ERK) LAT_SLP76->Downstream_signaling SLP76_phos p-SLP-76 (Ser376) HPK1_activation->SLP76_phos Phosphorylation 14_3_3 14-3-3 Binding SLP76_phos->14_3_3 SLP76_degradation SLP-76 Degradation 14_3_3->SLP76_degradation SLP76_degradation->Downstream_signaling Inhibition T_cell_activation T-Cell Activation Downstream_signaling->T_cell_activation Hpk1_IN_3 This compound Hpk1_IN_3->HPK1_activation Inhibition

Figure 1. Simplified Hpk1 signaling pathway in T-cells.

Protocols for Stability Assessment

The following protocols are designed to assess the stability of this compound under various conditions. These are based on general guidelines for small molecule stability testing and should be adapted to specific laboratory capabilities.

Long-Term Stability Protocol (ICH Guideline Based)

This protocol assesses the stability of this compound under recommended storage conditions over an extended period.

Objective: To determine the shelf-life of this compound as a solid and in solution.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, amber vials

  • -20°C and -80°C freezers

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Solid: Aliquot 1-5 mg of solid this compound into separate amber vials.

    • Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot into amber vials.

  • Storage:

    • Store solid samples at -20°C.

    • Store solution samples at -80°C and -20°C.

  • Time Points for Analysis: 0, 3, 6, 12, 18, 24, and 36 months.

  • Analysis: At each time point, analyze the purity and concentration of one aliquot from each storage condition using a validated HPLC or LC-MS/MS method.

  • Data Evaluation: Compare the results to the initial (time 0) analysis. A significant change is typically defined as a >5% decrease in purity or concentration.

Long_Term_Stability_Workflow start Start prep Prepare Solid and DMSO Stock Aliquots start->prep storage Store at Recommended Temperatures (-20°C, -80°C) prep->storage timepoint Pull Samples at Defined Time Points storage->timepoint analysis Analyze Purity and Concentration (HPLC or LC-MS/MS) timepoint->analysis data Compare to Time 0 Data analysis->data data->timepoint Next Time Point end Determine Shelf-Life data->end

Figure 2. Workflow for long-term stability testing.
Freeze-Thaw Stability Protocol

This protocol evaluates the stability of this compound in solution after multiple freeze-thaw cycles.

Objective: To determine the impact of repeated freezing and thawing on the integrity of this compound stock solutions.

Materials:

  • 10 mM this compound in anhydrous DMSO

  • -20°C and -80°C freezers

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare aliquots of a 10 mM stock solution of this compound in DMSO.

  • Subject the aliquots to a series of freeze-thaw cycles. One cycle consists of freezing at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature.

  • Analyze the purity and concentration of the solution after 1, 3, 5, and 10 freeze-thaw cycles using HPLC or LC-MS/MS.

  • Compare the results to a control aliquot that has not undergone freeze-thaw cycles.

Table 2: Freeze-Thaw Stability Data (Hypothetical)
Number of Freeze-Thaw CyclesPurity (%) at -20°CPurity (%) at -80°C
0 (Control)99.599.6
199.499.5
399.199.4
598.599.2
1097.298.9
Photostability Protocol (ICH Q1B Guideline Based)

This protocol assesses the stability of this compound when exposed to light.

Objective: To determine the photosensitivity of this compound.

Materials:

  • This compound (solid and in DMSO solution)

  • Photostability chamber with a calibrated light source (providing both UV and visible light)

  • Clear and amber vials

  • HPLC or LC-MS/MS system

Procedure:

  • Place aliquots of solid and dissolved this compound in both clear and amber vials.

  • Expose the vials in the photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Include control samples protected from light (e.g., wrapped in aluminum foil) for each condition.

  • After exposure, analyze the purity of all samples by HPLC or LC-MS/MS and compare the exposed samples to the protected controls.

Analytical Methodology

Table 3: General LC-MS/MS Parameters for this compound Analysis
ParameterSuggested Condition
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of this compound

Summary of Best Practices for Handling and Use

  • Procurement and Initial Handling: Upon receipt, store this compound under the recommended conditions immediately.

  • Solution Preparation: Use anhydrous DMSO for preparing stock solutions. To enhance solubility, brief warming to 37°C and sonication can be employed.[3]

  • Aliquoting: To avoid degradation from multiple freeze-thaw cycles and contamination, dispense stock solutions into single-use aliquots.

  • Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily. For in vitro assays, aqueous dilutions should be made from the DMSO stock immediately before use and should not be stored.

  • Light Protection: Handle solid this compound and its solutions in low-light conditions and store in amber vials or light-blocking containers.

By following these application notes and protocols, researchers can ensure the long-term stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes in the pursuit of novel cancer immunotherapies.

References

Application Notes and Protocols for Hpk1-IN-3 in In Vivo Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] Its primary role in dampening immune responses makes it a compelling therapeutic target in immuno-oncology.[3] Pharmacological inhibition of HPK1 is hypothesized to enhance anti-tumor immunity by augmenting T-cell activation and cytokine production.[1][4]

Hpk1-IN-3 is a potent and selective ATP-competitive inhibitor of HPK1.[5][6] These application notes provide detailed protocols for utilizing this compound in in vivo target engagement studies to assess its pharmacodynamic effects and validate its mechanism of action in preclinical models.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular characteristics of this compound and representative in vivo data from studies with potent HPK1 inhibitors.

Table 1: this compound In Vitro and Cellular Potency

ParameterValueCell Type/SystemReference
HPK1 IC50 0.25 nMBiochemical Assay[5]
IL-2 EC50 108 nMHuman PBMCs[5]
pSLP-76 (S376) IC50 ~3 nMJurkat cells[7]

Table 2: Representative In Vivo Pharmacodynamic Data for Potent HPK1 Inhibitors

Animal ModelCompoundDoseTarget Engagement (pSLP-76 Inhibition)Downstream Biomarker ModulationReference
BALB/c MiceHPK1 Inhibitor [I]100 mg/kg, oral~50% inhibition at 3-24h post-dose in splenocytesNot specified[8]
Sarcoma-bearing MiceCompound K30 & 100 mg/kg, oral (BID)Dose-dependent reduction in splenocytesIncreased IFN-γ, CD25, and CD69 expression[1]
Syngeneic Tumor ModelPotent HPK1 InhibitorNot specifiedAbrogation of TCR-stimulated pSLP-76Enhanced cytokine production[3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach, the following diagrams are provided.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR LAT LAT TCR->LAT Engagement SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 SLP76->HPK1 Activation Downstream Downstream T-Cell Activation Signals SLP76->Downstream pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylation Degradation Proteasomal Degradation pSLP76->Degradation Leads to Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 Inhibition

HPK1 Signaling Pathway and Point of Inhibition

In_Vivo_Target_Engagement_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Dosing Administer this compound or Vehicle (p.o.) Challenge T-Cell Challenge (e.g., anti-CD3 i.p.) Dosing->Challenge Collection Collect Spleen and/or Blood Challenge->Collection Processing Process Splenocytes/ PBMCs Collection->Processing pSLP76_Analysis Phospho-flow Cytometry (pSLP-76) Processing->pSLP76_Analysis Target Engagement Cytokine_Analysis Cytokine Profiling (e.g., ELISA, CBA) Processing->Cytokine_Analysis Downstream Effects

Experimental Workflow for In Vivo Target Engagement

Experimental Protocols

In Vivo Target Engagement Study in Mice

This protocol describes a general method to assess the in vivo target engagement of this compound by measuring the phosphorylation of its direct substrate, SLP-76, in splenocytes.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Anti-mouse CD3ε antibody (clone 145-2C11 or equivalent)

  • Phosphate Buffered Saline (PBS)

  • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Phospho-specific antibody: anti-pSLP-76 (Ser376)

  • T-cell surface marker antibodies (e.g., anti-CD4, anti-CD8)

  • Flow cytometer

Procedure:

  • Compound Formulation: Prepare a fresh formulation of this compound in the vehicle on the day of the experiment. Sonication may be required to achieve complete dissolution.

  • Animal Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Randomize mice into treatment groups (e.g., vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg this compound).

    • Administer this compound or vehicle via oral gavage (p.o.).

  • T-Cell Receptor Stimulation:

    • At a predetermined time post-dose (e.g., 1-4 hours), administer a stimulatory anti-CD3ε antibody intraperitoneally (i.p.) at a dose of 5-10 µg per mouse to induce TCR signaling and subsequent HPK1 activation.

  • Sample Collection and Processing:

    • At a short interval after anti-CD3ε challenge (e.g., 30-60 minutes), euthanize mice and harvest spleens into ice-cold PBS.

    • Prepare single-cell suspensions of splenocytes by mechanical disruption through a 70 µm cell strainer.

    • Lyse red blood cells using an appropriate lysis buffer.

    • Wash the splenocytes with PBS and perform a cell count.

  • Phospho-flow Cytometry Staining:

    • Immediately fix the cells with a fixation buffer to preserve the phosphorylation state of intracellular proteins.

    • Permeabilize the cells according to the manufacturer's protocol.

    • Stain the cells with a cocktail of fluorescently-labeled antibodies against pSLP-76 (Ser376), CD4, and CD8.

    • Wash the cells and resuspend in an appropriate buffer for flow cytometry analysis.

  • Data Analysis:

    • Acquire data on a flow cytometer.

    • Gate on CD4+ and CD8+ T-cell populations.

    • Determine the median fluorescence intensity (MFI) of pSLP-76 staining within each T-cell population for each treatment group.

    • Calculate the percent inhibition of pSLP-76 phosphorylation relative to the vehicle-treated, anti-CD3ε stimulated group.

Assessment of Downstream Cytokine Production

This protocol outlines the measurement of cytokine production as a downstream pharmacodynamic marker of HPK1 inhibition.

Materials:

  • Materials from Protocol 1

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Intracellular cytokine staining antibodies (e.g., anti-IFN-γ, anti-IL-2)

  • ELISA or Cytometric Bead Array (CBA) kits for IFN-γ and IL-2

Procedure:

Method A: Intracellular Cytokine Staining

  • Follow steps 1-4 from Protocol 1 for dosing, stimulation, and splenocyte isolation.

  • After splenocyte isolation, resuspend cells in complete cell culture medium.

  • Add a protein transport inhibitor to the cell suspension to allow for intracellular accumulation of cytokines.

  • Incubate the cells for 4-6 hours at 37°C.

  • Proceed with fixation, permeabilization, and intracellular staining for IFN-γ and IL-2, along with surface markers for T-cell identification (CD4, CD8).

  • Analyze by flow cytometry to determine the percentage of cytokine-producing T-cells.

Method B: Cytokine Measurement in Plasma or Culture Supernatant

  • For plasma analysis, collect blood from mice at a specified time after this compound administration and anti-CD3ε challenge. Separate plasma by centrifugation.

  • For ex vivo stimulation, culture isolated splenocytes (from step 4 of Protocol 1) in the presence of anti-CD3/CD28 antibodies for 24-72 hours. Collect the culture supernatant.

  • Measure the concentration of IFN-γ and IL-2 in the plasma or culture supernatant using ELISA or CBA according to the manufacturer's instructions.

Logical Framework for Biomarker Assessment

The assessment of this compound's in vivo activity follows a clear logical progression from direct target engagement to downstream functional outcomes.

Biomarker_Logic Hpk1_IN_3 This compound Administration Target_Engagement Proximal Biomarker: Inhibition of pSLP-76 (S376) Hpk1_IN_3->Target_Engagement Directly Measures Downstream_Effect Distal Biomarkers: Increased Cytokine Production (IL-2, IFN-γ) Target_Engagement->Downstream_Effect Leads to Immune_Modulation Functional Outcome: Enhanced T-Cell Activation Downstream_Effect->Immune_Modulation Indicates Anti_Tumor_Activity Therapeutic Potential: Anti-Tumor Efficacy Immune_Modulation->Anti_Tumor_Activity Contributes to

Logic of Biomarker Assessment for HPK1 Inhibition

By following these protocols and utilizing the provided frameworks, researchers can effectively evaluate the in vivo target engagement and pharmacodynamic properties of this compound, thereby advancing its preclinical development as a novel immuno-oncology agent.

References

Troubleshooting & Optimization

Hpk1-IN-3 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-3. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is advisable to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can impact the solubility of the compound.[4]

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?

A2: This is a common issue for many small molecule inhibitors that are lipophilic. This compound has poor solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution because the final concentration of DMSO is not high enough to keep it dissolved.[5][6]

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. However, it is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.[5]

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3] Avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide: Solubility Issues in Aqueous Buffers

If you are encountering precipitation or solubility issues with this compound in your aqueous experimental setup, follow this troubleshooting guide.

Initial Checks
  • Confirm Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved. If you see any particulates, you can gently warm the vial to 37°C and use an ultrasonic bath to aid dissolution.[1]

  • Use Fresh DMSO: As DMSO is hygroscopic, always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO to prepare your stock solution.

Improving Solubility in Aqueous Media

Direct dilution of a high-concentration DMSO stock of this compound into aqueous buffers is likely to result in precipitation. The following strategies can help maintain the compound's solubility in your final working solution.

  • Serial Dilution in DMSO: Before adding the inhibitor to your aqueous buffer, perform serial dilutions of your concentrated stock solution in DMSO to get closer to your final desired concentration. Then, add this more diluted DMSO stock to your aqueous medium.[5]

  • Use of Co-solvents and Surfactants: For applications requiring higher concentrations of this compound in an aqueous environment, a formulation with co-solvents and surfactants may be necessary. While originally intended for in vivo use, a similar preparation can be adapted for in vitro experiments, ensuring the final concentrations of all components are compatible with your assay.

Quantitative Data

The solubility of this compound is highly dependent on the solvent system. Below is a summary of available solubility data.

Solvent/FormulationConcentrationNotes
DMSO≥ 83.33 mg/mL (169.91 mM)Ultrasonic treatment may be needed.[1]
DMSO≥ 60 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.24 mM)Clear solution.[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated DMSO Stock Solution
  • Bring the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution and, if necessary, sonicate in an ultrasonic bath until the compound is fully dissolved.[1][4]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Preparation of an Aqueous Working Solution for Cellular Assays

This protocol is an adaptation of a formulation for in vivo studies and should be optimized for your specific cell type and assay conditions. Always include appropriate vehicle controls.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) as described in Protocol 1.

  • Make an intermediate dilution of your stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you would dilute your 10 mM stock 1:1000 in the final volume of your cell culture medium.

  • For higher concentrations where simple dilution is not feasible, a formulation approach can be considered. Prepare the following sterile-filtered co-solvent mixture:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline or PBS

  • To prepare a 10X working stock, add 1 part of your concentrated DMSO stock to 9 parts of the co-solvent mixture.

  • Further dilute this 10X working stock into your cell culture medium to achieve the final desired concentration of this compound, ensuring the final concentration of the co-solvents is not detrimental to your cells.

Visualizations

HPK1 Signaling Pathway

Caption: HPK1 negatively regulates T-cell activation.

Experimental Workflow for Preparing Aqueous Solutions

Experimental_Workflow cluster_dilution Dilution for Aqueous Buffer start Start: this compound Powder stock Prepare Concentrated Stock in Anhydrous DMSO start->stock dissolve Vortex / Sonicate until fully dissolved stock->dissolve store Aliquot and Store at -80°C dissolve->store dil_dmso Intermediate Dilution in DMSO (Optional) store->dil_dmso For low concentrations dil_aq Dilute into Aqueous Buffer (e.g., Cell Culture Medium) store->dil_aq Direct dilution (use caution) dil_dmso->dil_aq check_precip Check for Precipitation dil_aq->check_precip final_sol Final Working Solution check_precip->final_sol No Precipitation troubleshoot Go to Troubleshooting Guide check_precip->troubleshoot Precipitation Occurs

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic for Precipitation

Troubleshooting_Logic start Precipitation Observed in Aqueous Buffer q1 Is the final DMSO concentration >0.1%? start->q1 ans1_yes Reduce DMSO concentration. Consider co-solvents. q1->ans1_yes Yes q2 Was an intermediate dilution in DMSO performed? q1->q2 No end Solution should be clear. Always use vehicle control. ans1_yes->end ans2_no Perform serial dilutions in DMSO before adding to aqueous buffer. q2->ans2_no No q3 Is the required final concentration high? q2->q3 Yes ans2_no->end ans3_yes Use a formulation with co-solvents (PEG300, Tween-80). q3->ans3_yes Yes q3->end No ans3_yes->end

Caption: Troubleshooting decision tree for precipitation.

References

Technical Support Center: Optimizing Hpk1-IN-3 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hpk1-IN-3 in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), which is also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[2][3] By inhibiting HPK1, this compound blocks the downstream phosphorylation of SLP-76, which in turn enhances T-cell activation and cytokine production.[4][5]

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available data, a good starting point for many applications is in the range of 100 nM to 1 µM. For instance, an EC50 of 108 nM was observed for IL-2 production in human peripheral blood mononuclear cells (PBMCs).[1] In human monocyte-derived dendritic cells, concentrations between 0.25 µM and 4 µM have been shown to increase pro-inflammatory cytokine levels.[1][6] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[6] For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months.[1] For shorter-term storage, -20°C for up to 1 month is acceptable.[1] Avoid repeated freeze-thaw cycles. When preparing your working concentration, it is advisable to dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the known off-target effects of this compound?

A4: While this compound is a selective inhibitor, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. One study noted that a similar HPK1 inhibitor, Compound 1, had off-target effects on LRRK2, MAP4K2, MAP4K3, and MAP4K5.[7] It is crucial to use the lowest effective concentration to minimize potential off-target effects and to include appropriate controls in your experiments.

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound

ParameterValueCell Type/Assay ConditionReference
IC500.25 nMCell-free biochemical assay[1][8]
EC50 (IL-2 production)108 nMHuman PBMCs[1]
Effective Concentration Range (Cytokine Elevation)0.25 - 4 µMHuman monocyte-derived dendritic cells[1][6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

Objective: To determine the effective concentration range of this compound for a specific cell line and biological readout.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for your specific assay (e.g., ELISA kit for cytokine measurement, proliferation assay reagents)

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your assay and allow them to adhere or stabilize overnight.

  • Serial Dilution Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to perform a 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., 10 µM down to 1 nM). Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).

  • Treatment: Remove the old medium from your cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for a duration appropriate for your biological question (e.g., 24, 48, or 72 hours).

  • Assay Performance: After the incubation period, perform your chosen assay to measure the biological response (e.g., cytokine secretion, cell proliferation, phosphorylation of a downstream target).

  • Data Analysis: Plot the biological response as a function of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 or IC50 value.

Protocol 2: Assessing Cytotoxicity of this compound

Objective: To determine the concentration at which this compound becomes toxic to the cells.

Materials:

  • This compound stock solution

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cytotoxicity assay kit (e.g., MTT, MTS, or a live/dead cell staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a consistent density.

  • Treatment: Treat the cells with a range of this compound concentrations, including concentrations higher than the expected efficacious dose. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for the desired treatment duration.

  • Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Quantify cell viability and plot it against the this compound concentration to determine the concentration at which viability is significantly reduced.

Troubleshooting Guides

Issue 1: No observed effect of this compound on the target pathway.

Possible Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. The required concentration can vary significantly between cell types.
Inhibitor Inactivity Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, purchase a fresh batch of the inhibitor.
Low HPK1 Expression Verify the expression of HPK1 in your cell line at the protein level (e.g., by Western blot). Some cell lines may have very low or no expression of the target kinase.
Assay Timing The effect of the inhibitor may be time-dependent. Perform a time-course experiment to identify the optimal treatment duration.
Cellular Context The signaling pathway may be regulated differently in your specific cell model. Confirm that the downstream readout you are measuring is indeed regulated by HPK1 in your system.

Issue 2: Unexpected or off-target effects are observed.

Possible Cause Troubleshooting Step
High Inhibitor Concentration Use the lowest effective concentration of this compound as determined by your dose-response curve to minimize the risk of off-target binding.
Paradoxical Pathway Activation Some kinase inhibitors can paradoxically activate signaling pathways, particularly in the context of specific mutations or cellular backgrounds.[9] If you observe an unexpected increase in a signaling pathway, consider investigating the dimerization status of related kinases or using a structurally different HPK1 inhibitor as a control.
Compound Promiscuity At higher concentrations, this compound may inhibit other kinases.[7] If you suspect off-target effects, you can use a rescue experiment (e.g., overexpressing a drug-resistant mutant of HPK1) or profile the inhibitor against a panel of kinases.

Issue 3: this compound precipitates in the cell culture medium.

Possible Cause Troubleshooting Step
Poor Solubility This compound has limited solubility in aqueous solutions. When diluting your DMSO stock in the medium, do so gradually and mix thoroughly. Avoid preparing a large volume of diluted compound that will sit for an extended period before use.
High Final Concentration If you are working with very high concentrations, the inhibitor may exceed its solubility limit in the medium. Consider if a lower concentration could be effective.
Media Components Certain components in the cell culture medium, such as serum proteins, can sometimes interact with small molecules and affect their solubility. You can try pre-diluting the inhibitor in a smaller volume of serum-free media before adding it to the final culture volume.

Visualizations

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck activates ZAP70 ZAP70 Lck->ZAP70 activates SLP76_LAT SLP-76/LAT Complex ZAP70->SLP76_LAT activates HPK1 HPK1 (MAP4K1) SLP76_LAT->HPK1 recruits & activates Downstream Downstream T-Cell Activation (e.g., IL-2 production) SLP76_LAT->Downstream promotes pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 phosphorylates Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 inhibits Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation Ub_Degradation->SLP76_LAT destabilizes

Caption: HPK1 Signaling Pathway in T-Cells.

Experimental_Workflow Start Start: Prepare this compound Stock Solution (in DMSO) Dose_Response 1. Dose-Response Curve (e.g., 1 nM to 10 µM) Start->Dose_Response Cytotoxicity 2. Cytotoxicity Assay (e.g., MTT/MTS) Start->Cytotoxicity Analysis 3. Analyze Data: Determine EC50/IC50 and Cytotoxic Concentration (CC50) Dose_Response->Analysis Cytotoxicity->Analysis Optimization 4. Select Optimal Concentration Range (Effective & Non-toxic) Analysis->Optimization Validation 5. Validate Mechanism of Action (e.g., Western Blot for p-SLP-76) Optimization->Validation Experiment Proceed with Main Experiment Validation->Experiment

Caption: Workflow for Optimizing this compound Concentration.

Troubleshooting_Tree Start Experiment with this compound Problem Unexpected Results? Start->Problem No_Effect No Effect Observed Problem->No_Effect Yes Off_Target Unexpected/Off-Target Effects Problem->Off_Target Yes Precipitation Precipitation in Media Problem->Precipitation Yes Success Results as Expected Problem->Success No Sol_NoEffect Check Concentration (Dose-Response) Verify HPK1 Expression Confirm Inhibitor Activity Optimize Time Course No_Effect->Sol_NoEffect Sol_OffTarget Lower Concentration Use a Different HPK1 Inhibitor Perform Rescue Experiment Off_Target->Sol_OffTarget Sol_Precipitation Prepare Fresh Dilutions Ensure Final DMSO is Low Dilute Gradually with Mixing Precipitation->Sol_Precipitation

References

Hpk1-IN-3 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hpk1-IN-3. The information is designed to help address potential issues related to off-target effects and to provide guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] It has a reported IC50 of 0.25 nM for HPK1.[1] HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its inhibition is being explored as a strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2]

Q2: What are the known off-target effects of this compound?

This compound is a highly selective kinase inhibitor. In a broad kinase panel of 265 kinases, it demonstrated greater than 100-fold selectivity for 252 of the kinases tested. However, a few kinases were identified as potential off-targets, being inhibited with less than 100-fold selectivity relative to HPK1. These are summarized in the table below.

Q3: How can I minimize the risk of off-target effects in my experiments?

Minimizing off-target effects is crucial for accurate data interpretation. Here are some key strategies:

  • Use the lowest effective concentration: Titrate this compound in your specific cellular assay to determine the lowest concentration that elicits the desired on-target effect (e.g., inhibition of SLP76 phosphorylation).

  • Employ orthogonal validation methods: Do not rely solely on the inhibitor. Use genetic approaches like siRNA or shRNA to knock down HPK1 and see if it phenocopies the effect of this compound.

  • Use a structurally distinct HPK1 inhibitor: If possible, confirm your findings with another potent and selective HPK1 inhibitor that has a different chemical scaffold.

  • Perform control experiments: Always include vehicle-only (e.g., DMSO) controls in your experiments. A negative control compound that is structurally similar to this compound but inactive against HPK1 is also a valuable tool.

Q4: I am observing a phenotype that I am not sure is due to HPK1 inhibition. What should I do?

If you suspect an off-target effect, a systematic troubleshooting approach is recommended. The workflow diagram below outlines a suggested course of action. The primary steps involve confirming the on-target effect, using genetic knockdown to mimic the inhibitor's effect, and employing a target engagement assay like CETSA.

Q5: Where can I find detailed protocols for experiments to validate the on-target effects of this compound?

Detailed protocols for key validation experiments, such as siRNA-mediated knockdown of HPK1 and Cellular Thermal Shift Assay (CETSA), are provided in the "Experimental Protocols" section of this document.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against kinases for which the selectivity was less than 100-fold relative to HPK1 (IC50 = 0.25 nM). Data is derived from the original characterization of the compound.

Kinase TargetIC50 (nM)Fold Selectivity vs. HPK1
HPK1 (MAP4K1) 0.25 1
MAP4K2>290>1150
MAP4K314
JAK1>270>1072
JAK265.5262
JAK334136
FLT3>2500>10000
LCK>2500>10000

Data is based on a screen of 265 kinases. For 252 of these kinases, the selectivity was >100-fold.

Experimental Protocols

Protocol 1: Validation of On-Target Effect using siRNA-mediated Knockdown of HPK1

This protocol describes how to use small interfering RNA (siRNA) to transiently knock down HPK1 expression in a relevant cell line (e.g., Jurkat T-cells) to determine if the resulting phenotype matches that observed with this compound treatment.

Materials:

  • HPK1-targeting siRNA and non-targeting control siRNA (pre-designed and validated sequences are recommended).

  • Lipofectamine RNAiMAX or a similar transfection reagent.

  • Opti-MEM I Reduced Serum Medium.

  • Complete growth medium for your cell line.

  • 6-well tissue culture plates.

  • This compound and vehicle (DMSO).

  • Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting, reagents for functional assays).

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. For Jurkat cells, this is typically 2 x 10^5 cells per well in 2 ml of antibiotic-free complete growth medium.

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, prepare two tubes.

    • Tube A: Dilute 20-80 pmol of siRNA (either HPK1-targeting or non-targeting control) in 100 µl of Opti-MEM.

    • Tube B: Dilute 2-8 µl of Lipofectamine RNAiMAX in 100 µl of Opti-MEM.

    • Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Gently add the 200 µl siRNA-lipid complex mixture to the appropriate well.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. The optimal time for knockdown should be determined empirically.

  • Inhibitor Treatment and Analysis:

    • After the desired knockdown period, treat the cells with this compound or vehicle (DMSO) at the desired concentration and for the appropriate duration for your experiment.

    • Harvest the cells and perform your downstream analysis. This should include:

      • Western Blot: To confirm the knockdown of HPK1 protein levels in the siRNA-treated cells compared to the non-targeting control.

      • Phenotypic Assay: The same assay you are using to assess the effect of this compound.

  • Data Interpretation: If the phenotype observed with HPK1 siRNA treatment is similar to that observed with this compound treatment (and this phenotype is absent in the non-targeting control), it provides strong evidence that the effect of the inhibitor is on-target.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify that this compound directly binds to HPK1 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

  • Cell line expressing endogenous HPK1.

  • This compound and vehicle (DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or a PCR plate.

  • Thermocycler.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Centrifuge capable of high speed at 4°C.

  • Reagents for Western blotting (SDS-PAGE gels, transfer apparatus, anti-HPK1 antibody).

Procedure:

  • Cell Treatment:

    • Culture your cells to a high density.

    • Treat the cells with this compound at a saturating concentration (e.g., 1 µM) and a vehicle control (DMSO) for 1 hour at 37°C.

  • Heating:

    • Harvest the cells and wash them with PBS containing protease/phosphatase inhibitors.

    • Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by a cooling step to 4°C. Include an unheated control sample (kept on ice).

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis by Western Blot:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Normalize the protein concentration of all samples.

    • Analyze the amount of soluble HPK1 in each sample by Western blotting using an anti-HPK1 antibody.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble HPK1 will decrease as the temperature increases. In the this compound-treated samples, the protein should be stabilized, resulting in more soluble HPK1 remaining at higher temperatures. This "thermal shift" indicates direct binding of the inhibitor to its target in the cells.

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Downstream Downstream Effects TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 CD28->Lck SLP76_complex SLP76 Signaling Complex Lck->SLP76_complex activates HPK1 HPK1 SLP76_complex->HPK1 activates AP1 AP-1 Activation SLP76_complex->AP1 HPK1->SLP76_complex phosphorylates & negatively regulates IL2 IL-2 Production AP1->IL2 T_Cell_Activation T-Cell Activation IL2->T_Cell_Activation Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 inhibits

Caption: HPK1 Signaling Pathway in T-Cells.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Q1 Is the on-target pathway (e.g., pSLP76) modulated as expected? Start->Q1 Troubleshoot_Assay Troubleshoot Assay: - Check inhibitor concentration - Verify antibody/reagent quality - Confirm cell line responsiveness Q1->Troubleshoot_Assay No Q2 Does HPK1 knockdown (siRNA/shRNA) replicate the phenotype? Q1->Q2 Yes A1_Yes Yes A1_No No Conclusion_On_Target Phenotype is likely ON-TARGET Q2->Conclusion_On_Target Yes Q3 Does CETSA confirm target engagement in cells? Q2->Q3 No A2_Yes Yes A2_No No Conclusion_Off_Target Phenotype is likely OFF-TARGET Q3->Conclusion_Off_Target Yes, but phenotype is still divergent Troubleshoot_CETSA Troubleshoot CETSA: - Optimize heat shock conditions - Validate antibody specificity Q3->Troubleshoot_CETSA No A3_Yes Yes A3_No No

Caption: Troubleshooting Workflow for Unexpected Results.

Mitigation_Strategy cluster_Control Control Groups cluster_Knockdown HPK1 Knockdown Groups Control_siRNA Non-Targeting siRNA + this compound Phenotype_Assay Measure Phenotype (e.g., Cytokine Release, Cell Proliferation) Control_siRNA->Phenotype_Assay Inhibitor Effect Control_DMSO Non-Targeting siRNA + Vehicle (DMSO) Control_DMSO->Phenotype_Assay Baseline HPK1_siRNA HPK1 siRNA + Vehicle (DMSO) HPK1_siRNA->Phenotype_Assay Genetic Knockdown Effect HPK1_siRNA_Inhibitor HPK1 siRNA + this compound HPK1_siRNA_Inhibitor->Phenotype_Assay Test for Additive/Off-Target Effects Logic If 'Inhibitor Effect' is similar to 'Genetic Knockdown Effect' and there is no additive effect in the 'HPK1 siRNA + Inhibitor' group, then the phenotype is likely on-target.

Caption: Logic of siRNA Validation for On-Target Effects.

References

Potential cytotoxicity of Hpk1-IN-3 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Hpk1-IN-3, with a focus on addressing its potential for cytotoxicity at high concentrations.

Troubleshooting Guide

Issue: Unexpected Cell Death or Low Viability After this compound Treatment

If you are observing significant cytotoxicity in your cell cultures upon treatment with this compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
High Treatment Concentration This compound is a highly potent inhibitor (IC50 = 0.25 nM for the kinase)[1][2][3]. High concentrations may lead to off-target effects, which are a common cause of cytotoxicity for kinase inhibitors. Perform a dose-response curve to determine the optimal concentration for your cell type and assay. Start with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the therapeutic window.
Solvent Toxicity This compound is typically dissolved in DMSO[3]. Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (generally <0.1%). Run a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to rule out solvent-induced cytotoxicity.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to kinase inhibitors. The cytotoxic effects may be on-target if your cells are highly dependent on pathways influenced by HPK1. Consider testing this compound on a control cell line that does not express HPK1 to distinguish between on-target and off-target cytotoxicity.
Assay-Specific Artifacts Some viability assays can be affected by the chemical properties of the compound. For example, MTT assays can be influenced by compounds that alter cellular metabolic activity. It is advisable to confirm cytotoxicity findings with a second, mechanistically different assay (e.g., a membrane integrity assay like LDH release or a direct cell counting method like Trypan Blue exclusion).
Compound Instability Ensure proper storage of your this compound stock solution (e.g., at -20°C or -80°C as recommended by the supplier) to prevent degradation[1][3]. Repeated freeze-thaw cycles should be avoided.

Frequently Asked Questions (FAQs)

Q1: At what concentration should I expect to see the biological activity of this compound?

A1: this compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) with a biochemical IC50 of 0.25 nM[1][2][3]. In cellular assays, it has been shown to have an EC50 of 108 nM for inducing IL-2 production in human peripheral blood mononuclear cells (PBMCs)[1][2][3]. A concentration-dependent increase in pro-inflammatory cytokines has been observed in the range of 0.25-4 µM in human monocyte-derived dendritic cells[1][3]. We recommend performing a dose-response experiment in your specific cell system to determine the optimal concentration for your desired biological effect.

Q2: Is this compound expected to be cytotoxic?

A2: While the primary role of HPK1 is to act as a negative regulator of T-cell signaling, its inhibition can have complex downstream effects[4][5]. HPK1 is involved in pathways that regulate proliferation and apoptosis[6]. Therefore, at high concentrations, or in certain cell types, this compound could potentially induce cytotoxicity. This may be due to on-target effects in cells dependent on HPK1 signaling for survival, or off-target effects on other kinases. It is crucial to experimentally determine the cytotoxic concentration (e.g., CC50) in your cell line of interest.

Q3: How can I distinguish between on-target and off-target cytotoxicity?

A3: Distinguishing between on-target and off-target effects is a key challenge. Here are a few strategies:

  • Use a structurally distinct HPK1 inhibitor: If a different HPK1 inhibitor with a distinct chemical scaffold produces the same cytotoxic effect, it is more likely to be an on-target effect.

  • Rescue experiments: If possible, overexpressing a resistant mutant of HPK1 should rescue the cells from on-target cytotoxicity.

  • Test in HPK1-knockout/knockdown cells: If the cytotoxicity is on-target, cells lacking HPK1 should be resistant to this compound.

  • Kinome profiling: In vitro kinase panels can be used to identify other kinases that are inhibited by this compound at cytotoxic concentrations.

Q4: What are the best practices for preparing and storing this compound?

A4: this compound is typically soluble in DMSO[3]. Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For storage, follow the manufacturer's recommendations, which are generally -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months)[1][3].

Quantitative Data Summary

The following table summarizes the known potency and effective concentrations of this compound. Note that comprehensive cytotoxicity data across multiple cell lines is not yet widely published. Researchers should determine these values for their specific experimental systems.

Parameter Value System Reference
IC50 0.25 nMBiochemical HPK1 Kinase Assay[1][2][3]
EC50 108 nMIL-2 Production in human PBMCs[1][2][3]
Effective Concentration 0.25 - 4 µMIncreased IL-6 and TNF-α in human monocyte-derived dendritic cells[1][3]

Experimental Protocols

Protocol 1: Assessing Cell Viability using the MTT Assay

This protocol provides a general framework for determining the effect of this compound on cell viability.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 (concentration that inhibits cell growth by 50%).

Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide Staining

This protocol helps to determine if cell death is occurring via apoptosis.

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time. Include positive and negative controls.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex TCR TCR SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 SLP76->HPK1 recruits FourteenThreeThree 14-3-3 SLP76->FourteenThreeThree binds Downstream Downstream Signaling (e.g., JNK, NF-κB) SLP76->Downstream HPK1->SLP76 phosphorylates (S376) FourteenThreeThree->SLP76 leads to degradation TCellActivation T-Cell Activation Downstream->TCellActivation Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 inhibits

Caption: Simplified HPK1 signaling pathway in T-cells.

Cytotoxicity_Workflow cluster_exp Experiment cluster_analysis Data Analysis start Seed Cells treat Treat with this compound (Dose-Response) start->treat incubate Incubate (24-72h) treat->incubate assay Perform Viability Assay (e.g., MTT, LDH) incubate->assay measure Measure Signal (Absorbance/Fluorescence) assay->measure calculate Calculate % Viability vs. Vehicle Control measure->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50/CC50 plot->determine

Caption: Experimental workflow for assessing cytotoxicity.

Troubleshooting_Tree start Unexpected Cytotoxicity Observed? q_vehicle Is Vehicle Control Also Toxic? start->q_vehicle Yes a_vehicle_yes Reduce Solvent (DMSO) Concentration q_vehicle->a_vehicle_yes Yes q_concentration Is Concentration > 1µM? q_vehicle->q_concentration No a_concentration_yes Perform Dose-Response to Find Therapeutic Window. Consider Off-Target Effects. q_concentration->a_concentration_yes Yes q_confirm Confirmed with a Second Assay? q_concentration->q_confirm No a_confirm_no Use Orthogonal Assay (e.g., LDH, Annexin V) to Rule Out Artifacts. q_confirm->a_confirm_no No end_node Consider On-Target Cytotoxicity in Sensitive Cell Line q_confirm->end_node Yes

Caption: Troubleshooting decision tree for cytotoxicity.

References

Troubleshooting inconsistent results with Hpk1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1; also known as MAP4K1).[1][2][3] By binding to the ATP pocket of the kinase domain, it blocks the phosphorylation of downstream substrates. A key substrate of HPK1 is the adaptor protein SLP-76. Inhibition of HPK1 prevents the phosphorylation of SLP-76 at Serine 376, which in turn prevents the recruitment of the negative regulator 14-3-3 and the subsequent degradation of the T-cell receptor (TCR) signaling complex.[4][5] This leads to enhanced and sustained T-cell activation.[3]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C for up to 2 years or -80°C for up to 3 years. Stock solutions in DMSO can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[2][3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2][3] For in vivo studies, specific formulation protocols are available which may involve solvents like PEG300, Tween-80, and saline or corn oil.[2] Ensure the final DMSO concentration in your cellular assays is not at a level that affects cell viability; typically, this should be below 0.5%.

Q4: What are the known potency values for this compound?

A4: The potency of this compound can vary between biochemical and cellular assays. It's crucial to consider the assay format when interpreting results.

Assay TypeTarget/Cell LinePotency MetricValue
Biochemical (TR-FRET)HPK1 (MAP4K1)IC500.25 nM[1][2][3][6]
CellularHuman PBMCsEC50 (IL-2 production)108 nM[1][2][3]

HPK1 Signaling Pathway

HPK1_Signaling_Pathway cluster_inhibition TCR TCR Activation HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation promotes HPK1->SLP76 phosphorylates pSLP76 p-SLP76 (Ser376) Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 inhibits Regulator_14_3_3 14-3-3 pSLP76->Regulator_14_3_3 recruits Degradation TCR Complex Degradation Regulator_14_3_3->Degradation leads to Degradation->T_Cell_Activation inhibits

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting Guide

Inconsistent results with this compound can arise from various factors, from compound handling to experimental setup. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Higher than Expected IC50/EC50 Values
Potential Cause Recommended Solution
Compound Degradation Ensure proper storage of this compound powder and stock solutions as per the recommended guidelines (-20°C or -80°C). Avoid multiple freeze-thaw cycles by preparing aliquots.
Inaccurate Concentration Verify the concentration of your stock solution. If possible, confirm the purity and identity of the compound using analytical methods like HPLC-MS.
High ATP Concentration in Biochemical Assays This compound is an ATP-competitive inhibitor. High concentrations of ATP in your assay will lead to a rightward shift in the IC50 value. If possible, perform the assay at an ATP concentration close to the Km for HPK1.[7]
Cellular Efflux or Metabolism In cellular assays, the compound may be actively transported out of the cell or metabolized, reducing its effective intracellular concentration. Consider using cell lines with known transporter expression profiles or co-administering with known efflux pump inhibitors as a control experiment.
High Cell Density High cell density can lead to increased metabolism of the compound or depletion of essential nutrients, affecting cellular responses. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
Serum Protein Binding Components in fetal bovine serum (FBS) can bind to small molecules, reducing their free concentration. Consider reducing the serum percentage during the treatment period or using serum-free media if your cell line allows.
Issue 2: Poor Reproducibility Between Experiments
Potential Cause Recommended Solution
Inconsistent Compound Preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure complete dissolution in DMSO before further dilution in aqueous buffers or media.
Variability in Cell Culture Standardize cell culture conditions, including passage number, confluency at the time of treatment, and media composition.[8] Cell health can significantly impact experimental outcomes.
Assay Timing and Kinetics The timing of inhibitor addition and the duration of the assay can be critical. Establish a time-course experiment to determine the optimal incubation time for observing the desired effect.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to minimize variability in reagent and compound addition.[9]
Instrument Variability Ensure that plate readers or other detection instruments are properly calibrated and maintained. Use appropriate positive and negative controls in every assay plate to monitor for variability.
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results

It is common for potent inhibitors to show a significant difference between their biochemical IC50 and cellular EC50 values.[10] this compound, for instance, has a sub-nanomolar biochemical IC50 but a cellular EC50 of 108 nM.[1][2][3]

Potential Cause Explanation
Cell Permeability The compound may have poor membrane permeability, resulting in a lower intracellular concentration compared to the concentration in the media.
Off-Target Effects At higher concentrations used in cellular assays, the compound may engage with other kinases or cellular targets, leading to complex biological responses that differ from the direct inhibition of HPK1.[11][12]
Cellular ATP Concentration The intracellular concentration of ATP is in the millimolar range, which is significantly higher than the ATP concentrations typically used in biochemical assays. This high level of competitor ATP necessitates a higher concentration of an ATP-competitive inhibitor to achieve the same level of target engagement.[7]
Presence of Scaffolding Proteins and Cellular Complexes In a cellular context, HPK1 exists within a complex of other proteins, which can influence its conformation and accessibility to inhibitors.[13] Biochemical assays often use purified, truncated kinase domains that may not fully recapitulate the native enzyme's behavior.[7][14]

Experimental Protocols

General Protocol for HPK1 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is a general guideline based on commercially available kinase assay kits.[7][10]

  • Reagent Preparation:

    • Prepare a 1X kinase assay buffer.

    • Dilute HPK1 enzyme, substrate (e.g., Myelin Basic Protein - MBP), and ATP to desired concentrations in 1X kinase assay buffer.

    • Prepare a serial dilution of this compound in 1X kinase assay buffer containing a constant, low percentage of DMSO.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the this compound dilution or DMSO control to the appropriate wells.

    • Add 2 µL of the HPK1 enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

General Protocol for Cellular HPK1 Phosphorylation Assay

This protocol is based on the principle of measuring the phosphorylation of a direct HPK1 substrate, SLP76, in a relevant cell line like Jurkat T-cells.[15]

  • Cell Preparation:

    • Culture Jurkat cells to a density of approximately 1x10^6 cells/mL.

    • Harvest and resuspend the cells in serum-free media.

  • Inhibitor Treatment:

    • Aliquot cells into a 96-well plate.

    • Add serial dilutions of this compound or DMSO control to the cells.

    • Incubate for a predetermined time (e.g., 1-2 hours) to allow for cell penetration of the inhibitor.

  • T-Cell Stimulation:

    • Stimulate the T-cells by adding an anti-CD3/anti-CD28 antibody cocktail to activate the TCR signaling pathway.

    • Incubate for a short period (e.g., 15-30 minutes) to induce HPK1-mediated phosphorylation of SLP76.

  • Cell Lysis and Detection:

    • Lyse the cells and quantify the total protein concentration.

    • Measure the level of phosphorylated SLP76 (Ser376) and total SLP76 using a suitable method such as a sandwich ELISA, Western blot, or flow cytometry.

  • Data Analysis:

    • Normalize the phosphorylated SLP76 signal to the total SLP76 signal.

    • Plot the normalized signal against the concentration of this compound to determine the EC50.

Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Compound Check Compound Integrity: - Storage Conditions - Fresh Dilutions - Purity Start->Check_Compound Check_Assay Review Assay Protocol: - Reagent Concentrations - Incubation Times - Controls Check_Compound->Check_Assay Compound OK Biochem_vs_Cell Biochemical vs. Cellular Discrepancy? Check_Assay->Biochem_vs_Cell Assay Protocol OK Biochem_Troubleshoot Biochemical Assay Troubleshooting: - Check ATP Concentration - Enzyme Activity - Buffer Components Biochem_vs_Cell->Biochem_Troubleshoot Yes Cell_Troubleshoot Cellular Assay Troubleshooting: - Cell Health & Passage - Compound Permeability - Off-Target Effects Biochem_vs_Cell->Cell_Troubleshoot No Resolve Problem Resolved Biochem_Troubleshoot->Resolve Cell_Troubleshoot->Resolve

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Hpk1-IN-3 stability in different solvents over time

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of Hpk1-IN-3, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Stability of this compound in Different Solvents Over Time

Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible experimental results. The stability of this compound is dependent on the solvent used and the storage temperature.

Data Presentation: this compound Stability Summary

SolventStorage TemperatureRecommended Storage PeriodNotes
Powder -20°C3 years
4°C2 years
DMSO -80°C6 months[1]
-20°C1 month[1]
Aqueous Solutions (e.g., PBS, Cell Culture Media) -80°CShort-term (prepare fresh)While specific long-term stability data in aqueous solutions is limited, it is best practice to prepare aqueous dilutions from a DMSO stock immediately before use to avoid degradation. For in vivo studies, freshly prepared solutions are recommended.[1]

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the handling and use of this compound in various experimental settings.

Question-and-Answer Format

Q1: My this compound powder is difficult to dissolve in DMSO. What should I do?

A1: this compound has a high solubility in DMSO (≥ 60 mg/mL).[2] If you are experiencing difficulty, consider the following:

  • Use fresh, anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air), which can reduce the solubility of compounds. Use a fresh, unopened vial or a properly stored container of anhydrous DMSO.

  • Sonication: Gentle warming in a 37°C water bath and brief sonication in an ultrasonic bath can aid in dissolution.

  • Vortexing: Vigorous vortexing can also help to dissolve the compound.

Q2: I observed precipitation of this compound when I diluted my DMSO stock into aqueous buffer or cell culture medium. How can I prevent this?

A2: This is a common issue with hydrophobic compounds. Here are some tips to prevent precipitation:

  • Lower the final concentration: Ensure the final concentration of this compound in your aqueous solution is below its solubility limit in that medium.

  • Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. Check the DMSO tolerance of your specific cell line.

  • Use a pre-warmed aqueous solution: Adding the DMSO stock to a pre-warmed (37°C) buffer or medium can sometimes help.

  • Add slowly and mix continuously: Add the DMSO stock dropwise to the aqueous solution while gently vortexing or stirring to ensure rapid and even dispersion.

  • Consider co-solvents for in vivo use: For animal studies, formulations with co-solvents such as PEG300, Tween-80, or corn oil can improve solubility.[1]

Q3: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the reason?

A3: Several factors could contribute to a lack of efficacy:

  • Compound Degradation: Ensure that the this compound stock solution has been stored correctly and is within the recommended stability period. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.

  • Incorrect Concentration: Verify the calculations for your dilutions. It is also advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. The EC50 for IL-2 production in human PBMCs is reported to be 108 nM.[1][2]

  • Cellular Permeability: While this compound is designed to be cell-permeable, its uptake can vary between cell types.

  • Off-Target Effects: At higher concentrations, the risk of off-target effects increases, which could complicate the interpretation of your results. It is recommended to use the lowest effective concentration.

  • Assay Sensitivity: The assay readout may not be sensitive enough to detect the effects of HPK1 inhibition. Ensure your assay is optimized and validated.

Q4: How can I be sure that the observed effects are specific to HPK1 inhibition?

A4: To confirm the specificity of this compound, consider the following controls:

  • Use a structurally distinct HPK1 inhibitor: Comparing the effects of this compound with another known HPK1 inhibitor can help confirm that the observed phenotype is due to HPK1 inhibition.

  • Use a negative control compound: A structurally similar but inactive compound can help rule out non-specific effects.

  • Genetic knockdown or knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate HPK1 expression in your cells can help validate that the pharmacological inhibition mimics the genetic perturbation.

  • Rescue experiment: In an HPK1 knockout/knockdown background, re-introducing a wild-type or kinase-dead HPK1 can help confirm that the observed phenotype is dependent on HPK1's kinase activity.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

HPK1 Biochemical Assay (TR-FRET)

This protocol is adapted from a general Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay format.

Objective: To measure the in vitro potency of this compound against purified HPK1 enzyme.

Materials:

  • Recombinant human HPK1 enzyme

  • TR-FRET Kinase Assay Kit (containing a fluorescently labeled substrate, a europium-labeled antibody specific for the phosphorylated substrate, and assay buffer)

  • This compound

  • DMSO

  • 384-well low-volume assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 1 mM. Then, perform a 3-fold or 10-fold serial dilution.

  • Assay Plate Preparation: Add a small volume (e.g., 4 µL) of each this compound dilution to the assay plate wells. Include DMSO-only wells as a negative control (100% activity) and a known potent HPK1 inhibitor or no enzyme as a positive control (0% activity).

  • Kinase Reaction:

    • Prepare a 2X kinase/antibody mixture in the assay buffer.

    • Prepare a 4X fluorescently labeled substrate/ATP mixture in the assay buffer. The ATP concentration should be at or near the Km for HPK1 for accurate IC50 determination.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Initiate the kinase reaction by adding 4 µL of the 4X substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.[3]

  • Detection: Stop the reaction and detect the TR-FRET signal according to the assay kit manufacturer's instructions. This typically involves adding a stop/detection buffer containing EDTA and the europium-labeled antibody.

  • Data Analysis: Calculate the TR-FRET ratio and plot the inhibitor concentration versus the percentage of inhibition. Determine the IC50 value using a non-linear regression curve fit. The reported IC50 for this compound is 0.25 nM.[1][2]

Jurkat Cell IL-2 Secretion Assay

This protocol describes how to measure the effect of this compound on T-cell activation by quantifying IL-2 secretion from stimulated Jurkat cells.

Objective: To assess the cellular activity of this compound in a T-cell activation model.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • T-cell stimulants: Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA), or anti-CD3/anti-CD28 antibodies

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

  • Plate reader for ELISA

Procedure:

  • Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase and have high viability.

  • Cell Plating: Seed Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate.[4][5]

  • Inhibitor Treatment:

    • Prepare dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Add the this compound dilutions to the cells and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Prepare a stimulation cocktail. Common stimulants include PHA (e.g., 1-10 µg/mL) and PMA (e.g., 50 ng/mL), or plate-bound anti-CD3 antibody (e.g., 1-5 µg/mL) with soluble anti-CD28 antibody (e.g., 1-10 µg/mL).[4][6]

    • Add the stimulation cocktail to the wells. Include unstimulated and vehicle-treated (DMSO) stimulated controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[4]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the this compound concentration versus the IL-2 concentration to determine the effect of the inhibitor on T-cell activation.

Mandatory Visualizations

HPK1 Signaling Pathway in T-Cell Receptor Activation

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1_inactive HPK1 (inactive) LAT_SLP76->HPK1_inactive Recruitment PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Phosphorylation SLP76_phos p-SLP-76 (Ser376) HPK1_active->SLP76_phos Phosphorylates FourteenThreeThree 14-3-3 SLP76_phos->FourteenThreeThree Binds Inhibition Inhibition of TCR Signaling FourteenThreeThree->Inhibition Downstream Downstream Signaling (e.g., NF-κB, AP-1) PLCg1->Downstream IL2 IL-2 Production Downstream->IL2 Inhibition->PLCg1 Hpk1_IN_3 This compound Hpk1_IN_3->HPK1_active Inhibits

Caption: HPK1 negatively regulates TCR signaling.

Experimental Workflow for Testing this compound in a Cell-Based Assay

Experimental_Workflow Start Start Prepare_Cells Prepare Jurkat Cells Start->Prepare_Cells Prepare_Inhibitor Prepare this compound Dilutions Start->Prepare_Inhibitor Pre_Incubate Pre-incubate Cells with Inhibitor Prepare_Cells->Pre_Incubate Prepare_Inhibitor->Pre_Incubate Stimulate Stimulate Cells (e.g., anti-CD3/CD28) Pre_Incubate->Stimulate Incubate Incubate (24-48h) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Perform IL-2 ELISA Collect->ELISA Analyze Analyze Data (IC50/EC50) ELISA->Analyze End End Analyze->End

Caption: Workflow for cell-based this compound testing.

Troubleshooting Logic for Poor Compound Solubility

Solubility_Troubleshooting Problem Problem: Compound Precipitation Check_DMSO Is DMSO fresh and anhydrous? Problem->Check_DMSO Use_Fresh_DMSO Use fresh, anhydrous DMSO Check_DMSO->Use_Fresh_DMSO No Check_Concentration Is the final concentration too high? Check_DMSO->Check_Concentration Yes Use_Fresh_DMSO->Check_Concentration Resolved Problem Resolved Use_Fresh_DMSO->Resolved Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration Yes Check_Mixing Was the mixing adequate? Check_Concentration->Check_Mixing No Lower_Concentration->Check_Mixing Lower_Concentration->Resolved Improve_Mixing Add dropwise while vortexing Check_Mixing->Improve_Mixing No Check_Mixing->Resolved Yes Consider_Sonication Use sonication/warming Improve_Mixing->Consider_Sonication Consider_Sonication->Resolved Not_Resolved Still Precipitating

Caption: Troubleshooting compound precipitation.

References

How to control for vehicle effects with Hpk1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hpk1-IN-3. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[4][5] By inhibiting HPK1, this compound enhances T-cell activation, cytokine production, and anti-tumor immunity.[6]

Q2: What is the primary vehicle for dissolving this compound?

The primary and recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3]

Q3: What are the recommended concentrations of this compound for cellular assays?

The recommended concentration for cellular use is up to 1 µM.[7] this compound has an EC50 of 108 nM for IL-2 production in human peripheral blood mononuclear cells (PBMCs).[1][3]

Troubleshooting Guide

In Vitro Experiments

Q4: My this compound treated cells show lower than expected T-cell activation (e.g., reduced cytokine production or proliferation), even at concentrations that should be effective. What could be the issue?

Several factors could contribute to this observation:

  • Vehicle Effects: DMSO, the vehicle for this compound, can have immunosuppressive effects on T-cells, especially at higher concentrations. It is crucial to use the lowest possible concentration of DMSO and to include a vehicle-only control group.

  • Suboptimal Cell Health: Ensure your cells are healthy and viable before starting the experiment. High cell death in the untreated or vehicle-treated controls can indicate a problem with the cell culture conditions.

  • Incorrect Inhibitor Concentration: Verify the final concentration of this compound in your assay. Serial dilution errors can lead to lower than intended concentrations.

  • Assay Conditions: The timing of inhibitor addition and the duration of the assay can impact the results. Optimize these parameters for your specific cell type and activation stimulus.

Q5: I am observing unexpected or paradoxical effects in my cell-based assays with this compound. What could be the cause?

Unexpected results can arise from off-target effects of the inhibitor or confounding effects of the vehicle.

  • Kinase Inhibitor Promiscuity: While this compound is reported to be selective, like many kinase inhibitors, it may have off-target effects at higher concentrations.[8] Consider performing a kinome-wide selectivity screen if you suspect off-target activity.

  • Paradoxical Pathway Activation: In some cases, kinase inhibitors can lead to the activation of alternative signaling pathways.[9][10] This can be investigated by analyzing the phosphorylation status of key downstream signaling molecules.

  • DMSO-induced Cellular Changes: DMSO can induce a variety of cellular changes, including alterations in gene expression and protein phosphorylation, which could interfere with your experimental readouts.[11]

In Vivo Experiments

Q6: I am having trouble formulating this compound for in vivo administration. What are the recommended vehicle formulations?

For in vivo use, it is critical to use a vehicle that is both effective at solubilizing the compound and well-tolerated by the animals. Here are some recommended formulations:

Vehicle ComponentPercentage/ConcentrationNotes
Option 1
DMSO10%Initial solubilization
PEG30040%Co-solvent
Tween-805%Surfactant
Saline45%Final diluent
Option 2
DMSO10%Initial solubilization
Corn oil90%For oral administration

Data compiled from commercial supplier recommendations.

Q7: My in vivo study with this compound is showing high toxicity or unexpected side effects in the treated group. What should I investigate?

  • Vehicle Toxicity: The vehicle itself can cause toxicity. For example, cyclodextrins, sometimes used as an alternative to DMSO for in vivo studies, can cause renal toxicity when administered parenterally and gastrointestinal issues when given orally.[12][13][14] Always include a vehicle-only control group to assess the toxicity of the formulation.

  • Inhibitor-Related Toxicity: The observed toxicity could be due to on-target or off-target effects of this compound. Dose-response studies are essential to determine the maximum tolerated dose (MTD).

  • Formulation Stability: Ensure that your formulation is stable and that the inhibitor does not precipitate out of solution, which could lead to inconsistent dosing and potential toxicity.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Human PBMC Cytokine Release Assay

This protocol outlines a general procedure for assessing the effect of this compound on cytokine release from human PBMCs.

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5% to minimize vehicle effects.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment: Add the diluted this compound or vehicle control to the appropriate wells.

  • Cell Stimulation: Stimulate the cells with an appropriate stimulus, such as anti-CD3/CD28 antibodies or a specific antigen. Include an unstimulated control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.

Data Analysis:

GroupDescriptionPurpose
Untreated Cells + MediumBaseline cytokine levels
Vehicle Control Cells + Medium + DMSOTo assess the effect of the vehicle on cytokine release
This compound Cells + Medium + this compoundTo determine the effect of the inhibitor on cytokine release
Positive Control Cells + Medium + StimulusTo confirm cell responsiveness and establish the dynamic range of the assay

Visualizations

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits PLCg1 PLCγ1 SLP76->PLCg1 Activates HPK1 HPK1 SLP76->HPK1 Activates 14-3-3 14-3-3 SLP76->14-3-3 Binds AP1 AP-1 SLP76->AP1 ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB HPK1->SLP76 Phosphorylates (Ser376) Degradation Proteasomal Degradation 14-3-3->Degradation Targets for Cytokine_Production Cytokine Production (IL-2, IFN-γ) ERK->Cytokine_Production NFkB->Cytokine_Production AP1->Cytokine_Production Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 Inhibits

Caption: HPK1 Signaling Pathway in T-Cell Activation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs Cell_Plating Plate Cells PBMC_Isolation->Cell_Plating Compound_Prep Prepare this compound and Vehicle Control Add_Compound Add this compound or Vehicle Cell_Plating->Add_Compound Compound_Prep->Add_Compound Stimulate Stimulate Cells Add_Compound->Stimulate Incubate Incubate (24-72h) Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Cytokines Measure Cytokines (ELISA/Luminex) Collect_Supernatant->Measure_Cytokines Data_Analysis Data Analysis Measure_Cytokines->Data_Analysis

Caption: Experimental Workflow for PBMC Cytokine Release Assay.

troubleshooting_logic Start Unexpected Results (e.g., Low Activity) Check_Vehicle Check Vehicle Control Start->Check_Vehicle Vehicle_Effect Vehicle Effect Observed? Check_Vehicle->Vehicle_Effect Optimize_Vehicle Optimize Vehicle (e.g., Lower DMSO %) Vehicle_Effect->Optimize_Vehicle Yes No_Vehicle_Effect No Significant Vehicle Effect Vehicle_Effect->No_Vehicle_Effect No Check_Compound Check Compound Concentration & Stability No_Vehicle_Effect->Check_Compound Compound_Issue Compound Issue Identified? Check_Compound->Compound_Issue Prepare_Fresh Prepare Fresh Compound Dilutions Compound_Issue->Prepare_Fresh Yes No_Compound_Issue No Obvious Compound Issue Compound_Issue->No_Compound_Issue No Investigate_Off_Target Investigate Off-Target or Paradoxical Effects No_Compound_Issue->Investigate_Off_Target

Caption: Troubleshooting Logic for Unexpected In Vitro Results.

References

Hpk1-IN-3 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Hpk1-IN-3. Our goal is to help you navigate potential challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to prevent degradation?

A1: Proper storage is crucial to maintain the stability and activity of this compound. Follow these guidelines for optimal storage:

Storage FormatTemperatureDuration
Powder-20°C3 years
4°C2 years
In solvent (e.g., DMSO)-80°C6 months[1][2][3]
-20°C1 month[1][2][3]

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solutions into single-use volumes. [3]

Q2: My experimental results are inconsistent. Could this compound be degrading during my assay?

A2: While this compound is a stable compound when stored correctly, inconsistent results can arise from various factors. Before assuming compound degradation, consider the following:

  • Solubility: Ensure this compound is fully dissolved. For stock solutions in DMSO, if you observe any precipitation, you can warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[3]

  • Working Solution Preparation: Prepare fresh working solutions from your stock for each experiment. If using a complex vehicle for in vivo studies, such as PEG300, Tween80, and ddH2O, use the mixed solution immediately for optimal results.[4]

  • Experimental Controls: Include appropriate positive and negative controls in your assays to validate the results.

Q3: I am studying the effects of this compound on HPK1 protein levels and see a decrease. Is the inhibitor causing HPK1 degradation?

A3: this compound is a kinase inhibitor, not a PROTAC (proteolysis-targeting chimera) designed to induce protein degradation. However, the regulation of HPK1 protein levels is complex and can be influenced by cellular processes. The observed decrease in HPK1 protein could be due to its natural degradation pathways, which may be indirectly affected by your experimental conditions. HPK1 is known to be degraded via the proteasome pathway.[5] Additionally, during apoptosis, HPK1 can be cleaved by caspase-3.[6]

Troubleshooting Guides

Issue 1: Unexpected Decrease in HPK1 Protein Levels

If you observe a reduction in HPK1 protein levels when using this compound and want to determine the cause, consider the following troubleshooting steps.

Experimental Workflow for Investigating HPK1 Protein Reduction

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Conclusions A Unexpected decrease in HPK1 protein levels with This compound treatment B Treat cells with MG132 (proteasome inhibitor) + this compound A->B  Is degradation  proteasomal? C Assess apoptosis markers (e.g., cleaved caspase-3) in this compound treated cells A->C  Is apoptosis  a factor? D Perform RT-qPCR to measure HPK1 mRNA levels A->D  Is transcription  affected? E HPK1 degradation is proteasome-mediated B->E  If MG132 rescues  HPK1 levels H Other mechanisms are involved B->H  If results are  inconclusive F HPK1 is cleaved due to apoptosis C->F  If apoptosis markers  are elevated C->H  If results are  inconclusive G Transcriptional regulation of HPK1 is affected D->G  If mRNA levels  are decreased D->H  If results are  inconclusive

Caption: Troubleshooting workflow for unexpected HPK1 protein decrease.

Experimental Protocols:

  • Proteasome Inhibition Assay:

    • Culture your cells of interest to the desired confluency.

    • Pre-treat the cells with a proteasome inhibitor, such as MG132 (a common working concentration is 10-20 µM), for 1-2 hours.

    • Add this compound at your desired concentration and incubate for the intended duration.

    • Lyse the cells and perform Western blotting to detect HPK1 protein levels. An increase in HPK1 levels in the MG132 co-treated sample compared to this compound alone would suggest proteasome-mediated degradation.[5]

  • Apoptosis Assay:

    • Treat cells with this compound for the desired time.

    • Collect cell lysates and perform Western blotting for cleaved caspase-3.

    • Alternatively, use a commercially available apoptosis assay (e.g., Annexin V staining) and analyze by flow cytometry.

  • RT-qPCR for HPK1 mRNA:

    • Treat cells with this compound.

    • Isolate total RNA from the cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative PCR using primers specific for HPK1 and a housekeeping gene for normalization.

Issue 2: Lack of Expected Biological Activity

If this compound is not producing the expected biological effect (e.g., inhibition of T-cell activation), consider the following.

Logical Flow for Troubleshooting Lack of Activity

cluster_0 Initial Checks cluster_1 Experimental Validation cluster_2 Biological Considerations A No biological effect observed with this compound B Verify this compound concentration and solution preparation A->B C Check storage conditions and age of stock solution A->C D Perform a cell-free kinase assay to confirm inhibitor activity B->D C->D E Assess phosphorylation of a direct HPK1 substrate (e.g., SLP76 at Ser376) in your cellular model D->E If active F Confirm HPK1 expression in your cell line/model E->F If substrate phosphorylation is not inhibited G Consider the role of other signaling pathways in your model F->G If HPK1 is expressed

Caption: Troubleshooting guide for lack of this compound bioactivity.

HPK1 Signaling Pathway Overview

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Understanding this pathway is key to designing experiments with this compound.

cluster_0 T-Cell Receptor Signaling TCR TCR Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP76 (Ser376) Degradation SLP76 Degradation pSLP76->Degradation Leads to Downstream Downstream Signaling (e.g., PLCγ1, ERK) Degradation->Downstream Attenuates Inhibition Inhibition of T-Cell Activation Hpk1_IN_3 This compound Hpk1_IN_3->HPK1

Caption: Simplified HPK1 signaling pathway in T-cells.

By inhibiting HPK1, this compound is expected to decrease the phosphorylation of SLP76 at Ser376, thereby preventing its degradation and enhancing downstream T-cell activation signals.[7][8] Monitoring the phosphorylation status of SLP76 is a direct way to measure the cellular activity of this compound.

References

Ensuring complete dissolution of Hpk1-IN-3 powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the complete dissolution of Hpk1-IN-3 powder for successful experimental outcomes.

Troubleshooting Guide: Common Dissolution Issues

IssuePotential CauseRecommended Solution
Powder is not dissolving in DMSO. 1. Inadequate Solvent Volume: The concentration may be too high for the solvent volume.2. Low-Quality or Old DMSO: DMSO is hygroscopic and absorbed water can reduce its solvating power.[1][2]3. Insufficient Agitation: The powder may not have been mixed thoroughly.1. Increase Solvent Volume: Add more DMSO incrementally to reach the desired concentration.2. Use Fresh, High-Quality DMSO: Always use a new, sealed bottle of anhydrous, high-purity DMSO.[1][2][3]3. Mechanical Assistance: Vortex the solution for several minutes. If particles persist, proceed to the next steps.
Solution is cloudy or has visible particles after initial mixing. 1. Incomplete Dissolution: The compound may require more energy to fully dissolve.2. Precipitation: The compound may be precipitating out of solution.1. Sonication: Place the vial in an ultrasonic bath for 10-15 minutes.2. Gentle Warming: Warm the solution to 37°C in a water bath and vortex intermittently.[4]
Precipitation occurs when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS). Poor Aqueous Solubility: this compound is poorly soluble in aqueous solutions, and adding a concentrated DMSO stock directly to an aqueous environment can cause it to crash out.1. Serial Dilution: Perform serial dilutions in your aqueous medium. Avoid adding a highly concentrated stock directly to a large volume of aqueous buffer.2. Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to maintain compound solubility and minimize solvent toxicity.3. Use of Surfactants/Co-solvents (for in vivo or specific in vitro applications): For formulations requiring higher concentrations in aqueous solutions, co-solvents like PEG300 and surfactants like Tween-80 can be used.[1]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Powder: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.90 mg of this compound (Molecular Weight: 490.45 g/mol ).

  • Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Initial Dissolution: Vortex the solution vigorously for 2-3 minutes.

  • Ensure Complete Dissolution: If any particulates are visible, sonicate the vial for 10-15 minutes or warm it to 37°C with intermittent vortexing until the solution is clear.[4]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[1][4]

Preparation of an In Vivo Formulation

For animal studies, a co-solvent system is often required to maintain solubility upon administration. The following is a common formulation:

  • Prepare a Concentrated DMSO Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL).[1]

  • Add Co-solvents: In a stepwise manner, add the following, ensuring the solution is mixed thoroughly after each addition:

    • 10% DMSO (from your concentrated stock)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline[1]

  • Final Concentration: This protocol will yield a clear solution with a this compound concentration of ≥ 2.08 mg/mL.[1]

  • Use Immediately: It is recommended to use freshly prepared in vivo formulations.

Quantitative Data Summary

SolventSolubilityMolar Concentration (at max solubility)Source(s)
DMSO ≥ 60 mg/mL~122.3 mM[5]
DMSO 83.33 mg/mL~169.91 mM[1]

Note: Solubility can vary slightly between batches and suppliers.

Visualizing the HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex and, once activated, phosphorylates key adaptor proteins, leading to the dampening of the immune response. This compound is a potent inhibitor of this kinase.

HPK1_Signaling_Pathway HPK1 Negative Feedback Loop in T-Cell Activation cluster_TCR_Complex TCR Signaling Complex cluster_Downstream_Activation Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation ZAP-70 ZAP-70 Lck->ZAP-70 Phosphorylates SLP-76 SLP-76 ZAP-70->SLP-76 Phosphorylates PLCγ1 PLCγ1 SLP-76->PLCγ1 Activates HPK1 HPK1 SLP-76->HPK1 Recruits & Activates Ubiquitination Ubiquitination SLP-76->Ubiquitination Marked for NF-κB NF-κB PLCγ1->NF-κB Leads to AP-1 AP-1 PLCγ1->AP-1 Leads to IL-2 Production IL-2 Production NF-κB->IL-2 Production AP-1->IL-2 Production HPK1->SLP-76 Phosphorylates at Ser376 This compound This compound This compound->HPK1 Inhibits Degradation Degradation Ubiquitination->Degradation

Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][5]

Q2: My this compound powder won't dissolve completely in DMSO, even after vortexing. What should I do?

A2: If you observe particulates after vigorous vortexing, you can sonicate the solution for 10-15 minutes or warm it to 37°C.[4] This will increase the kinetic energy and help break down any remaining powder aggregates. Also, ensure you are using fresh, high-quality DMSO, as absorbed water can significantly reduce solubility.[1][2][3]

Q3: I observed a precipitate forming when I diluted my this compound DMSO stock into my cell culture medium. How can I prevent this?

A3: This is likely due to the poor aqueous solubility of this compound. To prevent precipitation, it is advisable to perform serial dilutions and to ensure the final concentration of DMSO in your culture medium is kept to a minimum (ideally below 0.5%). Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous medium.

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

A4: this compound powder should be stored at -20°C for up to 3 years.[5] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4] It is crucial to avoid repeated freeze-thaw cycles.

Q5: Can I dissolve this compound directly in water, PBS, or ethanol?

A5: Based on available data, this compound has very low solubility in aqueous buffers like PBS and water. While some related compounds show limited solubility in ethanol, DMSO is the primary recommended solvent for achieving high-concentration stock solutions. For aqueous-based assays, a concentrated DMSO stock should be prepared first and then diluted to the final working concentration.

References

Addressing batch-to-batch variability of Hpk1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and inconsistencies that may arise during the use of this compound, with a particular focus on troubleshooting issues related to batch-to-batch variability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant differences in the IC50/EC50 values of this compound between different batches. What could be the cause?

A1: Batch-to-batch variability in the potency of this compound can stem from several factors. While most vendors provide a purity specification (e.g., >98.5%), this does not always guarantee identical performance. Potential causes for discrepancies include:

  • Purity and Impurity Profile: Minor variations in the impurity profile between batches, even if the overall purity is high, can lead to altered biological activity. Some impurities may have off-target effects or interfere with the binding of this compound to its target.

  • Physical Properties: Differences in the crystalline form (polymorphism), salt form, or solvation state of the solid compound can affect its solubility and dissolution rate, thereby influencing its effective concentration in your assays.

  • Compound Stability: Degradation of the compound during storage or handling can lead to a decrease in potency.

Troubleshooting Steps:

  • Confirm Identity and Purity: If possible, independently verify the identity and purity of each batch using analytical methods such as LC-MS and NMR.

  • Solubility Check: Ensure complete solubilization of the compound. See Q2 for more details.

  • Standard Operating Procedures (SOPs): Strictly adhere to SOPs for compound handling, storage, and preparation of stock solutions to minimize variability.

  • Control Compound: Include a well-characterized control inhibitor in your assays to ensure assay performance is consistent.

  • Contact the Supplier: If significant discrepancies persist, contact the supplier and provide them with the batch numbers and your experimental data.

Q2: We are experiencing difficulties with the solubility of this compound, and it seems to vary between batches. How can we address this?

A2: Solubility issues are a common source of experimental variability. This compound is typically soluble in DMSO.[1][2]

Troubleshooting Steps:

  • Fresh Solvent: Always use fresh, anhydrous DMSO. DMSO is hygroscopic, and absorbed water can reduce the solubility of many compounds.

  • Sonication and Warming: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use a bath sonicator.[3]

  • Stock Concentration: Avoid preparing overly concentrated stock solutions. While some suppliers suggest solubility in DMSO is ≥ 60 mg/mL, it is advisable to prepare stock solutions at a lower, more manageable concentration (e.g., 10 mM).

  • Storage of Stock Solutions: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[3][4][5] this compound stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[3][4][5]

  • Aqueous Media Preparation: When diluting the DMSO stock into aqueous buffers for your assay, ensure rapid mixing to prevent precipitation. It is also recommended to use a final DMSO concentration of ≤1% in your assay.[6]

Q3: Our in-cell assay results are inconsistent, even when using the same batch of this compound. What are the potential cellular factors to consider?

A3: Inconsistent cellular assay results can be due to a variety of factors beyond the inhibitor itself.

Troubleshooting Steps:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range. Cell lines can exhibit phenotypic drift over time.

  • Cell Density: The density of cells at the time of treatment can significantly impact the outcome of the experiment. Maintain consistent cell seeding densities.

  • Serum Variability: If you are using serum in your cell culture media, be aware that batch-to-batch variability in serum can affect cell signaling and drug response.

  • Assay Timing: The timing of compound addition and the duration of the assay should be kept consistent.

  • Stimulation Conditions: For assays involving T-cell activation (e.g., anti-CD3/CD28 stimulation), ensure the concentration and coating of antibodies are consistent.

Data Summary

The following table summarizes the key quantitative data for this compound based on available information.

ParameterValueCell Type / ConditionSource
IC50 0.25 nMBiochemical Assay (ATP-competitive)[1][3][4][7]
EC50 (IL-2) 108 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)[1][3][4][7]
Purity >98.5%Varies by vendor and batch[1]
Molecular Weight 490.45 g/mol [1]
Formula C23H22F4N6O2[1]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution to mix. If necessary, gently warm the vial to 37°C and sonicate in a water bath to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller volumes in low-binding tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).[3][4][5]

2. In Vitro Kinase Assay

This is a general protocol for an in vitro kinase assay to determine the IC50 of this compound. Specific reagents and conditions may vary depending on the assay format (e.g., ADP-Glo, TR-FRET).[6][8][9][10]

  • Prepare a serial dilution of this compound in the appropriate assay buffer containing a low percentage of DMSO.

  • In a multi-well plate, add the diluted this compound or DMSO control.

  • Add the Hpk1 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., Myelin Basic Protein) and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™ Reagent).

  • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

3. Cellular Assay for IL-2 Production in PBMCs

This protocol outlines a general workflow to measure the effect of this compound on IL-2 production in human PBMCs.

  • Isolate PBMCs from healthy donor blood using standard density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a predetermined density.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Pre-incubate the cells with the diluted this compound or DMSO control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an activating agent, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).

  • Incubate the cells for 24-72 hours.

  • Collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA or other immunoassay.

  • Plot the IL-2 concentration against the logarithm of the inhibitor concentration to determine the EC50.

Visualizations

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Response Cellular Response TCR TCR HPK1 Hpk1 TCR->HPK1 Activation CD28 CD28 SLP76 SLP-76 HPK1->SLP76 Phosphorylation (Ser376) [Negative Regulation] PLCg1 PLCγ1 SLP76->PLCg1 Signal Attenuation Degradation Proteasomal Degradation SLP76->Degradation ERK ERK PLCg1->ERK IL2 IL-2 Production ERK->IL2 Proliferation T-Cell Proliferation ERK->Proliferation Hpk1_IN_3 This compound Hpk1_IN_3->HPK1

Caption: Hpk1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Prep Preparation cluster_Assay Cellular Assay cluster_Analysis Data Analysis Compound Receive this compound (Note Batch #) Stock Prepare 10 mM Stock in Anhydrous DMSO Compound->Stock Aliquots Aliquot and Store at -80°C Stock->Aliquots Pretreat Pre-treat with This compound Dilutions Aliquots->Pretreat Cells Plate Cells (e.g., PBMCs) Cells->Pretreat Stimulate Stimulate T-Cells (e.g., anti-CD3/CD28) Pretreat->Stimulate Incubate Incubate 24-72h Stimulate->Incubate Measure Measure Readout (e.g., IL-2 ELISA) Incubate->Measure Calculate Calculate EC50 Measure->Calculate Compare Compare with Previous Batches/Experiments Calculate->Compare

Caption: General experimental workflow for testing this compound in a cellular assay.

Troubleshooting_Guide Start Inconsistent Results with this compound? Check_Potency Is IC50/EC50 Variable? Start->Check_Potency Check_Solubility Solubility Issues? Check_Potency->Check_Solubility No Potency_Actions Verify Purity (LC-MS) Use Control Compound Contact Supplier Check_Potency->Potency_Actions Yes Check_Cellular In-Cell Assay Inconsistency? Check_Solubility->Check_Cellular No Solubility_Actions Use Fresh DMSO Warm/Sonicate Check Stock Concentration Check_Solubility->Solubility_Actions Yes Cellular_Actions Check Cell Health/Passage Standardize Seeding Density Check Serum/Reagents Check_Cellular->Cellular_Actions Yes End Problem Resolved Solubility_Actions->End Potency_Actions->End Cellular_Actions->End

Caption: A troubleshooting decision tree for addressing this compound variability.

References

Technical Support Center: Optimizing Hpk1-IN-3 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Hpk1-IN-3 treatment. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this potent and selective HPK1 inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2][3][4] HPK1 is a serine/threonine kinase that acts as a negative regulator in immune cells, particularly T cells.[5][6][7] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets like SLP-76, leading to a dampening of the T-cell activation signal.[8][9] By competitively binding to the ATP pocket of HPK1, this compound blocks its kinase activity, thereby preventing the phosphorylation of its substrates and enhancing T-cell activation and effector functions.[5][9]

Q2: What is a typical starting concentration and incubation time for this compound in cell culture?

A2: A typical starting concentration for this compound in cellular assays is in the range of 100 nM to 1 µM.[2][10] For incubation time, a common starting point is 24 hours.[2][11] However, the optimal concentration and incubation time are highly dependent on the cell type, experimental endpoint, and the specific research question. We strongly recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific model system.

Q3: How quickly can I expect to see an effect from this compound treatment?

A3: The kinetics of HPK1 activation are very rapid upon receptor stimulation.[12] Therefore, inhibition of its immediate downstream target, such as the phosphorylation of SLP-76, can be observed in as little as 15 to 60 minutes after treatment in stimulated cells.[13] However, observing downstream effects like cytokine production (e.g., IL-2, IFN-γ) or changes in cell proliferation may require longer incubation times, typically ranging from 24 to 72 hours.[13]

Q4: Is this compound known to have off-target effects?

A4: this compound is designed to be a highly selective inhibitor of HPK1.[10] However, like all kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations.[14] It is crucial to include appropriate controls in your experiments, such as a negative control compound and/or using a secondary inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to HPK1 inhibition. Performing a washout experiment can also help distinguish between on-target and off-target effects.[15][16][17][18]

Q5: How should I prepare and store this compound?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2][11][19] For storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][11] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low efficacy of this compound 1. Suboptimal Incubation Time: The incubation time may be too short to observe the desired downstream effect. 2. Suboptimal Concentration: The concentration of this compound may be too low to achieve sufficient target inhibition. 3. Cell Line Insensitivity: The cell line used may not have an active Hpk1 signaling pathway or may have compensatory mechanisms. 4. Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling.1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal duration for your endpoint. 2. Perform a Dose-Response Experiment: Titrate the concentration of this compound to determine the EC50 for your specific assay. 3. Confirm Hpk1 Expression and Activity: Verify the expression of Hpk1 in your cell line via Western blot or qPCR. Assess baseline pathway activity by measuring the phosphorylation of a downstream target like SLP-76. 4. Use Freshly Prepared Inhibitor: Prepare fresh dilutions from a properly stored stock solution for each experiment.
High Cell Toxicity or Death 1. Excessive Incubation Time: Prolonged exposure to the inhibitor may lead to cytotoxicity. 2. High Concentration: The concentration of this compound may be in a toxic range for the specific cell line. 3. Off-Target Effects: At high concentrations, the inhibitor may be affecting other kinases essential for cell survival. 4. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Reduce Incubation Time: Determine the minimum incubation time required to achieve the desired biological effect. 2. Lower the Concentration: Perform a toxicity assay (e.g., MTT, trypan blue exclusion) to determine the maximum non-toxic concentration. 3. Test for Off-Target Effects: Use a lower, more specific concentration of this compound. Consider using a structurally different Hpk1 inhibitor to confirm the on-target toxicity. 4. Maintain Low Solvent Concentration: Ensure the final DMSO concentration is below 0.1% and is consistent across all experimental conditions.
Inconsistent Results Between Experiments 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the response to treatment. 2. Inconsistent Stimulation: If your experiment involves cell stimulation (e.g., with anti-CD3/CD28), variability in the timing or concentration of the stimulus can lead to inconsistent results. 3. Inhibitor Preparation: Inconsistent preparation of the inhibitor dilutions can introduce variability. 4. Assay Readout Variability: Technical variability in the assay used to measure the endpoint.1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Standardize Stimulation Protocol: Ensure consistent timing, concentration, and source of stimulating agents. 3. Prepare Fresh Dilutions: Prepare fresh working solutions of this compound from a stock solution for each experiment. 4. Include Replicates and Controls: Use technical and biological replicates to assess variability. Include positive and negative controls in every experiment.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a general workflow to determine the optimal incubation time for this compound treatment by measuring the phosphorylation of a downstream target, SLP-76.

Materials:

  • This compound

  • Cell line of interest (e.g., Jurkat cells)

  • Complete cell culture medium

  • Stimulating agent (e.g., anti-CD3/CD28 antibodies)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, and a loading control (e.g., anti-GAPDH)

Procedure:

  • Cell Seeding: Seed cells at a density that will allow for logarithmic growth throughout the experiment.

  • Cell Treatment:

    • Pre-treat cells with a fixed, optimized concentration of this compound (e.g., the EC50 value determined from a dose-response experiment) or a vehicle control (DMSO).

    • Incubate for a short period (e.g., 1 hour) before stimulation.

  • Cell Stimulation: Add the stimulating agent to the cells.

  • Time-Course Harvest: Harvest cell lysates at various time points after stimulation (e.g., 0, 15, 30, 60 minutes, and 4, 8, 12, 24 hours).

  • Western Blot Analysis:

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with primary antibodies against p-SLP-76, total SLP-76, and a loading control.

    • Incubate with appropriate secondary antibodies and visualize the bands.

  • Data Analysis: Quantify the band intensities and normalize the p-SLP-76 signal to total SLP-76 and the loading control. Plot the normalized p-SLP-76 levels against time to determine the incubation time that provides the desired level of inhibition.

Protocol 2: Washout Experiment to Assess Reversibility and Off-Target Effects

This protocol helps to distinguish between on-target and potential off-target effects by removing the inhibitor and observing the recovery of the signaling pathway.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Stimulating agent

  • PBS (pre-warmed to 37°C)

Procedure:

  • Initial Treatment: Treat cells with this compound or vehicle control for a predetermined optimal incubation time (from Protocol 1).

  • Washout:

    • Aspirate the medium containing the inhibitor.

    • Gently wash the cells twice with pre-warmed PBS.[16]

    • Add fresh, pre-warmed complete medium without the inhibitor.

  • Recovery and Harvest:

    • Incubate the cells for various recovery time points (e.g., 0, 2, 4, 8, 24 hours) post-washout.

    • Harvest cell lysates at each time point.

  • Analysis: Analyze the lysates for the endpoint of interest (e.g., p-SLP-76 levels by Western blot) as described in Protocol 1.

  • Interpretation:

    • If the inhibitory effect is reversed after washout, it suggests a reversible on-target or off-target effect.

    • If the inhibition persists long after washout, it may indicate an irreversible on-target effect or a non-specific toxic effect.

Visualizations

Hpk1_Signaling_Pathway cluster_inhibition TCR TCR Hpk1 Hpk1 TCR->Hpk1 Activation CD28 CD28 CD28->Hpk1 Activation SLP76 SLP-76 Hpk1->SLP76 Phosphorylation pSLP76 p-SLP-76 (Ser376) T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Promotes Degradation Ubiquitination & Degradation pSLP76->Degradation pSLP76->T_Cell_Activation Inhibits Hpk1_IN_3 This compound Hpk1_IN_3->Hpk1 Inhibition

Caption: Hpk1 Signaling Pathway and this compound Inhibition.

Optimization_Workflow Start Start: Define Experimental Goal DoseResponse 1. Dose-Response Experiment (e.g., 24h incubation) Start->DoseResponse DetermineEC50 Determine EC50 DoseResponse->DetermineEC50 TimeCourse 2. Time-Course Experiment (using EC50 concentration) DetermineEC50->TimeCourse DetermineOptimalTime Determine Optimal Incubation Time TimeCourse->DetermineOptimalTime Validation 3. Validation Experiments (e.g., downstream effects, toxicity) DetermineOptimalTime->Validation Washout 4. (Optional) Washout Experiment Validation->Washout End End: Optimized Protocol Validation->End Washout->End

Caption: Experimental Workflow for Optimizing this compound Incubation Time.

Troubleshooting_Logic Issue Issue Encountered NoEffect No/Low Efficacy Issue->NoEffect Toxicity High Toxicity Issue->Toxicity Inconsistent Inconsistent Results Issue->Inconsistent CheckTime Optimize Incubation Time? NoEffect->CheckTime CheckConc Optimize Concentration? NoEffect->CheckConc CheckCells Validate Cell Model? NoEffect->CheckCells Toxicity->CheckTime Toxicity->CheckConc Inconsistent->CheckCells CheckProtocol Standardize Protocol? Inconsistent->CheckProtocol Solution Implement Solution CheckTime->Solution CheckConc->Solution CheckCells->Solution CheckProtocol->Solution

Caption: Troubleshooting Logic for this compound Experiments.

References

Hpk1-IN-3 and its interaction with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Hpk1-IN-3.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Question Possible Cause(s) Suggested Solution(s)
I'm having trouble dissolving this compound. This compound has limited solubility in aqueous solutions. Improper solvent or storage conditions may be the issue.This compound is soluble in DMSO at a concentration of 83.33 mg/mL (169.91 mM).[1] For cell-based assays, prepare a concentrated stock solution in 100% DMSO. To improve solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.[1] For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil can be prepared.[2] Always use freshly opened DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2]
I'm observing lower than expected potency (higher IC50) in my cellular assay compared to the biochemical IC50. This is a common phenomenon with kinase inhibitors. Several factors can contribute to this discrepancy:Cell permeability: The compound may not be efficiently entering the cells.Efflux pumps: The compound may be actively transported out of the cells.High intracellular ATP concentration: In cellular environments, ATP concentrations are much higher than those used in many biochemical assays, leading to increased competition for ATP-competitive inhibitors like this compound.[3]Plasma protein binding: If using serum in your culture media, the compound may bind to proteins, reducing its effective concentration.Compound degradation: The compound may be unstable in the cell culture medium over the course of the experiment.Optimize the assay incubation time.Consider using a cell line with lower expression of efflux pumps.Use serum-free or low-serum media if compatible with your cells.Evaluate the stability of this compound in your specific cell culture conditions.Confirm target engagement in cells using a downstream biomarker assay, such as measuring the phosphorylation of SLP76 at Ser376.[4]
I'm seeing off-target effects or unexpected cellular phenotypes. While this compound is reported to be highly selective, off-target activity is always a possibility, especially at higher concentrations.[5] Some HPK1 inhibitors have shown off-target effects on other kinases like JAK1.[6] The observed phenotype may also be due to the non-kinase scaffolding functions of HPK1.[7][8]Perform a dose-response experiment to ensure you are using the lowest effective concentration.Include appropriate controls, such as a structurally related but inactive compound, if available.Use a secondary, structurally distinct HPK1 inhibitor to confirm that the observed phenotype is due to HPK1 inhibition.Consider using genetic approaches like siRNA or CRISPR to validate that the phenotype is specific to HPK1 knockdown.Profile this compound against a panel of kinases to identify potential off-target interactions.
My in vivo experiment is not showing the expected efficacy. In vivo efficacy can be influenced by:Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid clearance.Pharmacodynamics (PD): The compound may not be reaching the target tissue at a sufficient concentration to inhibit HPK1.Tumor microenvironment: The specific tumor model and its immune composition can significantly impact the efficacy of an immunomodulatory agent.Conduct PK studies to determine the bioavailability and half-life of this compound in your animal model.Perform PD studies to confirm target engagement in the tissue of interest (e.g., by measuring pSLP76 levels in tumor-infiltrating lymphocytes).Choose a syngeneic tumor model with a known response to immune checkpoint blockade.Consider combination therapies, as HPK1 inhibitors have shown synergy with anti-PD-1 antibodies.[7]
I'm observing variability between experiments. Inconsistent experimental procedures can lead to variability.Ensure consistent cell passage numbers and health.Prepare fresh stock solutions of this compound regularly and store them properly (aliquoted at -80°C for up to 6 months or -20°C for up to 1 month).[1][2] Avoid repeated freeze-thaw cycles.[1][2]Carefully control all assay parameters, including cell seeding density, incubation times, and reagent concentrations.Include positive and negative controls in every experiment.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[9] By inhibiting HPK1, this compound blocks the phosphorylation of downstream targets like the adaptor protein SLP-76, which in turn enhances T-cell activation, proliferation, and cytokine production.[8]

2. What are the key quantitative parameters for this compound?

ParameterValueCell/Assay Type
IC50 0.25 nMBiochemical Assay[2][10]
EC50 108 nMIL-2 production in human PBMCs[2][10]

3. How should I store this compound?

This compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

4. What is the known interaction of this compound with other compounds?

While specific quantitative data for this compound in combination with other named compounds is limited in the public domain, preclinical studies with other HPK1 inhibitors have demonstrated strong synergistic effects when combined with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[7] This combination has been shown to enhance anti-tumor immunity.[7] For example, the combination of the HPK1 inhibitor NDI-101150 with pembrolizumab is currently being evaluated in clinical trials for solid tumors.[7][11]

5. Are there other HPK1 inhibitors available for comparison?

Yes, several other HPK1 inhibitors have been developed. Below is a table comparing the reported IC50 values of some of these compounds. Note that assay conditions can vary, leading to differences in reported values.

CompoundBiochemical IC50 (nM)Cellular IC50/EC50 (nM)Reference(s)
This compound 0.25108 (EC50, IL-2)[2][10]
XHS 2.6600 (pSLP76)[6]
XHV 89>10000 (pSLP76)[6]
GNE-1858 1.9-[12]
Compound K 2.6-[12]
NDI-101150 --[7][11]
CFI-402411 --[13]
BGB-15025 --[7]

6. What are the potential off-target effects of this compound?

Due to the conserved nature of the ATP binding site among kinases, off-target effects are a potential concern for any kinase inhibitor. For some HPK1 inhibitors, off-target activity against other kinases, such as JAK1, has been observed.[6] It is recommended to profile this compound against a kinase panel to understand its selectivity profile in the context of your specific research question.

Experimental Protocols

Detailed Methodology for a Cellular HPK1 Inhibition Assay

This protocol is adapted from a general method for assessing intracellular HPK1 kinase activity by measuring the phosphorylation of its substrate, SLP76, in Jurkat cells.[4]

Objective: To determine the IC50 of this compound in a cellular context.

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (cell culture grade)

  • Anti-CD3/CD28 antibodies for T-cell stimulation

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: Rabbit anti-phospho-SLP76 (Ser376) and Rabbit anti-total SLP76

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • 96-well cell culture plates

  • Western blot equipment

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations. Further dilute these stocks into cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is consistent and ideally ≤ 0.1%.

  • Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Compound Treatment: Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (a known HPK1 inhibitor, if available). Incubate for 1-2 hours.

  • Cell Stimulation: Stimulate the cells by adding anti-CD3/CD28 antibodies to a final concentration of 1 µg/mL each. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation and wash once with cold PBS. Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate the membrane with the primary antibody against pSLP76 (Ser376) overnight at 4°C. e. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against total SLP76 as a loading control.

  • Data Analysis: a. Quantify the band intensities for pSLP76 and total SLP76. b. Normalize the pSLP76 signal to the total SLP76 signal for each sample. c. Plot the normalized pSLP76 signal against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway TCR TCR Engagement LCK LCK TCR->LCK HPK1_inactive HPK1 (inactive) LCK->HPK1_inactive phosphorylates HPK1_active HPK1 (active) HPK1_inactive->HPK1_active SLP76 SLP76 HPK1_active->SLP76 phosphorylates pSLP76 pSLP76 (Ser376) Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream 14_3_3 14-3-3 pSLP76->14_3_3 recruits Degradation SLP76 Degradation 14_3_3->Degradation Degradation->Downstream inhibits Activation T-Cell Activation Downstream->Activation Hpk1_IN_3 This compound Hpk1_IN_3->HPK1_active inhibits

Caption: Simplified HPK1 signaling pathway in T-cell activation and its inhibition by this compound.

Experimental Workflow for Cellular IC50 Determination

IC50_Workflow start Start culture Culture Jurkat Cells start->culture prepare Prepare this compound Serial Dilutions culture->prepare seed Seed Cells in 96-well Plate prepare->seed treat Treat Cells with this compound seed->treat stimulate Stimulate with anti-CD3/CD28 treat->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify Protein lyse->quantify wb Western Blot for pSLP76/total SLP76 quantify->wb analyze Analyze Data and Calculate IC50 wb->analyze end End analyze->end

Caption: A typical experimental workflow for determining the cellular IC50 of this compound.

Troubleshooting Logic for Low Cellular Potency

Troubleshooting_Logic start Issue: Low Cellular Potency (High IC50) check_solubility Verify Compound Solubility and Stock Integrity start->check_solubility check_assay Review Assay Protocol start->check_assay consider_bio Investigate Biological Factors start->consider_bio sol_solution Solution: Use fresh DMSO, sonicate, and/or gently warm. check_solubility->sol_solution assay_solution1 Solution: Optimize incubation times and reagent concentrations. check_assay->assay_solution1 assay_solution2 Solution: Ensure consistent final DMSO concentration. check_assay->assay_solution2 bio_solution1 Solution: Use serum-free media if possible. consider_bio->bio_solution1 bio_solution2 Solution: Measure target engagement (e.g., pSLP76). consider_bio->bio_solution2 bio_solution3 Solution: Test in a different cell line. consider_bio->bio_solution3

Caption: A logical workflow for troubleshooting unexpectedly low potency of this compound in cellular assays.

References

Technical Support Center: Hpk1-IN-3 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-3, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and troubleshooting strategies for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of HPK1 (also known as MAP4K1).[1][2][3] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell, B-cell, and dendritic cell signaling.[4][5] By inhibiting the kinase activity of HPK1, this compound blocks the phosphorylation of downstream targets, such as SLP-76, thereby enhancing immune cell activation.[6][7]

Q2: What are the key in vitro and in cellulo potencies of this compound?

This compound exhibits a high degree of potency. Its in vitro IC50 against HPK1 is 0.25 nM.[1][2][3] In cellular assays using human peripheral blood mononuclear cells (PBMCs), it has an EC50 of 108 nM for inducing IL-2 production.[1][2]

Q3: How should this compound be stored?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Q4: What are the potential off-target effects of this compound?

While this compound is highly selective, like many kinase inhibitors, the possibility of off-target effects should be considered. Due to the high sequence homology among Ste20 family kinases, cross-reactivity with other members of this family is a potential concern.[4] One study noted that a similar HPK1 inhibitor had off-target effects on LRRK2, MAP4K2, MAP4K3, and MAP4K5.[8] It is crucial to include appropriate controls, such as HPK1 knockout or kinase-dead cell lines, to confirm that the observed effects are due to HPK1 inhibition.[7]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no inhibitor effect in cellular assays Compound Solubility/Stability: this compound may have precipitated out of solution or degraded in the culture medium.Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions. If solubility issues are suspected, sonication or gentle warming (to 37°C) can aid dissolution.[3]
Cell Health/Density: Cells may be unhealthy, leading to a poor response, or seeded at an inappropriate density.Regularly check cell viability using methods like Trypan Blue exclusion. Ensure cells are in the logarithmic growth phase. Optimize cell seeding density for your specific assay.
Incorrect Assay Conditions: The concentration of the inhibitor or the stimulation time may be suboptimal.Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type and assay. A typical starting range for cellular assays is up to 1 µM.[9] Also, optimize the stimulation time for your specific readout (e.g., cytokine production, protein phosphorylation).
High background signal in kinase assays Non-specific binding: The inhibitor or detection reagents may be binding non-specifically to the plate or other assay components.Use low-binding plates. Ensure all washing steps in the protocol are performed thoroughly. Include a "no enzyme" control to determine the level of background signal.
ATP Concentration: The ATP concentration may be too high, leading to reduced inhibitor potency.The kinase assay should be run at or near the Km for ATP for the enzyme to ensure accurate IC50 determination.
Unexpected or paradoxical results HPK1 Scaffold Function: HPK1 has non-kinase scaffolding functions that are not affected by kinase inhibitors.[4]Compare results from this compound treatment with those from HPK1 knockout or siRNA-mediated knockdown cells to differentiate between kinase-dependent and independent functions.
Feedback Loops: Inhibition of HPK1 can lead to the activation of compensatory signaling pathways.Investigate other signaling pathways that may be activated downstream of T-cell receptor activation. A broader analysis of signaling nodes may be necessary.
Difficulty detecting pSLP-76 (Ser376) by Western Blot Low Phosphorylation Levels: The basal or stimulated level of pSLP-76 (Ser376) may be below the detection limit of the antibody.Optimize the stimulation conditions (e.g., anti-CD3/CD28 concentration and time) to maximize the phosphorylation signal. Use a high-quality, validated phospho-specific antibody.
Phosphatase Activity: Phosphatases in the cell lysate may have dephosphorylated the protein.Prepare cell lysates quickly on ice and include phosphatase inhibitors in the lysis buffer.

Quantitative Data Summary

Table 1: this compound Potency

ParameterValueCell/SystemReference
IC50 0.25 nMBiochemical Assay[1][2][3]
EC50 (IL-2 production) 108 nMHuman PBMCs[1][2]

Table 2: this compound Solubility and Storage

SolventSolubilityStorage (Stock Solution)Reference
DMSO ≥ 83.33 mg/mL-80°C (6 months), -20°C (1 month)[3]

Experimental Protocols

Protocol 1: In Vitro HPK1 Kinase Assay (TR-FRET)

This protocol is a general guideline for a time-resolved fluorescence energy transfer (TR-FRET) based kinase assay.

Materials:

  • Recombinant HPK1 enzyme

  • TR-FRET compatible substrate (e.g., a fluorescently labeled peptide)

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents (e.g., Europium-labeled anti-phospho antibody)

  • Low-volume 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer with a constant final DMSO concentration.

  • In a 384-well plate, add the this compound dilutions.

  • Add the HPK1 enzyme to all wells except the "no enzyme" control.

  • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagents.

  • Incubate for the recommended time for signal development.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 2: Cellular Assay for IL-2 Production in Human PBMCs

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • Anti-CD3 and Anti-CD28 antibodies

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • IL-2 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using a Ficoll-Paque gradient.

  • Plate the PBMCs in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the EC50 value for IL-2 production.

Protocol 3: Western Blot for Phospho-SLP-76 (Ser376)

Materials:

  • Jurkat cells or other suitable T-cell line

  • This compound

  • Anti-CD3 and Anti-CD28 antibodies

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Culture Jurkat cells to the desired density.

  • Pre-treat the cells with this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes).

  • Immediately lyse the cells on ice with cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total SLP-76 and the loading control to ensure equal loading.

Visualizations

HPK1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation HPK1 HPK1 TCR->HPK1 Activation ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Recruitment Downstream Downstream T-Cell Activation SLP76->Downstream HPK1->SLP76 Phosphorylation (Negative Regulation) pSLP76 p-SLP-76 (Ser376) Degradation 14-3-3 Binding & Degradation pSLP76->Degradation Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 Inhibition Troubleshooting_Workflow Start Experiment Fails (e.g., no inhibitor effect) CheckCompound Check Compound: - Freshly prepared? - Correct concentration? - Solubility ok? Start->CheckCompound CheckCells Check Cells: - Viable? - Correct density? - Passage number? CheckCompound->CheckCells Compound OK OptimizeCompound Optimize Compound Concentration & Solubilization CheckCompound->OptimizeCompound Issue Found CheckAssay Check Assay Setup: - Positive/Negative controls ok? - Incubation times correct? - Reagents expired? CheckCells->CheckAssay Cells OK OptimizeCells Optimize Cell Conditions CheckCells->OptimizeCells Issue Found OptimizeAssay Optimize Assay Parameters CheckAssay->OptimizeAssay Issue Found ReRun Re-run Experiment CheckAssay->ReRun Setup OK OptimizeCompound->ReRun OptimizeCells->ReRun OptimizeAssay->ReRun Consult Consult Literature/ Technical Support ReRun->Consult Still Fails Western_Blot_Workflow CellCulture 1. Cell Culture (e.g., Jurkat) InhibitorTreatment 2. This compound Pre-treatment CellCulture->InhibitorTreatment Stimulation 3. TCR Stimulation (anti-CD3/CD28) InhibitorTreatment->Stimulation Lysis 4. Cell Lysis (with inhibitors) Stimulation->Lysis SDSPAGE 5. SDS-PAGE Lysis->SDSPAGE Transfer 6. Protein Transfer SDSPAGE->Transfer Blocking 7. Blocking Transfer->Blocking PrimaryAb 8. Primary Antibody (anti-pSLP-76) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody PrimaryAb->SecondaryAb Detection 10. Chemiluminescent Detection SecondaryAb->Detection Analysis 11. Data Analysis Detection->Analysis

References

Validating the purity of a new batch of Hpk1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of a new batch of Hpk1-IN-3, a potent and selective hematopoietic progenitor kinase 1 (HPK1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective ATP-competitive inhibitor of hematopoietic progenitor kinase 1 (HPK1), also known as mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3][4] It exhibits an IC50 of 0.25 nM in biochemical assays.[1][2][3][4] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[5][6] By inhibiting HPK1, this compound can enhance T-cell activation and cytokine production, making it a valuable tool for immunology and immuno-oncology research.[1]

Q2: What are the key chemical and physical properties of this compound?

A2: Below is a summary of the key properties for this compound.

PropertyValue
Molecular Formula C₂₃H₂₂F₄N₆O₂
Molecular Weight 490.45 g/mol
CAS Number 2739844-34-7
Appearance White to off-white solid
Solubility DMSO: ≥ 60 mg/mL (122.34 mM)
Storage Store at -20°C for long-term storage.

Data sourced from multiple suppliers and databases.

Q3: What are the recommended methods for assessing the purity of a new batch of this compound?

A3: A multi-pronged approach is recommended to ensure the accurate assessment of this compound purity. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the main peak by mass-to-charge ratio (m/z) and to identify potential impurities.[7][8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): An orthogonal method to determine the absolute purity of the compound against a certified internal standard.[9][10]

Q4: What are some common potential impurities that might be present in a new batch of this compound?

A4: Potential impurities in a new batch of this compound could include residual starting materials, intermediates from the synthesis, by-products from side reactions, or degradation products. Given its chemical structure, potential impurities might arise from incomplete coupling reactions during synthesis.

Q5: How should I prepare this compound for in vitro and in vivo experiments?

A5: For in vitro experiments, a stock solution is typically prepared in dimethyl sulfoxide (DMSO).[1][2] For in vivo studies, the formulation will depend on the specific experimental design and animal model. It is crucial to ensure complete dissolution and to consider the tolerability of the vehicle.

HPK1 Signaling Pathway

Hematopoietic progenitor kinase 1 (HPK1) is a crucial negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is recruited to the signaling complex where it becomes activated. Activated HPK1 then phosphorylates key downstream adaptor proteins, such as SLP-76, leading to their ubiquitination and degradation.[6] This dampens the T-cell activation signal, reducing cytokine production and proliferation. Inhibition of HPK1 by this compound blocks this negative feedback loop, thereby enhancing T-cell-mediated immune responses.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_HPK1_Regulation HPK1 Regulation cluster_Downstream_Signaling Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Recruits & Activates PLCg1 PLCγ1 SLP76->PLCg1 HPK1->SLP76 Phosphorylates for Degradation Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK) PLCg1->MAPK_Pathway NFkB_Pathway NF-κB Pathway PLCg1->NFkB_Pathway T_Cell_Activation T-Cell Activation MAPK_Pathway->T_Cell_Activation Cytokine_Production Cytokine Production (e.g., IL-2) NFkB_Pathway->Cytokine_Production Cytokine_Production->T_Cell_Activation

Caption: HPK1 signaling pathway in T-cell activation.

Experimental Workflow for Purity Validation

A systematic workflow is essential for the accurate and comprehensive purity validation of a new batch of this compound. This involves a combination of chromatographic and spectroscopic techniques.

Purity_Validation_Workflow cluster_Initial_Checks Initial Checks cluster_Chromatographic_Analysis Chromatographic Analysis cluster_Spectroscopic_Analysis Spectroscopic Analysis cluster_Data_Analysis Data Analysis & Reporting Visual_Inspection Visual Inspection (Color, Form) Solubility_Test Solubility Test (in DMSO) Visual_Inspection->Solubility_Test HPLC_Analysis HPLC-UV Analysis (Purity Assessment) Solubility_Test->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Identity Confirmation & Impurity ID) HPLC_Analysis->LCMS_Analysis qNMR_Analysis qNMR Analysis (Absolute Purity) LCMS_Analysis->qNMR_Analysis Data_Integration Integrate Data from all techniques qNMR_Analysis->Data_Integration Purity_Determination Final Purity Determination Data_Integration->Purity_Determination CoA_Generation Certificate of Analysis Generation Purity_Determination->CoA_Generation

Caption: Experimental workflow for this compound purity validation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Cause Troubleshooting Step
Contaminated mobile phase or solvent Prepare fresh mobile phase using HPLC-grade solvents. Filter all aqueous buffers.
Injector contamination Run a blank injection (solvent only) to check for carryover. If present, clean the injector and sample loop.
Column contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the issue persists, replace the column.
Sample degradation Prepare fresh sample solution. Protect from light and heat if the compound is known to be sensitive.
Presence of impurities Proceed with LC-MS analysis to identify the mass of the unexpected peaks and determine if they are related to the parent compound.

Issue 2: Inconsistent Retention Times in HPLC

Possible Cause Troubleshooting Step
Fluctuations in column temperature Use a column oven to maintain a stable temperature.
Inconsistent mobile phase composition Ensure accurate and consistent preparation of the mobile phase. If using a gradient, check the pump's proportioning valves.
Column aging The column may be nearing the end of its lifespan. Replace with a new column of the same type.
Air bubbles in the pump or detector Degas the mobile phase. Purge the pump to remove any trapped air bubbles.

Issue 3: Poor Peak Shape in HPLC (Tailing or Fronting)

Possible Cause Troubleshooting Step
Column overload Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) for basic compounds.
Mismatched injection solvent Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is used, reduce the injection volume.
Column void or channeling Reverse-flush the column at a low flow rate. If the problem persists, the column may be damaged and need replacement.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific instrumentation and column used.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of DMSO to prepare a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to establish a baseline.

    • Inject the prepared sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is for the confirmation of the molecular weight of this compound and the identification of potential impurities.

  • Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source

    • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    5 5 95
    7 5 95
    7.1 95 5

    | 9 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • Sample Preparation:

    • Prepare a 0.1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Procedure:

    • Equilibrate the LC-MS system.

    • Inject the sample solution.

    • Extract the ion chromatogram for the expected m/z of this compound ([M+H]⁺ ≈ 491.18).

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol outlines the determination of the absolute purity of this compound using an internal standard.

  • Instrumentation:

    • NMR spectrometer (≥400 MHz)

  • Materials:

    • This compound sample

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard's protons should not overlap with the analyte's protons.

    • Deuterated solvent (e.g., DMSO-d₆)

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the protons of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Procedure:

    • Acquire the ¹H NMR spectrum.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping peak for this compound and a well-resolved peak for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • sample refers to this compound

    • std refers to the internal standard

References

Validation & Comparative

A Comparative Guide to HPK1 Inhibitors: Benchmarking Hpk1-IN-3 Against Novel Competitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor signaling. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This guide provides an objective comparison of Hpk1-IN-3 with other novel HPK1 inhibitors, supported by experimental data on their biochemical potency, cellular activity, selectivity, and in vivo efficacy.

Performance Comparison of HPK1 Inhibitors

The following table summarizes the quantitative data for this compound and a selection of other preclinical and clinical-stage HPK1 inhibitors. Direct comparison should be approached with caution as assay conditions may vary between different studies.

InhibitorBiochemical IC50 (HPK1)Cellular ActivitySelectivity HighlightsIn Vivo Efficacy Highlights
This compound 0.25 nM[1][2][3]IL-2 EC50: 108 nM (Human PBMCs)[1][2][3]Highly selective ATP-competitive inhibitor.[1][2]Data not publicly available.
Compound K (CompK) 2.6 nM[4][5]pSLP-76 IC50: ~5 µM (Human whole blood)>50-fold selectivity against other MAP4K family members.[4][5]Showed anti-tumor efficacy in a sarcoma syngeneic model, enhanced when combined with anti-PD-1.
RVU-293 Sub-nanomolarPotent inhibition of pSLP-76 and induction of IL-2.Favorable selectivity against other MAP4K family kinases.Demonstrated anti-tumor efficacy in a CT26 murine colorectal tumor model, both as monotherapy and in combination with a checkpoint inhibitor.[6]
GRC 54276 Sub-nanomolar[7]Strong inhibition of pSLP-76 and induction of IL-2 and IFN-γ.[7]High selectivity.Strong tumor growth inhibition in CT26 and MC38-hPD-L1 syngeneic models as a single agent and in combination with anti-CTLA4 or atezolizumab.[7][8][9] Currently in Phase 1/2 clinical trials.[8][9][10]
CFI-402411 4.0 nM[11]Biologically effective concentrations achieved in patients.[12]Preclinical data indicates high potency.[12][13]Showed partial responses in Head and Neck Squamous Cell Carcinoma patients, both as monotherapy and in combination with pembrolizumab.[13] Currently in a Phase 1/2 clinical trial.[13][14][15]
BGB-15025 Potent and selectivePreclinical data showed enhanced T-cell activation.[16][17]Highly selective.[16]Preclinical anti-tumor effects observed in combination with an anti-PD-1 antibody.[18] Currently in a Phase 1 clinical trial.[16][19]
HMC-H8 (F1) 1.11 nM[20]p-SLP-76 IC50: 283.0 nM; IL-2 EC50: 157.08 nM[20]Highly selective.[20]Good oral bioavailability in rats.[20]
HMC-B17 (F03) 1.39 nM[21]IL-2 EC50: 11.56 nM (Jurkat cells)[21]Favorable selectivity against TCR-related kinases.[21]Synergistic antitumor efficacy with anti-PD-L1 antibody in a CT26 model (TGI: 71.24%).[21]

HPK1 Signaling Pathway

HPK1 is a key negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76. The degradation of the SLP-76 signaling complex ultimately dampens T-cell activation and cytokine production. HPK1 inhibitors block this initial phosphorylation step, thereby preventing the downstream negative regulatory cascade and sustaining T-cell-mediated immune responses.

HPK1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Activation cluster_HPK1_Action HPK1-Mediated Inhibition cluster_Downstream_Effects Downstream Signaling cluster_Inhibitor_Action Inhibitor Mechanism of Action TCR TCR Engagement HPK1_recruitment HPK1 Recruitment & Activation TCR->HPK1_recruitment HPK1_active Active HPK1 HPK1_recruitment->HPK1_active SLP76_phos p-SLP-76 (Ser376) HPK1_active->SLP76_phos Phosphorylation Fourteen_three_three 14-3-3 Binding SLP76_phos->Fourteen_three_three SLP76_degradation SLP-76 Degradation Fourteen_three_three->SLP76_degradation T_cell_inhibition T-Cell Activation Inhibition SLP76_degradation->T_cell_inhibition Cytokine_reduction Reduced Cytokine Production (e.g., IL-2) T_cell_inhibition->Cytokine_reduction HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1_active Inhibition

Caption: HPK1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental conditions.

HPK1 Biochemical Potency Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the kinase activity of recombinant HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Biotinylated peptide substrate (e.g., a peptide containing the SLP-76 phosphorylation site)

  • ATP

  • Europium-labeled anti-phospho-substrate antibody (Donor fluorophore)

  • Allophycocyanin (APC)-labeled streptavidin (Acceptor fluorophore)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds (serially diluted)

  • 384-well low-volume microplates

  • TR-FRET plate reader

Procedure:

  • Add 2 µL of serially diluted test compound in assay buffer to the wells of a 384-well plate.

  • Add 2 µL of HPK1 enzyme solution to each well.

  • Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the biotinylated peptide substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 2 µL of a stop/detection solution containing EDTA, Europium-labeled anti-phospho-substrate antibody, and APC-labeled streptavidin.

  • Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for APC) after a time delay (e.g., 60 µs).

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of the direct downstream target of HPK1, SLP-76, in a cellular context.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant T-cell line (e.g., Jurkat)

  • RPMI-1640 medium with 10% FBS

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

  • Test compounds (serially diluted)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 90% methanol)

  • Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody

  • Flow cytometer

Procedure:

  • Plate PBMCs or T-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Pre-incubate the cells with serially diluted test compounds for 1-2 hours at 37°C.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes at 37°C.

  • Fix the cells by adding fixation buffer and incubate for 10-15 minutes at room temperature.

  • Permeabilize the cells by adding ice-cold permeabilization buffer and incubate for 30 minutes on ice.

  • Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

  • Stain the cells with the fluorochrome-conjugated anti-pSLP-76 antibody for 30-60 minutes at room temperature, protected from light.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSLP-76 staining.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Cellular IL-2 Release Assay

This assay assesses the functional consequence of HPK1 inhibition by measuring the enhancement of Interleukin-2 (IL-2) production by activated T-cells.

Materials:

  • Human PBMCs

  • RPMI-1640 medium with 10% FBS

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

  • Test compounds (serially diluted)

  • IL-2 ELISA kit or Cytokine Bead Array (CBA) kit

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Add serially diluted test compounds to the wells.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies.

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the concentration of IL-2 in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.

  • Determine the EC50 values by plotting the IL-2 concentration against the compound concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of HPK1 inhibitors.

Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_Cellular_Characterization Cellular Characterization cluster_In_Vivo_Validation In Vivo Validation cluster_Clinical_Development Clinical Development HTS High-Throughput Screening Biochemical_Assay Biochemical Potency Assay (TR-FRET) HTS->Biochemical_Assay pSLP76_Assay pSLP-76 Inhibition Assay Biochemical_Assay->pSLP76_Assay IL2_Assay IL-2 Release Assay pSLP76_Assay->IL2_Assay Selectivity_Profiling Kinome Selectivity Profiling IL2_Assay->Selectivity_Profiling PK_Studies Pharmacokinetic Studies Selectivity_Profiling->PK_Studies Efficacy_Models Syngeneic Tumor Models PK_Studies->Efficacy_Models IND_Enabling IND-Enabling Studies Efficacy_Models->IND_Enabling Clinical_Trials Phase I/II Clinical Trials IND_Enabling->Clinical_Trials

Caption: HPK1 Inhibitor Discovery and Development Workflow.

References

A Head-to-Head Comparison of Hpk1-IN-3 and GNE-1858: Potency, Selectivity, and Cellular Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for the accurate interrogation of biological pathways and the successful development of novel therapeutics. This guide provides a comprehensive comparison of two widely used hematopoietic progenitor kinase 1 (HPK1) inhibitors, Hpk1-IN-3 and GNE-1858, focusing on their biochemical potency, kinase selectivity, and cellular activity.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. Both this compound and GNE-1858 have emerged as valuable tools for studying HPK1 function. This guide aims to provide an objective comparison to aid researchers in selecting the most appropriate inhibitor for their specific experimental needs.

Data Presentation: A Quantitative Overview

The following tables summarize the key quantitative data for this compound and GNE-1858, providing a clear comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency against HPK1

CompoundTargetIC50 (nM)Assay Type
This compoundHPK10.25[1][2]TR-FRET
GNE-1858Wild-Type HPK11.9[3]SLP76 Phosphorylation Assay
GNE-1858HPK1-TSEE (active mutant)1.9[4]SLP76 Phosphorylation Assay
GNE-1858HPK1-SA (active mutant)4.5[4]SLP76 Phosphorylation Assay

Table 2: Cellular Activity

CompoundCellular ReadoutCell TypeEC50 (nM)
This compoundIL-2 ProductionHuman PBMCs108[2]

Table 3: Kinase Selectivity Profile of this compound

Off-Target Kinase FamilyKinaseFold Selectivity (IC50 vs. HPK1)
MAP4K FamilyMAP4K21150x
MAP4K34x
MAP4K43423x
JAK FamilyJAK11072x
JAK2262x
JAK3136x
OtherFLT3>10000x
LCK>10000x

Disclaimer: A direct, head-to-head kinome-wide selectivity comparison of this compound and GNE-1858 under the same experimental conditions is not publicly available. The selectivity data for this compound indicates it is a highly selective inhibitor, with >100-fold selectivity against 252 of 265 kinases tested[1]. Detailed broad-panel kinome scan data for GNE-1858 is not as readily available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are the generalized protocols for the key assays cited in this guide.

Biochemical Potency Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (for this compound)

This assay quantitatively measures the inhibition of HPK1 kinase activity.

  • Principle: The assay is based on the detection of a phosphorylated substrate by a specific antibody. A europium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer competes with the inhibitor for the ATP-binding site. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Prepare a reaction mixture containing recombinant HPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate or a specific peptide), and ATP in a kinase assay buffer.

    • Add serial dilutions of the test inhibitor (this compound) to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a specified temperature for a set period.

    • Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and an acceptor fluorophore-labeled antibody.

    • Incubate to allow for antibody binding.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

    • Calculate IC50 values by fitting the dose-response data to a suitable model.

2. SLP76 Phosphorylation Assay (for GNE-1858)

This assay measures the ability of an inhibitor to block the HPK1-mediated phosphorylation of its direct substrate, SLP-76.

  • Principle: This assay can be performed in various formats, including ELISA or Western blotting. The fundamental principle is to detect the level of phosphorylated SLP-76 at Serine 376 in the presence of active HPK1 and varying concentrations of the inhibitor.

  • Protocol Outline (ELISA-based):

    • Coat a microplate with a capture antibody specific for SLP-76.

    • In a separate reaction, incubate recombinant active HPK1 with its substrate SLP-76 and ATP in the presence of serial dilutions of the inhibitor (GNE-1858).

    • After the kinase reaction, transfer the reaction mixture to the antibody-coated plate to capture SLP-76.

    • Wash the plate to remove unbound components.

    • Add a detection antibody that specifically recognizes phosphorylated SLP-76 (pSLP-76 Ser376), which is typically conjugated to an enzyme like HRP.

    • Wash the plate and add a substrate for the enzyme (e.g., TMB for HRP).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Determine IC50 values from the dose-response curve.

Cellular Activity Assay

1. IL-2 Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the functional consequence of HPK1 inhibition in a primary human immune cell context.

  • Principle: Inhibition of HPK1 in T cells is expected to enhance T-cell receptor (TCR) signaling, leading to increased production of cytokines such as Interleukin-2 (IL-2). The amount of secreted IL-2 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol Outline:

    • Isolate human PBMCs from healthy donor blood using density gradient centrifugation.

    • Plate the PBMCs in a culture plate and pre-incubate with serial dilutions of the HPK1 inhibitor (this compound).

    • Stimulate the T cells within the PBMC population using anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.

    • Incubate the cells for a specified period (e.g., 24-72 hours) to allow for cytokine production and secretion.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-2 in the supernatant using a commercially available IL-2 ELISA kit, following the manufacturer's instructions.

    • Calculate the EC50 value, which represents the concentration of the inhibitor that induces a half-maximal increase in IL-2 production.

Visualizing the Molecular Landscape

To better understand the context of Hpk1 inhibition and the experimental workflows, the following diagrams have been generated using the DOT language.

HPK1 Signaling Pathway

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR LCK LCK TCR->LCK Activation ZAP70 ZAP-70 LCK->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Activation Downstream Downstream T-Cell Activation SLP76->Downstream HPK1->SLP76 Phosphorylation (Negative Feedback) pSLP76 pSLP-76 (S376) Degradation Ubiquitination & Degradation pSLP76->Degradation Inhibitor This compound or GNE-1858 Inhibitor->HPK1

Caption: Simplified HPK1 signaling pathway in T-cells.

Experimental Workflow: Kinase Inhibitor Selectivity

Kinase_Inhibitor_Selectivity_Workflow Inhibitor Test Inhibitor (this compound or GNE-1858) BiochemicalAssay Biochemical Assay (e.g., TR-FRET, Binding Assay) Inhibitor->BiochemicalAssay KinasePanel Broad Panel of Kinases (e.g., KinomeScan) KinasePanel->BiochemicalAssay DataAcquisition Data Acquisition (% Inhibition or Kd) BiochemicalAssay->DataAcquisition Analysis Data Analysis (Selectivity Score, IC50) DataAcquisition->Analysis SelectivityProfile Kinase Selectivity Profile Analysis->SelectivityProfile

Caption: General workflow for determining kinase inhibitor selectivity.

Experimental Workflow: Cellular IL-2 Production Assay

IL2_Production_Workflow PBMCs Isolate Human PBMCs InhibitorIncubation Pre-incubate with Inhibitor (Serial Dilutions) PBMCs->InhibitorIncubation Stimulation Stimulate with anti-CD3/anti-CD28 InhibitorIncubation->Stimulation Incubation Incubate (24-72h) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA IL-2 ELISA Supernatant->ELISA DataAnalysis Calculate EC50 ELISA->DataAnalysis

Caption: Workflow for measuring IL-2 production in PBMCs.

Conclusion

Both this compound and GNE-1858 are potent inhibitors of HPK1. This compound demonstrates exceptional biochemical potency with an IC50 of 0.25 nM and has well-documented high selectivity across the kinome. GNE-1858 is also a potent inhibitor with an IC50 of 1.9 nM against wild-type HPK1.

The choice between these two inhibitors may depend on the specific requirements of the experiment. For studies demanding the highest possible on-target potency and a well-characterized, highly selective off-target profile, this compound presents a compelling option. GNE-1858 is a valuable tool for potent HPK1 inhibition, particularly in assays focused on the direct phosphorylation of its substrate, SLP-76.

Researchers should carefully consider the available data and the specific demands of their experimental systems when selecting an HPK1 inhibitor. The detailed protocols and comparative data provided in this guide are intended to facilitate this decision-making process and promote robust and reproducible scientific inquiry.

References

A Head-to-Head Functional Comparison of HPK1 Inhibitors: Hpk1-IN-3 versus BGB-15025

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling, making it a compelling target in immuno-oncology.[1][2] By inhibiting HPK1, the anti-tumor immune response can be enhanced. This guide provides a comparative overview of two potent and selective HPK1 inhibitors, Hpk1-IN-3 and BGB-15025, focusing on their performance in functional assays.

Quantitative Data Summary

The following table summarizes the available biochemical and cellular potency data for this compound and BGB-15025. It is important to note that this data is compiled from different sources, and direct comparison should be approached with caution as assay conditions may have varied.

ParameterThis compoundBGB-15025
Biochemical Potency (IC50) 0.25 nM[3]1.04 nM[2]
Cellular Potency (IL-2 Production) EC50: 108 nM (in human PBMCs)[3]Induces IL-2 production in T-cells (specific EC50 not publicly available)[2][4]
Cellular Target Engagement Not explicitly reportedPotently reduces SLP76 phosphorylation and increases downstream ERK phosphorylation in T-cell based assays[2][4]

HPK1 Signaling Pathway

HPK1 acts as a crucial checkpoint in the T-cell activation cascade. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76. This phosphorylation event leads to the dampening of downstream signaling pathways that are essential for T-cell proliferation and effector functions, including the production of interleukin-2 (IL-2).[5] Inhibition of HPK1 kinase activity blocks this negative feedback loop, thereby augmenting T-cell activation and enhancing the anti-tumor immune response.

HPK1_Signaling_Pathway cluster_inhibition TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 Downstream_Signaling Downstream Signaling pSLP76->Downstream_Signaling Inhibits T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) Downstream_Signaling->T_Cell_Activation Inhibitor This compound or BGB-15025 Inhibitor->HPK1 Inhibits TR_FRET_Workflow Start Start Reagent_Prep Prepare Reagents: - HPK1 Enzyme - Substrate - ATP - Inhibitor Dilutions Start->Reagent_Prep Kinase_Reaction Kinase Reaction: Add Enzyme, Inhibitor, Substrate, and ATP Reagent_Prep->Kinase_Reaction Incubation1 Incubate Kinase_Reaction->Incubation1 Detection Detection: Add TR-FRET Reagents Incubation1->Detection Incubation2 Incubate Detection->Incubation2 Read_Plate Read Plate (TR-FRET Reader) Incubation2->Read_Plate Data_Analysis Data Analysis: Calculate IC50 Read_Plate->Data_Analysis

References

A Head-to-Head Comparison: Validating Hpk1-IN-3 Specificity with a Kinase-Dead HPK1 Mutant

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology and oncology, establishing the on-target activity of a kinase inhibitor is paramount. This guide provides a framework for utilizing a kinase-dead (KD) mutant of Hematopoietic Progenitor Kinase 1 (HPK1) as a definitive negative control to validate the mechanism of action of Hpk1-IN-3, a potent and selective HPK1 inhibitor.

HPK1, a serine/threonine kinase, acts as a negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy.[1][2] Pharmacological inhibition of HPK1 is intended to enhance anti-tumor immune responses.[3][4] this compound is a potent, ATP-competitive inhibitor of HPK1 with a reported IC50 of 0.25 nM in biochemical assays and an EC50 of 108 nM for inducing IL-2 production in human peripheral blood mononuclear cells (PBMCs).[5][6]

To ensure that the observed cellular effects of this compound are a direct result of its intended enzymatic inhibition, a kinase-dead HPK1 mutant serves as an ideal experimental control. This mutant, typically created by a point mutation in a critical active site residue (e.g., K46E or K46M), lacks catalytic activity while preserving the protein's structural integrity.[7] Comparing the cellular phenotype of cells expressing the KD mutant to that of wild-type cells treated with this compound allows for a clear distinction between on-target kinase inhibition and potential off-target or scaffolding effects.[8] Studies utilizing HPK1 kinase-dead mice have shown that the inactivation of the kinase domain is sufficient to elicit robust anti-tumor immune responses, mirroring the effects of HPK1 knockout.[7]

This guide outlines the key experiments and presents the necessary data and protocols to rigorously compare this compound with a kinase-dead HPK1 control.

Data Presentation: Quantitative Comparison

The following tables summarize the expected outcomes when comparing this compound to a kinase-dead HPK1 mutant across key assays.

Table 1: In Vitro Potency and Cellular Activity

ParameterThis compoundKinase-Dead HPK1 MutantExpected Outcome
Biochemical IC50 ~0.25 nM[9]Not Applicable (Inactive)This compound potently inhibits wild-type HPK1 activity.
pSLP-76 (Ser376) Inhibition Dose-dependent decreaseAbrogated phosphorylationBoth this compound treatment and KD mutant expression should result in a significant reduction of pSLP-76 levels.
IL-2 Production EC50 ~108 nM[9]Not Applicable (Constitutive high IL-2)This compound treatment of wild-type T-cells should phenocopy the increased IL-2 production observed in HPK1 KD T-cells.

Table 2: In Vivo Anti-Tumor Efficacy

ModelTreatment/GenotypeTumor Growth Inhibition (TGI)Key Observation
Syngeneic Mouse Model VehicleBaselineNormal tumor growth.
This compoundSignificant TGIPharmacological inhibition of HPK1 slows tumor growth.
HPK1 Wild-TypeBaselineNormal tumor growth in control animals.
HPK1 Kinase-DeadSignificant TGIGenetic inactivation of HPK1 kinase activity phenocopies the effect of this compound.

Mandatory Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR SLP76 SLP-76 TCR->SLP76 Activation CD3 CD3 PLCg1 PLCγ1 ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 IL2 IL-2 Production AP1->IL2 SLP76->PLCg1 HPK1_active Active HPK1 SLP76->HPK1_active Recruitment & Activation pSLP76 pSLP-76 (Ser376) HPK1_active->pSLP76 Phosphorylation HPK1_inactive Inactive HPK1 Hpk1_IN_3 This compound Hpk1_IN_3->HPK1_active Inhibition KD_Mutant Kinase-Dead Mutant KD_Mutant->HPK1_active Inactivation Degradation 14-3-3 Binding & Proteasomal Degradation pSLP76->Degradation Degradation->SLP76 Inhibition

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assays cluster_invivo In Vivo Model b_start Recombinant WT HPK1 b_inhibitor Add this compound (Dose-Response) b_start->b_inhibitor b_assay Kinase Activity Assay (e.g., ADP-Glo) b_inhibitor->b_assay b_result Determine IC50 b_assay->b_result c_cells T-Cells (e.g., Jurkat, PBMCs) c_wt Wild-Type (WT) c_kd HPK1 Kinase-Dead (KD) Mutant c_treat Treat WT cells with This compound c_stim Stimulate (e.g., anti-CD3/CD28) c_pslp76 pSLP-76 (Ser376) Assay (e.g., ELISA, Western Blot) c_il2 IL-2 Production Assay (e.g., ELISA) i_model Syngeneic Tumor Model i_groups Treatment Groups: - Vehicle - this compound - HPK1 WT Mice - HPK1 KD Mice i_model->i_groups i_measure Monitor Tumor Growth i_groups->i_measure i_result Compare Tumor Growth Inhibition (TGI) i_measure->i_result

Logic_Diagram premise1 This compound inhibits HPK1 kinase activity. observation1 Treatment of WT cells with this compound results in Phenotype X (e.g., increased IL-2). premise1->observation1 premise2 A kinase-dead (KD) HPK1 mutant lacks kinase activity. observation2 Expression of KD HPK1 in cells results in Phenotype X. premise2->observation2 conclusion Conclusion: Phenotype X is a result of the inhibition of HPK1 kinase activity. observation1->conclusion observation2->conclusion

Experimental Protocols

HPK1 Biochemical Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant HPK1.

  • Principle: A luminescent assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Materials:

    • Recombinant HPK1 enzyme

    • Myelin Basic Protein (MBP) as a substrate[10]

    • ATP

    • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT)[11]

    • This compound serially diluted in DMSO

    • ADP-Glo™ Kinase Assay kit

    • 384-well plates

  • Procedure:

    • Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of HPK1 enzyme solution.

    • Add 2 µL of a mixture containing the MBP substrate and ATP to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Record luminescence using a plate reader.

    • Calculate the IC50 value by fitting the dose-response curve using appropriate software.

Cellular Phospho-SLP-76 (Ser376) Assay

This assay measures the phosphorylation of SLP-76 at Ser376, a direct downstream target of HPK1, in a cellular context.

  • Principle: An ELISA-based assay to quantify the levels of phosphorylated SLP-76 in cell lysates.

  • Materials:

    • Jurkat T-cells (wild-type and engineered to express kinase-dead HPK1)

    • RPMI-1640 media with 10% FBS

    • This compound

    • Stimulating agents (e.g., anti-CD3/CD28 antibodies or H2O2)

    • Cell lysis buffer (e.g., 10X Cell Lysis Buffer #9803 from Cell Signaling Technology) with protease and phosphatase inhibitors

    • PathScan® Phospho-SLP-76 (Ser376) Sandwich ELISA Kit or similar

    • 96-well plates

  • Procedure:

    • Cell Culture and Treatment:

      • Plate wild-type and HPK1 KD Jurkat cells in 96-well plates.

      • Treat wild-type cells with a dose-response of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

    • Cell Stimulation:

      • Stimulate all cells (including untreated controls) to activate the TCR pathway and induce HPK1 activity. For example, treat with H2O2 for 15 minutes at room temperature.[12]

    • Cell Lysis:

      • Pellet the cells by centrifugation and remove the supernatant.

      • Lyse the cells by adding 1X cell lysis buffer and incubate on ice.

    • ELISA Protocol (as per manufacturer's instructions): [13]

      • Add cell lysates to the antibody-coated microwells and incubate.

      • Wash the wells.

      • Add the detection antibody (anti-phospho-SLP-76 (Ser376)).

      • Wash the wells.

      • Add HRP-linked secondary antibody.

      • Wash the wells.

      • Add TMB substrate to develop color.

      • Add STOP solution and measure absorbance at 450 nm.

    • Data Analysis: Compare the levels of pSLP-76 in this compound-treated cells and HPK1 KD cells to the stimulated and unstimulated wild-type controls.

T-Cell Activation Assay (IL-2 Production)

This functional assay assesses the impact of HPK1 inhibition on T-cell activation by measuring the production of Interleukin-2 (IL-2).

  • Principle: Upon T-cell activation, the transcription of the IL-2 gene is upregulated, leading to the secretion of IL-2. The amount of secreted IL-2 can be quantified by ELISA.

  • Materials:

    • Human PBMCs or Jurkat T-cells (wild-type and HPK1 KD)

    • RPMI-1640 media with 10% FBS and 1% penicillin/streptomycin

    • This compound

    • Plate-bound anti-CD3 and soluble anti-CD28 antibodies for stimulation

    • Human IL-2 ELISA kit

    • 96-well tissue culture plates

  • Procedure:

    • TCR Stimulation Setup: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the plate before use.

    • Cell Plating and Treatment:

      • Resuspend cells to a concentration of 1 million cells/mL.[14]

      • Add cells to the anti-CD3 coated plate.

      • Add soluble anti-CD28 antibody (e.g., 1-10 µg/mL).[14]

      • For wild-type cells, add a dose-response of this compound. Include a vehicle control.

    • Incubation: Incubate the cells for 24 to 48 hours at 37°C.[14]

    • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

    • IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's protocol.

    • Data Analysis: Determine the EC50 for IL-2 production for this compound and compare the maximal IL-2 levels between this compound-treated cells and HPK1 KD cells.

By following these experimental guidelines, researchers can robustly demonstrate that the immunological effects of this compound are a direct consequence of its on-target kinase inhibition, thereby providing a strong foundation for its further development as a therapeutic agent.

References

Hpk1-IN-3: A Potent and Selective Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Hpk1-IN-3 presents a highly potent and selective tool for studying the immunological role of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1). This guide provides a comparative analysis of this compound's selectivity against other members of the MAP4K kinase family, supported by available biochemical data.

This compound is an ATP-competitive inhibitor of HPK1 with a half-maximal inhibitory concentration (IC50) of 0.25 nM[1][2][3][4][5]. Its high potency and selectivity make it a valuable chemical probe for elucidating the downstream signaling pathways of HPK1 in immune cells.

Selectivity Profile of this compound Against MAP4K Kinases

The following table summarizes the inhibitory activity of this compound against various MAP4K family members. The data highlights the compound's remarkable selectivity for HPK1.

KinaseCommon NameThis compound IC50 (nM)Fold Selectivity vs. HPK1
MAP4K1 HPK1 0.25 1
MAP4K2GCK~287.5~1150
MAP4K3GLK~1.0~4
MAP4K4HGK~855.75~3423
MAP4K5KHSData not availableData not available
MAP4K6MINK1Data not availableData not available

Note: IC50 values for MAP4K2, MAP4K3, and MAP4K4 are estimated based on reported fold-selectivity.

Visualizing Selectivity: this compound and the MAP4K Family

The following diagram illustrates the selectivity of this compound, highlighting its potent inhibition of HPK1 in contrast to other MAP4K kinases.

cluster_inhibitor Inhibitor cluster_map4k MAP4K Family This compound This compound MAP4K1 HPK1 (MAP4K1) IC50: 0.25 nM This compound->MAP4K1 Potent Inhibition MAP4K2 GCK (MAP4K2) IC50: ~287.5 nM This compound->MAP4K2 Weak Inhibition MAP4K3 GLK (MAP4K3) IC50: ~1.0 nM This compound->MAP4K3 Moderate Inhibition MAP4K4 HGK (MAP4K4) IC50: ~855.75 nM This compound->MAP4K4 Weak Inhibition MAP4K5 KHS (MAP4K5) IC50: N/A MAP4K6 MINK1 (MAP4K6) IC50: N/A

Caption: Selectivity profile of this compound against MAP4K kinases.

Experimental Methodologies

The inhibitory activity of this compound and its selectivity profile are typically determined using biochemical kinase assays. The most commonly cited methods are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and ADP-Glo™ luminescent kinase assays.

Principle of the TR-FRET Kinase Assay

This assay measures the phosphorylation of a substrate by the kinase.

cluster_workflow TR-FRET Kinase Assay Workflow A Kinase Reaction: HPK1 + Substrate-Biotin + ATP B Detection: Add Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) A->B E Inhibitor Effect: This compound blocks ATP binding, preventing substrate phosphorylation C FRET Signal Generation B->C D Signal Detection: Measure time-resolved fluorescence C->D F Reduced FRET Signal E->F F->D

Caption: Workflow of a typical TR-FRET kinase assay.

Detailed Protocol Outline (TR-FRET):

  • Kinase Reaction: Recombinant human HPK1 enzyme is incubated with a biotinylated substrate (e.g., a peptide derived from a known HPK1 substrate) and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture to determine its inhibitory effect.

  • Detection: After the kinase reaction, a detection solution containing a Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) is added.

  • Signal Measurement: If the substrate is phosphorylated, the Eu-labeled antibody and the SA-APC (bound to the biotinylated substrate) are brought into close proximity, allowing for FRET to occur upon excitation. The resulting signal is measured using a plate reader capable of time-resolved fluorescence detection. The IC50 value is calculated from the dose-response curve of the inhibitor.

Principle of the ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

cluster_workflow ADP-Glo™ Kinase Assay Workflow A Kinase Reaction: HPK1 + Substrate + ATP -> ADP B ADP-Glo™ Reagent Addition: Terminate kinase reaction and deplete remaining ATP A->B F Inhibitor Effect: This compound reduces ADP production C Kinase Detection Reagent Addition: Convert ADP to ATP B->C D Luminescence Generation: Newly synthesized ATP is used by Luciferase to generate light C->D E Signal Detection: Measure luminescence D->E G Reduced Luminescence F->G G->E

References

A Head-to-Head Comparison: Hpk1-IN-3 Versus siRNA Knockdown for HPK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers evaluating strategies to counteract the immunosuppressive kinase HPK1. This guide provides a detailed comparison of the potent small molecule inhibitor Hpk1-IN-3 and siRNA-mediated knockdown, supported by experimental data and protocols.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. By dampening T-cell receptor (TCR) signaling, HPK1 limits anti-tumor immune responses. Consequently, researchers are actively exploring strategies to inhibit HPK1 to unleash the full potential of T-cells. Two prominent approaches for achieving this are the use of the selective small molecule inhibitor, this compound, and the genetic knockdown of HPK1 expression using small interfering RNA (siRNA).

This guide provides an objective comparison of these two methodologies, presenting quantitative data on their effects on key signaling events and T-cell functions. Detailed experimental protocols are also included to enable researchers to implement these techniques in their own laboratories.

Mechanism of Action: A Tale of Two Inhibition Strategies

This compound is a potent, ATP-competitive inhibitor of HPK1 with a remarkable IC50 of 0.25 nM.[1] It directly blocks the kinase activity of the HPK1 protein, preventing the phosphorylation of its downstream substrates. In contrast, siRNA-mediated knockdown targets the HPK1 mRNA, leading to its degradation and thereby preventing the synthesis of the HPK1 protein. While both methods aim to abrogate HPK1 function, their distinct mechanisms have important implications for experimental design and interpretation.

Comparative Efficacy: A Data-Driven Analysis

To objectively compare this compound and siRNA knockdown, we have summarized key experimental findings from the literature. The following tables present quantitative data on their effects on the phosphorylation of a key HPK1 substrate, SLP-76, and on the production of the pro-inflammatory cytokine, IL-2, a hallmark of T-cell activation.

Table 1: Effect on SLP-76 Phosphorylation at Serine 376

MethodCell TypeTreatment/TransfectionReduction in p-SLP-76 (Ser376)Reference
This compound Jurkat T-cells1 µM this compoundSignificant reduction to background levels[2]
HPK1 siRNA Jurkat T-cellsHPK1-specific siRNA58% reduction in p-SLP-76[3]

Table 2: Effect on IL-2 Production

MethodCell TypeTreatment/TransfectionFold Increase in IL-2 ProductionReference
This compound Human PBMCs108 nM EC50Concentration-dependent increase[1]
HPK1 CRISPR Knockout *Jurkat T-cellsMAP4K1 knockout~4-fold increase[4]

Data from CRISPR knockout is presented as a genetic validation counterpart to siRNA knockdown.

These data demonstrate that both this compound and genetic ablation of HPK1 effectively enhance T-cell activation, as evidenced by increased IL-2 production. Notably, the potent small molecule inhibitor can achieve a significant reduction in the phosphorylation of the direct downstream target SLP-76.

Visualizing the Approaches

To further clarify the mechanisms and experimental setups, the following diagrams were generated using the Graphviz DOT language.

Caption: HPK1 Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Downstream Assays start Isolate Primary Human T-cells control Vehicle Control (e.g., DMSO) start->control inhibitor This compound Treatment start->inhibitor siRNA_control Control siRNA Transfection start->siRNA_control siRNA_hpk1 HPK1 siRNA Transfection start->siRNA_hpk1 stimulate Activate T-cells (e.g., anti-CD3/CD28) control->stimulate inhibitor->stimulate siRNA_control->stimulate siRNA_hpk1->stimulate western Western Blot (p-SLP-76, Total SLP-76, HPK1) stimulate->western elisa ELISA (IL-2, IFN-γ) stimulate->elisa proliferation Proliferation Assay (e.g., CFSE) stimulate->proliferation

Caption: Experimental Workflow for Comparison.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.

Protocol 1: Western Blotting for Phosphorylated SLP-76 (Ser376)

This protocol is adapted for the detection of phosphorylated proteins from cell lysates.

Materials:

  • Ice-cold PBS with phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer: 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-total SLP-76, Rabbit anti-HPK1, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • After treatment with this compound or transfection with siRNA and subsequent T-cell activation, wash cells twice with ice-cold PBS containing phosphatase inhibitors.

    • Lyse cells in RIPA buffer with inhibitors on ice for 30 minutes.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize p-SLP-76 to total SLP-76 and the loading control (β-actin).

Protocol 2: Human IL-2 ELISA

This protocol outlines the steps for a sandwich ELISA to quantify IL-2 in cell culture supernatants.

Materials:

  • Human IL-2 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (as provided in the kit or 1% BSA in PBS)

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Plate Preparation:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with assay diluent for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Standard and Sample Incubation:

    • Prepare a serial dilution of the IL-2 standard in assay diluent.

    • Add 100 µL of standards and cell culture supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection Antibody Incubation:

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Enzyme and Substrate Incubation:

    • Add 100 µL of streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate seven times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

    • Generate a standard curve and calculate the concentration of IL-2 in the samples.

Protocol 3: T-cell Proliferation Assay (CFSE)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.

Materials:

  • CFSE staining solution

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Resuspend isolated T-cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete medium.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled T-cells in complete medium.

    • Plate the cells in a culture plate and add T-cell activation reagents.

    • Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Analyze the cells on a flow cytometer, detecting CFSE in the FITC channel.

    • Successive generations of proliferating cells will appear as distinct peaks with halved fluorescence intensity.

    • Analyze the data using appropriate software to determine the percentage of divided cells and the proliferation index.

Choosing the Right Tool for the Job: this compound vs. siRNA

Both this compound and HPK1 siRNA are powerful tools for studying the role of HPK1 in T-cell function. The choice between them will depend on the specific experimental goals.

This compound offers several advantages:

  • Potency and Specificity: It is a highly potent and selective inhibitor, allowing for precise temporal control over HPK1 activity.

  • Ease of Use: As a small molecule, it is readily cell-permeable and can be added directly to cell culture media.

  • Dose-Response Studies: It is ideal for conducting dose-response experiments to understand the relationship between the degree of HPK1 inhibition and the resulting phenotype.

HPK1 siRNA provides a genetic approach to inhibiting HPK1 and has its own set of benefits:

  • Target Validation: It is an excellent tool for validating that the observed phenotype is indeed due to the loss of HPK1.

  • Long-term Inhibition: It can achieve sustained knockdown of HPK1 expression, which is useful for longer-term experiments.

  • Alternative to Pharmacological Inhibition: It can be used in situations where a suitable small molecule inhibitor is not available or to rule out off-target effects of a chemical compound.

However, researchers using siRNA should be mindful of potential off-target effects , where the siRNA sequence may partially match and silence unintended mRNAs. Careful selection of siRNA sequences and the use of appropriate controls are crucial to mitigate this risk.

Conclusion

The inhibition of HPK1 holds significant promise for enhancing anti-tumor immunity. Both the small molecule inhibitor this compound and siRNA-mediated knockdown are effective methods for interrogating HPK1 function. This compound offers a potent, specific, and easily controllable means of inhibiting HPK1 kinase activity, while siRNA provides a valuable genetic tool for target validation. By understanding the strengths and limitations of each approach and employing the appropriate experimental controls and protocols, researchers can effectively dissect the role of HPK1 in the immune system and pave the way for novel immunotherapeutic strategies.

References

Comparative Analysis: Hpk1-IN-3 vs. HPK1 Degraders in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head look at two distinct modalities for targeting the hematopoietic progenitor kinase 1 (HPK1), a critical negative regulator of immune cell activation. This guide provides a comparative analysis of the small molecule inhibitor Hpk1-IN-3 and emerging proteolysis-targeting chimera (PROTAC) HPK1 degraders, offering researchers and drug development professionals a data-driven overview of their performance and underlying mechanisms.

Hematopoietic progenitor kinase 1 (HPK1), also known as mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a key negative regulator of T-cell receptor (TCR) signaling, dampening T-cell activation and proliferation.[1] By phosphorylating SLP-76, HPK1 initiates a cascade that ultimately suppresses the anti-tumor immune response.[2] This central role in immune suppression has made HPK1 an attractive target for cancer immunotherapy. Two primary therapeutic strategies have emerged: inhibition of HPK1's kinase activity with small molecules like this compound, and targeted degradation of the HPK1 protein using PROTACs. This guide will delve into a comparative analysis of these two approaches, presenting key performance data, experimental methodologies, and visual representations of their mechanisms of action.

Performance Data: this compound vs. HPK1 Degraders

The following tables summarize the available quantitative data for this compound and several notable HPK1 degraders. It is important to note that the data are compiled from various studies and direct comparisons should be made with consideration of the different experimental conditions.

Table 1: Biochemical and Cellular Potency

CompoundTypeTargetBiochemical IC50Cellular DC50pSLP-76 Inhibition IC50IL-2 Production EC50Cell Line(s)
This compound InhibitorHPK10.25 nM[3][4]N/A-108 nM[3][4]Human PBMCs
PROTAC HPK1 Degrader-1 (Compound B1) DegraderHPK1-1.8 nM[5]496.1 nM[5]--
HZ-S506 DegraderHPK14.6 nM[6]< 10 nM[6]-279.1 nM[6]Jurkat, PBMCs
HZ-S109 DegraderHPK1-< 10 nM[7]->15-fold increasePrimary T-cells
DD205-291 DegraderHPK1-5.3 nM[8]Dose-dependentInduces IL-2-
PROTAC HPK1 Degrader (Unnamed) DegraderHPK1-1-20 nM[9]2-25 nM[9]2-20 nM[9]Human PBMCs

Table 2: In Vivo Efficacy

CompoundModelDosageKey Findings
This compound --Data not available in the provided search results.
HZ-S506 CT26, 4T1, MC38 syngeneic models-Exhibited anti-tumor activity as a single agent and in combination with an anti-PD1 antibody.[6]
HZ-S109 CT26, A20, MC38 syngeneic models-Robustly suppressed tumor growth as a single agent and in combination with a PD-L1 antibody (TGI >90%).[10]
DD205-291 MC38 syngeneic model0.5 mg/kg (oral)In combination with anti-PD1, resulted in significant tumor suppression (TGI of 91.0%).[2]
PROTAC HPK1 Degrader (Unnamed) Colonic syngeneic tumor model30 mg/kg (oral)Showed greater tumor growth inhibition (TGI >80%) compared to an anti-PD-1 antibody (~50%).[9]
Unnamed HPK1 Inhibitor CT26 syngeneic model30 mg/kg (oral)TGI of 42% as a monotherapy and 95% in combination with anti-PD-1.[11]

Signaling Pathways and Mechanisms of Action

This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of HPK1 and preventing the phosphorylation of its downstream substrates.[3] In contrast, HPK1 degraders are bifunctional molecules that simultaneously bind to HPK1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the HPK1 protein.[6]

HPK1_Signaling_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Promotes Degradation SLP-76 Degradation pSLP76->Degradation Suppression Suppression of T-Cell Activation Degradation->Suppression

HPK1 Signaling Pathway

Mechanism_of_Action cluster_inhibitor This compound (Inhibitor) cluster_degrader HPK1 Degrader (PROTAC) HPK1_inh HPK1 Inactive_HPK1 Inactive HPK1 Hpk1_IN_3 This compound Hpk1_IN_3->HPK1_inh Binds to ATP pocket HPK1_deg HPK1 Ternary_Complex Ternary Complex (HPK1-PROTAC-E3) PROTAC PROTAC PROTAC->HPK1_deg E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation_prod HPK1 Degradation Proteasome->Degradation_prod

Mechanisms of this compound and HPK1 Degrader

Experimental Protocols

Biochemical Kinase Assay (for this compound): The inhibitory activity of this compound on HPK1 kinase can be determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the HPK1 enzyme. The reaction is typically performed in a buffer containing ATP and the test compound. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from a dose-response curve.

Cellular Degradation Assay (for HPK1 Degraders): The ability of an HPK1 degrader to induce the degradation of the HPK1 protein is assessed in a cellular context. A relevant cell line, such as Jurkat T-cells or human peripheral blood mononuclear cells (PBMCs), is treated with varying concentrations of the degrader for a specified period. The levels of HPK1 protein are then quantified using methods like Western blotting or flow cytometry. The DC50 value, the concentration of the degrader that results in 50% degradation of the target protein, is a key metric.

Phospho-SLP-76 (pSLP-76) Assay: To determine the functional consequence of HPK1 inhibition or degradation, the phosphorylation status of its direct substrate, SLP-76, at serine 376 is measured. Cells are stimulated to activate the TCR signaling pathway in the presence of the test compound. The levels of pSLP-76 are then quantified by flow cytometry or Western blotting using a phospho-specific antibody. The IC50 for pSLP-76 inhibition indicates the cellular potency of the compound in blocking the HPK1 signaling pathway.

IL-2 Production Assay: Interleukin-2 (IL-2) is a key cytokine produced by activated T-cells. The effect of HPK1 inhibitors or degraders on T-cell activation can be assessed by measuring IL-2 secretion. T-cells are stimulated in the presence of the compound, and the concentration of IL-2 in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). The EC50 for IL-2 production reflects the compound's ability to enhance T-cell effector function.

In Vivo Tumor Models: The anti-tumor efficacy of this compound and HPK1 degraders is evaluated in syngeneic mouse tumor models. These models involve implanting tumor cells into immunocompetent mice. The mice are then treated with the test compound, alone or in combination with other immunotherapies like anti-PD-1 antibodies. Tumor growth is monitored over time, and the tumor growth inhibition (TGI) is calculated to assess the therapeutic efficacy.

Experimental_Workflow cluster_invitro In Vitro / Cellular Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (IC50) Cellular_Deg Cellular Degradation (DC50) Biochemical->Cellular_Deg Leads to pSLP76 pSLP-76 Assay (IC50) Cellular_Deg->pSLP76 IL2 IL-2 Production (EC50) pSLP76->IL2 PK_PD Pharmacokinetics & Pharmacodynamics IL2->PK_PD Candidate Selection Efficacy Syngeneic Tumor Model (TGI) PK_PD->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Comparative Experimental Workflow

Conclusion

Both this compound and HPK1 degraders represent promising strategies for enhancing anti-tumor immunity by targeting a key negative regulator of T-cell activation. This compound demonstrates high biochemical potency as a kinase inhibitor. HPK1 degraders, on the other hand, offer an alternative mechanism of action by inducing the complete removal of the HPK1 protein. The preclinical data for several HPK1 degraders show potent cellular activity and significant in vivo anti-tumor efficacy, particularly in combination with checkpoint inhibitors.[6][9][10]

The choice between an inhibitor and a degrader may depend on several factors, including the potential for off-target effects, the development of resistance mechanisms, and the specific tumor microenvironment. Further head-to-head studies in standardized preclinical models will be crucial for a definitive comparison of these two modalities and for guiding the clinical development of HPK1-targeted therapies.

References

Hpk1-IN-3: A Potent Player in T-Cell Activation Showcased in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology and drug discovery, the quest for potent and selective kinase inhibitors is paramount. Hpk1-IN-3 has emerged as a highly potent, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation. This guide provides a comparative analysis of this compound's potency against other known HPK1 inhibitors, supported by detailed biochemical assay protocols and visual representations of the underlying signaling pathways and experimental workflows.

This compound demonstrates exceptional potency with a reported half-maximal inhibitory concentration (IC50) of 0.25 nM.[1][2][3] In cellular assays, it has been shown to enhance IL-2 production in human peripheral blood mononuclear cells (PBMCs) with a half-maximal effective concentration (EC50) of 108 nM, highlighting its potential to modulate immune responses.[1]

Comparative Potency of HPK1 Inhibitors

To contextualize the potency of this compound, the following table summarizes its IC50 value alongside those of other published HPK1 inhibitors. It is important to note that these values are compiled from various sources and may have been determined using different assay conditions. Therefore, a direct comparison should be made with caution.

InhibitorHPK1 IC50 (nM)Assay Type
This compound 0.25 TR-FRET
Bosutinib492.08 - 676.86pSLP-76 TE Assay
Compound 117.59 - 19.8pSLP-76 TE Assay
Compound 2141.44 - 193.41pSLP-76 TE Assay
GNE-18581.9Not Specified
XHS2.6Not Specified

Experimental Protocols

The potency of kinase inhibitors like this compound is typically determined using biochemical assays that measure the phosphorylation of a substrate by the kinase. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

ADP-Glo™ Kinase Assay for HPK1 Inhibitor IC50 Determination

This protocol outlines the steps for determining the IC50 value of a test compound against HPK1.

Materials:

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) or SLP-76 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 µM with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the HPK1 enzyme and substrate (MBP or SLP-76) in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for HPK1.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

  • Signal Measurement: Incubate the plate at room temperature for 30-60 minutes and then measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced, which reflects the HPK1 kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizing the Science

To better understand the context of this compound's action, the following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow for assessing inhibitor potency.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_activation Signal Transduction TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 ERK ERK PLCg1->ERK Inhibition Inhibition of T-Cell Activation pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Degradation SLP-76 Degradation pSLP76->Degradation Degradation->Inhibition

Caption: HPK1 signaling pathway in T-cell activation.

Experimental_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - HPK1 Enzyme - Substrate (SLP-76/MBP) - ATP - Assay Buffer Reaction Set up Kinase Reaction: - Add Inhibitor - Add Enzyme & Substrate - Add ATP Reagents->Reaction Inhibitor Prepare Inhibitor Dilutions: - this compound - Other Compounds Inhibitor->Reaction Incubate_Reaction Incubate (e.g., 60 min) Reaction->Incubate_Reaction Stop_Detect Stop Reaction & Detect Signal (e.g., ADP-Glo™) Incubate_Reaction->Stop_Detect Measure Measure Signal (Luminescence) Stop_Detect->Measure Plot Plot Dose-Response Curve Measure->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Workflow for determining HPK1 inhibitor potency.

References

A Comparative Guide to Cellular Target Engagement Assays for Hpk1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) and alternative methods for verifying the target engagement of Hpk1-IN-3, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Understanding the direct interaction between a drug and its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines the principles, protocols, and expected data for CETSA alongside biochemical and other cell-based assays, offering a framework for selecting the most appropriate method for your research needs.

Introduction to HPK1 and this compound

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening immune responses. This role has positioned HPK1 as a promising target for immuno-oncology therapies. Inhibition of HPK1 is expected to enhance anti-tumor immunity by promoting T-cell activation and cytokine production.

This compound is a potent, ATP-competitive inhibitor of HPK1 with a biochemical IC50 of 0.25 nM. In cellular assays, it has been shown to increase Interleukin-2 (IL-2) production in human peripheral blood mononuclear cells (PBMCs) with an EC50 of 108 nM, demonstrating its cell permeability and functional activity.

Comparison of Target Engagement Assays

The selection of a target engagement assay depends on various factors, including the specific research question, available resources, and desired throughput. Below is a comparison of CETSA and its alternatives for assessing this compound target engagement.

Assay Principle Measures Format Throughput Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Direct binding of this compound to HPK1 in cells.Western Blot, ELISA, Mass SpectrometryLow to HighLabel-free; measures direct target engagement in a physiological context.Indirect readout; requires specific antibodies or mass spectrometry.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.Competition of this compound with a tracer for binding to HPK1 in live cells.Plate-based luminescenceHighLive-cell assay; quantitative measurement of affinity.Requires genetic modification of cells to express the fusion protein.
pSLP-76 Phosphorylation Assay HPK1 phosphorylates its substrate, SLP-76, at Ser376. Inhibition of HPK1 reduces pSLP-76 levels.Proximal target engagement and downstream signaling effect.Flow Cytometry, Western Blot, ELISAMedium to HighMeasures a direct downstream consequence of HPK1 inhibition.Indirect measure of target binding; requires specific phospho-antibodies.
IL-2 Secretion Assay Inhibition of HPK1 enhances T-cell activation and subsequent IL-2 production.Functional cellular response to HPK1 inhibition.ELISA, ELISpot, Flow CytometryMedium to HighMeasures a key functional outcome of target engagement.Distal and indirect measure; influenced by other signaling pathways.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for HPK1

This protocol is a representative method for performing CETSA to determine the target engagement of this compound with HPK1 in a cellular context.

1. Cell Culture and Treatment:

  • Culture a suitable human T-cell line (e.g., Jurkat) or PBMCs to a sufficient density.

  • Resuspend cells in culture medium and treat with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40°C to 60°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

3. Cell Lysis:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in a lysis buffer containing protease and phosphatase inhibitors.

4. Separation of Soluble and Precipitated Fractions:

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

5. Protein Quantification and Analysis:

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the soluble fraction.

  • Analyze the amount of soluble HPK1 by Western blotting using a specific anti-HPK1 antibody.

6. Data Analysis:

  • Melt Curve: Plot the band intensity of soluble HPK1 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the curve to higher temperatures indicates stabilization of HPK1 by the inhibitor.

  • Isothermal Dose-Response (ITDR): At a fixed temperature (chosen from the melt curve where a significant difference is observed), plot the band intensity of soluble HPK1 as a function of this compound concentration to determine the EC50 of target engagement.

NanoBRET™ Target Engagement Intracellular Kinase Assay for HPK1

This protocol outlines the steps for a NanoBRET assay to quantify the affinity of this compound for HPK1 in live cells.

1. Cell Preparation:

  • Transfect HEK293 cells with a vector encoding for a NanoLuc®-HPK1 fusion protein.

  • Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.

2. Assay Execution:

  • Prepare a serial dilution of this compound.

  • Add the NanoBRET™ tracer and this compound dilutions to the cells.

  • Incubate for 2 hours at 37°C.

3. Signal Detection:

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate on a luminometer capable of measuring both donor (460 nm) and acceptor (618 nm) emission wavelengths.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

  • Plot the NanoBRET™ ratio against the concentration of this compound and fit to a sigmoidal dose-response curve to determine the IC50 value, which represents the cellular affinity of the compound.

pSLP-76 (Ser376) Phosphorylation Assay by Flow Cytometry

This protocol describes the measurement of HPK1 activity by quantifying the phosphorylation of its direct substrate, SLP-76, in primary human T-cells.

1. Cell Isolation and Treatment:

  • Isolate PBMCs from healthy donor blood.

  • Pre-incubate the PBMCs with a serial dilution of this compound for 1 hour at 37°C.

2. T-Cell Stimulation:

  • Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to activate the TCR signaling pathway and induce HPK1-mediated phosphorylation of SLP-76.

3. Fixation and Permeabilization:

  • Fix the cells with a fixation buffer (e.g., paraformaldehyde-based).

  • Permeabilize the cells with a permeabilization buffer (e.g., methanol-based) to allow intracellular antibody staining.

4. Antibody Staining:

  • Stain the cells with a fluorescently labeled antibody specific for phosphorylated SLP-76 at Ser376.

  • Co-stain with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.

5. Flow Cytometry Analysis:

  • Acquire the samples on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of the pSLP-76 signal within the gated T-cell populations.

6. Data Analysis:

  • Plot the pSLP-76 MFI against the concentration of this compound to determine the IC50 of HPK1 inhibition in the cellular context.

IL-2 Secretion Assay (ELISA)

This protocol details the measurement of the functional consequence of HPK1 inhibition on T-cell activation through the quantification of secreted IL-2.

1. Cell Culture and Treatment:

  • Isolate PBMCs from healthy donor blood.

  • Seed the cells in a 96-well plate and treat with a serial dilution of this compound.

2. T-Cell Stimulation:

  • Stimulate the T-cells with anti-CD3/CD28 antibodies or a specific antigen.

  • Incubate for 24-72 hours to allow for cytokine production and secretion.

3. Sample Collection:

  • Centrifuge the plate to pellet the cells.

  • Collect the supernatant containing the secreted cytokines.

4. ELISA Protocol:

  • Coat a 96-well ELISA plate with an anti-human IL-2 capture antibody.

  • Add the collected cell culture supernatants to the wells.

  • Add a biotinylated anti-human IL-2 detection antibody.

  • Add streptavidin-HRP.

  • Add a substrate solution (e.g., TMB) and stop the reaction.

5. Data Acquisition and Analysis:

  • Read the absorbance at 450 nm on a plate reader.

  • Generate a standard curve using recombinant human IL-2.

  • Calculate the concentration of IL-2 in the samples from the standard curve.

  • Plot the IL-2 concentration against the concentration of this compound to determine the EC50 for IL-2 induction.

Visualizations

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Effects TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment & Activation T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) SLP76->T_Cell_Activation Positive Regulation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 Inhibition Degradation SLP-76 Degradation pSLP76->Degradation Degradation->T_Cell_Activation Inhibition

Caption: HPK1 signaling pathway in T-cell activation.

CETSA Experimental Workflow

CETSA_Workflow start Start: Cells + Inhibitor heat Thermal Challenge (Temperature Gradient) start->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation (Separate Soluble/ Insoluble Fractions) lysis->centrifugation analysis Analysis of Soluble Fraction (e.g., Western Blot) centrifugation->analysis end End: Melt Curve / ITDR analysis->end

Caption: General workflow for a Cellular Thermal Shift Assay.

Logical Relationship of HPK1 Target Engagement Assays

Assay_Relationship cluster_Direct Direct Target Binding cluster_Proximal Proximal Cellular Effect cluster_Functional Functional Cellular Outcome CETSA CETSA pSLP76 pSLP-76 Assay CETSA->pSLP76 leads to NanoBRET NanoBRET NanoBRET->pSLP76 leads to IL2 IL-2 Secretion Assay pSLP76->IL2 results in

Caption: Relationship between different HPK1 target engagement assays.

Hpk1-IN-3 versus HPK1-IN-7: A Comparative Guide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology and oncology, the selection of a potent and effective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor is critical for advancing in vivo studies. This guide provides a detailed comparison of two widely used preclinical inhibitors, Hpk1-IN-3 and HPK1-IN-7, to aid in the selection process for drug development professionals and scientists.

While both compounds are potent inhibitors of HPK1, a key negative regulator of T-cell activation, publicly available data on their in vivo performance differs significantly. This comparison synthesizes the available information to highlight the strengths and current data gaps for each inhibitor.

Executive Summary

Based on currently accessible preclinical data, HPK1-IN-7 demonstrates a more robust and well-documented profile for in vivo applications. It has proven efficacy in a syngeneic tumor model, particularly in combination with checkpoint inhibitors, and is supported by a comprehensive set of published pharmacokinetic parameters. In contrast, while this compound exhibits superior in vitro potency, detailed in vivo efficacy and pharmacokinetic data are not as readily available in the public domain, making a direct comparison of its in vivo performance challenging.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and HPK1-IN-7.

Parameter This compound HPK1-IN-7 Reference
IC₅₀ 0.25 nM2.6 nM[1][2][3]
Cellular Potency (IL-2 EC₅₀ in PBMCs) 108 nMNot Reported[1][3]
Selectivity High selectivity reportedExcellent family and kinome selectivity. IRAK4 (59 nM), GLK (140 nM)[2]

Table 1: In Vitro Potency and Selectivity. this compound shows higher biochemical potency, while HPK1-IN-7 has well-defined selectivity against other kinases.

Parameter This compound HPK1-IN-7 (in mice) Reference
Route of Administration Not ReportedIntravenous (IV) and Oral (p.o.)[2][4]
Plasma Clearance Not Reported43 mL/min/kg (IV)[2][4]
Volume of Distribution Not Reported4.4 L/kg (IV)[2][4]
Cₘₐₓ Not Reported5.3 µM (20 mg/kg, p.o.)[2][4]
AUC₀₋₂₄ₕ Not Reported19 µM·h (20 mg/kg, p.o.)[2][4]
Oral Bioavailability Not Reported~100%[2][4]
Parameter This compound HPK1-IN-7 Reference
Animal Model Not ReportedMC38 Syngeneic Tumor Model (mice)[2][4]
Dosing Regimen Not Reported100 mg/kg, p.o., twice daily for 28 days[2][4]
Efficacy Not ReportedRobust enhancement of anti-PD1 efficacy, leading to a 100% cure rate compared to 20% with anti-PD1 alone.[2][4]

Table 3: In Vivo Efficacy. HPK1-IN-7 has demonstrated significant anti-tumor efficacy in a preclinical cancer model. In vivo efficacy data for this compound is not publicly documented.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation SLP76 SLP-76 TCR->SLP76 recruits HPK1 HPK1 SLP76->HPK1 activates pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 phosphorylates FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree binds Downstream Downstream T-Cell Signaling Attenuation FourteenThreeThree->Downstream leads to Inhibitor This compound or HPK1-IN-7 Inhibitor->HPK1

Caption: HPK1 signaling cascade in T-cells and point of inhibition.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis TumorImplantation Syngeneic Tumor Cell Implantation (e.g., MC38) Randomization Tumor-Bearing Mice Randomization TumorImplantation->Randomization TreatmentGroups Treatment Groups: - Vehicle - HPK1 Inhibitor (e.g., HPK1-IN-7) - Anti-PD1 - Combination Therapy Randomization->TreatmentGroups Dosing Daily Oral Gavage TreatmentGroups->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement Survival Survival Monitoring Dosing->Survival ImmuneProfiling Ex Vivo Immune Cell Profiling (e.g., TILs) TumorMeasurement->ImmuneProfiling

References

Head-to-head comparison of Hpk1-IN-3 and HPK1-IN-32

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Discovery

In the landscape of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, has emerged as a compelling target for therapeutic intervention. The development of small molecule inhibitors against HPK1 holds the promise of enhancing anti-tumor immunity. This guide provides a detailed head-to-head comparison of two notable HPK1 inhibitors, Hpk1-IN-3 and HPK1-IN-32, summarizing their reported biochemical and cellular activities. While direct comparative studies are not publicly available, this document compiles existing data to facilitate an informed evaluation for research and drug development professionals.

Biochemical and Cellular Activity

This compound and HPK1-IN-32 have been characterized by their inhibitory activity against the HPK1 kinase and their effects on downstream cellular signaling and function. The available data, collated from various sources, are summarized below.

ParameterThis compoundHPK1-IN-32
Biochemical Potency (IC50) 0.25 nM[1][2][3]65 nM[4]
Cellular Potency (EC50) 108 nM (IL-2 production in human PBMCs)[1][2]65 nM (pSLP-76 inhibition in Jurkat cells)[4]
Mechanism of Action ATP-competitive[1][2][3]Not explicitly stated, but likely ATP-competitive

This compound demonstrates high biochemical potency with a sub-nanomolar IC50 value against HPK1.[1][2][3] This translates to cellular activity, where it promotes IL-2 secretion in human peripheral blood mononuclear cells (PBMCs) with an EC50 of 108 nM.[1][2] Furthermore, treatment with this compound has been shown to lead to a concentration-dependent increase in the pro-inflammatory cytokines IL-6 and TNF-α in human monocyte-derived dendritic cells.[1]

HPK1-IN-32 is reported to be a potent and selective HPK1 inhibitor with an IC50 of 65 nM.[4] In a cellular context, it has been shown to inhibit the phosphorylation of SLP-76 (a direct substrate of HPK1) in Jurkat cells with a similar IC50 value of 65 nM.[4]

Selectivity

The selectivity of a kinase inhibitor is a critical parameter to minimize off-target effects.

This compound has been profiled for its kinase selectivity and was found to have greater than 100-fold selectivity against 252 out of 265 kinases tested. This indicates a favorable selectivity profile for a tool compound.

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound and HPK1-IN-32, including parameters such as oral bioavailability, maximum plasma concentration (Cmax), and half-life, are not available in the cited literature. The discovery publication for this compound suggests that pharmacokinetic properties were a focus for further optimization, implying that the initial series of compounds may have had limitations in this regard.

Signaling Pathway and Experimental Workflow

To provide a better understanding of the context in which these inhibitors function, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for inhibitor characterization.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex TCR TCR Lck Lck TCR->Lck Antigen Presentation HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Recruits pSLP76 pSLP-76 (Ser376) T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) SLP76->T_Cell_Activation HPK1->SLP76 Phosphorylates FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binds pSLP76->T_Cell_Activation | Degradation Proteasomal Degradation FourteenThreeThree->Degradation Leads to Degradation->T_Cell_Activation | Inhibition Inhibition Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Selectivity_Assay Kinome Selectivity Screening Biochemical_Assay->Selectivity_Assay Target_Engagement Target Engagement Assay (e.g., pSLP-76) Biochemical_Assay->Target_Engagement Functional_Assay Functional Assay (e.g., IL-2 Production) Target_Engagement->Functional_Assay PK_Studies Pharmacokinetic Studies Functional_Assay->PK_Studies Efficacy_Studies Efficacy Studies (Tumor Models) PK_Studies->Efficacy_Studies Start Compound Synthesis (this compound / HPK1-IN-32) Start->Biochemical_Assay

References

Assessing the Specificity of Hpk1-IN-3 in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-3, with other known HPK1 inhibitors. The focus is on the specificity of these compounds in primary cells, a critical parameter for their therapeutic potential in immuno-oncology. This document summarizes key performance data, details experimental methodologies for specificity assessment, and visualizes relevant biological pathways and workflows.

Comparative Analysis of HPK1 Inhibitors

The development of highly selective HPK1 inhibitors is crucial for targeted immunotherapy, aiming to enhance T-cell-mediated anti-tumor responses with minimal off-target effects.[1][2] This section compares this compound to other well-characterized HPK1 inhibitors based on their biochemical potency and selectivity.

Biochemical Potency and Specificity

The following table summarizes the half-maximal inhibitory concentration (IC50) of various HPK1 inhibitors, a measure of their potency. Lower IC50 values indicate higher potency. The available selectivity data is also presented to provide a comparative overview of their specificity.

InhibitorHPK1 IC50 (nM)Selectivity DataReference(s)
This compound 0.25>100-fold selectivity in 252/265 kinases examined[3]
A-745 4Excellent cellular selectivity binding profile
BGB-15025 1.04Good selectivity profile against other MAP4K family members[4][5]
NDI-101150 0.7377-fold selectivity against GLK[6]
Compound K 2.6>50-fold selectivity against other MAP4K family members[1][7]

Note: Direct comparison of selectivity should be made with caution as the data is derived from various experimental setups and reporting formats.

HPK1 Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for assessing the specificity of HPK1 inhibitors, the following diagrams illustrate the HPK1 signaling cascade in T-cells and a general workflow for inhibitor characterization.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Activates PLCg1 PLCγ1 SLP76->PLCg1 p-SLP-76(S376) p-SLP-76 (S376) HPK1->p-SLP-76(S376) Phosphorylates 14-3-3 14-3-3 p-SLP-76(S376)->14-3-3 Binds p-SLP-76(S376)->PLCg1 Inhibits Degradation Ubiquitination & Degradation 14-3-3->Degradation Promotes p-PLCg1 p-PLCγ1 PLCg1->p-PLCg1 ERK ERK p-PLCg1->ERK p-ERK p-ERK ERK->p-ERK Gene_Expression Gene Expression (e.g., IL-2) p-ERK->Gene_Expression Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 Inhibits

Caption: HPK1 signaling pathway in T-cells.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays (Primary Cells) cluster_data Data Analysis TR_FRET TR-FRET Kinase Assay IC50_Determination Determine IC50 TR_FRET->IC50_Determination KinomeScan Kinome Scan Selectivity_Profile Assess Selectivity Profile KinomeScan->Selectivity_Profile Off_Target_Effects Evaluate Off-Target Effects KinomeScan->Off_Target_Effects PBMC_Isolation Isolate PBMCs Inhibitor_Treatment Treat with Inhibitor PBMC_Isolation->Inhibitor_Treatment T_Cell_Activation Activate T-Cells (e.g., anti-CD3/CD28) Inhibitor_Treatment->T_Cell_Activation Western_Blot Western Blot (p-SLP-76, p-ERK) T_Cell_Activation->Western_Blot ELISA ELISA (IL-2, IFN-γ) T_Cell_Activation->ELISA On_Target_Effects Confirm On-Target Effects Western_Blot->On_Target_Effects ELISA->On_Target_Effects

Caption: Experimental workflow for assessing inhibitor specificity.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of inhibitor specificity. Below are protocols for key experiments used to characterize HPK1 inhibitors in primary cells.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This biochemical assay is used to determine the potency (IC50) of an inhibitor against the HPK1 enzyme.

Principle: The assay measures the inhibition of HPK1-mediated phosphorylation of a substrate peptide. A europium-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor 647-labeled substrate (acceptor) are used. When the substrate is phosphorylated by HPK1, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound or other test compounds in DMSO.

    • Prepare a solution of recombinant HPK1 enzyme in kinase reaction buffer.

    • Prepare a solution of the biotinylated substrate peptide and ATP in kinase reaction buffer.

    • Prepare a detection solution containing the europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) in detection buffer.

  • Kinase Reaction:

    • Add the test compound dilutions to a 384-well microplate.

    • Add the HPK1 enzyme solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the detection solution.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Phospho-SLP-76 in Primary Human T-Cells

This cellular assay confirms the on-target activity of the HPK1 inhibitor by measuring the phosphorylation of its direct downstream target, SLP-76.

Principle: Following T-cell activation, HPK1 phosphorylates SLP-76 at Ser376. An effective HPK1 inhibitor will block this phosphorylation. Western blotting uses specific antibodies to detect the levels of total and phosphorylated SLP-76 in cell lysates.

Protocol:

  • Cell Culture and Treatment:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

    • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific for phospho-SLP-76 (Ser376).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total SLP-76 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-SLP-76 signal to the total SLP-76 signal.

IL-2 ELISA from Human PBMCs

This functional cellular assay assesses the downstream consequence of HPK1 inhibition on T-cell activation by measuring the production of the cytokine Interleukin-2 (IL-2).

Principle: HPK1 negatively regulates T-cell activation and IL-2 production. Inhibition of HPK1 is expected to enhance IL-2 secretion upon T-cell stimulation. An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay designed for detecting and quantifying soluble substances such as cytokines.

Protocol:

  • Cell Culture and Treatment:

    • Isolate and culture human PBMCs as described for the Western blot protocol.

    • Pre-treat the cells with a serial dilution of this compound or a vehicle control.

    • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.

    • Incubate the cells for 24-48 hours to allow for cytokine production.

  • Sample Collection:

    • Centrifuge the cell culture plates to pellet the cells.

    • Carefully collect the culture supernatants, which contain the secreted IL-2.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for human IL-2 and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected culture supernatants and a standard curve of recombinant human IL-2 to the plate and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for human IL-2.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add a TMB substrate solution to develop the color.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of IL-2 in the experimental samples by interpolating from the standard curve.[8]

Conclusion

The assessment of inhibitor specificity in primary cells is a cornerstone of preclinical drug development. This compound demonstrates high potency and selectivity, positioning it as a promising candidate for further investigation. The comparative data and detailed protocols provided in this guide offer a framework for researchers to objectively evaluate this compound and other HPK1 inhibitors. Rigorous and standardized experimental approaches are paramount to ensuring the translatability of these findings to clinical applications in immuno-oncology.

References

Navigating the Landscape of HPK1 Inhibition: A Comparative Guide to Hpk1-IN-3 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-3, with other emerging alternatives. By presenting supporting experimental data, detailed methodologies, and key signaling pathway visualizations, this guide aims to facilitate informed decisions in the pursuit of novel cancer immunotherapies.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy to enhance anti-tumor immunity. This guide focuses on the reproducibility and comparative efficacy of this compound, a potent and selective ATP-competitive inhibitor of HPK1, alongside other notable inhibitors in the field.

Comparative Efficacy of HPK1 Inhibitors

While direct cross-laboratory reproducibility studies for this compound are not publicly available, a comparative analysis of published data for this compound and its alternatives provides valuable insights into their relative potencies and cellular activities. The following tables summarize key quantitative data from various sources.

Inhibitor Biochemical IC50 (nM) Cellular EC50/IC50 (nM) Assay Type Reference
This compound 0.25108 (IL-2 EC50 in PBMCs)TR-FRET (Biochemical)[1][2]
BGB-15025 1.04Potent reduction of SLP76 phosphorylationBiochemical Assay[3]
CFI-402411 4.0 ± 1.3--[4][5]
NDI-101150 0.741 (Cellular IC50)Biochemical Assay[6]

Table 1: Biochemical and Cellular Potency of HPK1 Inhibitors. This table provides a snapshot of the reported potencies of this compound and several alternative HPK1 inhibitors. The IC50 (half-maximal inhibitory concentration) values from biochemical assays and EC50/IC50 (half-maximal effective/inhibitory concentration) values from cellular assays are presented. It is important to note that direct comparisons should be made with caution due to variations in assay conditions between different studies.

In-Depth Look at Kinase Selectivity

The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to unforeseen toxicities and confound experimental results.

Inhibitor Selectivity Profile Reference
This compound >100-fold selectivity in 252/265 kinases examined. MAP4K2/3/4 fold-selectivity: 1150x/4x/3423x.[1]
BGB-15025 Good selectivity profile against other MAP4K family members.[7]
NDI-101150 >300-fold selectivity against MAP4K family kinases.[8]

Table 2: Kinase Selectivity Profiles. This table highlights the selectivity of this compound and its alternatives against other kinases, particularly within the MAP4K family. A higher fold-selectivity indicates a more specific inhibitor.

Experimental Protocols: Methodologies for Key Assays

To ensure the reproducibility of experimental findings, detailed protocols are essential. Below are methodologies for common assays used to characterize HPK1 inhibitors.

Biochemical Kinase Inhibition Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the direct inhibition of HPK1 kinase activity.

  • Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium) to an acceptor fluorophore (e.g., Alexa Fluor 647) when they are in close proximity. A biotinylated substrate peptide and a phospho-specific antibody labeled with the donor are used. When the kinase phosphorylates the substrate, the acceptor-labeled antibody binds, bringing the fluorophores together and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Reagents: Recombinant HPK1 enzyme, biotinylated substrate peptide (e.g., ULight-c-Abl), ATP, TR-FRET detection reagents (e.g., Europium-labeled anti-phospho antibody and Streptavidin-XL665).

    • Procedure:

      • In a 384-well plate, add the HPK1 enzyme.

      • Add the test compound (e.g., this compound) at various concentrations.

      • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

      • Incubate at room temperature for a defined period (e.g., 60 minutes).

      • Stop the reaction by adding EDTA.

      • Add the detection reagents and incubate to allow for antibody binding.

      • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Data Analysis: The ratio of acceptor to donor emission is calculated, and IC50 values are determined by plotting the inhibitor concentration against the percentage of inhibition.

2. ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.

  • Protocol Outline:

    • Reagents: Recombinant HPK1 enzyme, substrate (e.g., Myelin Basic Protein), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

    • Procedure:

      • Set up the kinase reaction in a 384-well plate with HPK1, substrate, and ATP.

      • Add the test inhibitor at various concentrations.

      • Incubate at room temperature for a specified time (e.g., 60 minutes).

      • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

      • Measure luminescence using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. IC50 values are calculated by plotting inhibitor concentration versus the percentage of kinase activity.

Cellular Assays

1. SLP-76 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of SLP-76, a direct downstream target of HPK1, in a cellular context.

  • Principle: Following T-cell activation, HPK1 phosphorylates SLP-76 at Serine 376. This phosphorylation event can be detected using a phospho-specific antibody via Western blotting. Inhibition of HPK1 will lead to a reduction in phosphorylated SLP-76.

  • Protocol Outline:

    • Cell Culture and Treatment:

      • Use a suitable T-cell line (e.g., Jurkat) or primary T-cells.

      • Pre-treat cells with the HPK1 inhibitor (e.g., this compound) for a specified time.

      • Stimulate the T-cell receptor using anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes).

    • Cell Lysis and Protein Quantification:

      • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

      • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Western Blotting:

      • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane with 5% BSA in TBST.

      • Incubate the membrane with a primary antibody specific for phosphorylated SLP-76 (Ser376).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

      • As a loading control, re-probe the membrane with an antibody against total SLP-76 or a housekeeping protein like beta-actin.

    • Data Analysis: Quantify the band intensities and normalize the phosphorylated SLP-76 signal to the total SLP-76 or loading control signal.

Visualizing the HPK1 Signaling Pathway and Experimental Logic

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

HPK1_Signaling_Pathway TCR TCR Activation SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 SLP76->HPK1 recruits Downstream Downstream T-cell Signaling SLP76->Downstream pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 phosphorylates Inhibition Inhibition of T-cell Activation pSLP76->Inhibition Hpk1_IN_3 This compound Hpk1_IN_3->HPK1

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays TR_FRET TR-FRET Assay Biochem_outcome Biochemical IC50 TR_FRET->Biochem_outcome ADP_Glo ADP-Glo Assay ADP_Glo->Biochem_outcome pSLP76_WB p-SLP-76 Western Blot Cellular_outcome Cellular EC50/IC50 pSLP76_WB->Cellular_outcome IL2_release IL-2 Release Assay IL2_release->Cellular_outcome Inhibitor HPK1 Inhibitor (e.g., this compound) Inhibitor->TR_FRET Inhibitor->ADP_Glo Inhibitor->pSLP76_WB Inhibitor->IL2_release

Caption: Experimental Workflow for Characterizing HPK1 Inhibitors.

References

Hpk1-IN-3: A Potent and Selective Kinase Inhibitor for Immuno-Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to Hpk1-IN-3 and first-generation HPK1 inhibitors for researchers, scientists, and drug development professionals.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This guide provides a detailed comparison of this compound, a highly potent and selective HPK1 inhibitor, with first-generation inhibitors, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. First-Generation Inhibitors

This compound demonstrates superior potency and selectivity compared to earlier, often multi-targeted, kinase inhibitors that exhibit off-target effects on HPK1. For the purpose of this guide, Sunitinib, a multi-kinase inhibitor, is used as a representative first-generation compound with known HPK1 inhibitory activity.

Biochemical Potency

The biochemical potency of an inhibitor is a direct measure of its ability to inhibit the enzymatic activity of its target kinase. This is typically determined through in vitro kinase assays.

CompoundTargetIC50 (nM)Reference
This compound HPK1 0.25 [1][2]
SunitinibHPK1~10 (Ki)[2]
VEGFR280[3][4][5]
PDGFRβ2[3][4][5]
c-KitPotent Inhibition[3][4]
FLT350 (ITD mutant)[3]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Ki: Inhibition constant.

Cellular Activity

Cellular assays provide a more physiologically relevant measure of an inhibitor's efficacy by assessing its ability to modulate downstream signaling events and functional outcomes in cells.

CompoundAssayCell TypeEC50 (nM)Reference
This compound IL-2 Production Human PBMCs 108 [1][2]
SunitinibProliferation (VEGF-induced)HUVECs40[3]
Proliferation (PDGF-induced)NIH-3T339[3]

EC50: Half-maximal effective concentration. A lower value indicates higher potency in a cell-based assay. PBMCs: Peripheral Blood Mononuclear Cells. HUVECs: Human Umbilical Vein Endothelial Cells.

HPK1 Signaling Pathway in T-Cell Activation

HPK1 acts as a negative feedback regulator downstream of the T-cell receptor (TCR). Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent degradation of the TCR signaling complex, thereby dampening T-cell activation and proliferation. Inhibition of HPK1 prevents this negative feedback, leading to sustained T-cell signaling and enhanced immune responses.

HPK1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Activation cluster_HPK1_Regulation HPK1 Negative Feedback Loop cluster_Downstream_Signaling Downstream Effector Pathways TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 Activation pSLP76 p-SLP-76 (Ser376) PLCg1 PLCγ1 SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway SLP76->Ras_MAPK HPK1->SLP76 Phosphorylation FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Recruitment Degradation Signal Termination & Degradation FourteenThreeThree->Degradation NFkB NF-κB Pathway PLCg1->NFkB AP1 AP-1 Activation Ras_MAPK->AP1 IL2 IL-2 Production NFkB->IL2 AP1->IL2 Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 Inhibition

Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct inhibition of HPK1 kinase activity.

Materials:

  • Recombinant HPK1 enzyme

  • Biotinylated peptide substrate (e.g., derived from SLP-76)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC) or other suitable FRET acceptor

  • Test compounds (e.g., this compound, Sunitinib)

  • 384-well assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds to the assay plate.

  • Prepare a master mix containing the HPK1 enzyme and the biotinylated peptide substrate in kinase reaction buffer.

  • Add the master mix to the assay plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (Europium-labeled antibody and SA-APC).

  • Incubate the plate at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC).

  • Calculate the TR-FRET ratio and determine the IC50 values for the test compounds.

Cellular Phosphorylation of SLP-76 (p-SLP76) Assay

This assay quantifies the phosphorylation of SLP-76 at Ser376 in a cellular context, a direct downstream target of HPK1.

Materials:

  • Jurkat T-cells or human PBMCs

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

  • Test compounds

  • Lysis buffer

  • Phospho-SLP-76 (Ser376) specific antibody

  • Total SLP-76 antibody

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

  • ELISA plates or flow cytometer

Procedure (ELISA-based):

  • Seed Jurkat cells or PBMCs in a 96-well plate.

  • Pre-incubate the cells with serial dilutions of the test compounds.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies for a defined period (e.g., 30 minutes).

  • Lyse the cells and transfer the lysates to an ELISA plate coated with a capture antibody for total SLP-76.

  • Detect phosphorylated SLP-76 using a specific primary antibody against p-SLP-76 (Ser376) followed by a labeled secondary antibody.

  • Measure the signal using a plate reader.

  • Normalize the p-SLP-76 signal to the total SLP-76 signal and calculate the EC50 values.

pSLP76_Assay_Workflow cluster_Cell_Prep Cell Preparation cluster_Stimulation_Lysis Stimulation and Lysis cluster_Detection Detection cluster_Analysis Data Analysis start Seed Jurkat Cells or PBMCs pre_incubate Pre-incubate with Test Compounds start->pre_incubate stimulate Stimulate with anti-CD3/CD28 pre_incubate->stimulate lyse Lyse Cells stimulate->lyse elisa Transfer Lysate to ELISA Plate lyse->elisa detect_pslp76 Detect p-SLP76 (Ser376) elisa->detect_pslp76 measure Measure Signal detect_pslp76->measure normalize Normalize to Total SLP-76 measure->normalize calculate_ec50 Calculate EC50 normalize->calculate_ec50

Caption: Workflow for the cellular p-SLP76 assay.

IL-2 Production Assay

This functional assay measures the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.

Materials:

  • Human PBMCs

  • Cell culture medium

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PHA)

  • Test compounds

  • Human IL-2 ELISA kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Plate the PBMCs in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Stimulate the cells with T-cell activators.

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Plot the IL-2 concentration against the compound concentration to determine the EC50 values.

Conclusion

This compound represents a significant advancement in the development of targeted HPK1 inhibitors. Its high potency and selectivity, as demonstrated in both biochemical and cellular assays, distinguish it from first-generation, less specific kinase inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of immuno-oncology, facilitating the evaluation and utilization of this compound as a powerful tool to investigate the role of HPK1 in T-cell biology and its potential as a therapeutic target.

References

Safety Operating Guide

Navigating the Disposal of Hpk1-IN-3: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for Hpk1-IN-3, a potent and selective hematopoietic progenitor kinase 1 (HPK1) inhibitor. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document outlines a comprehensive, step-by-step approach based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.

It is imperative to note that all products, including this compound, are intended for research use only and are not for human or veterinary use.[1][2]

Understanding this compound: Key Safety and Handling Data

A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of key information for this compound, compiled from various suppliers.

PropertyInformationSource
Molecular Formula C23H22F4N6O2[1][2]
Molecular Weight 490.45[1][2]
Solubility Soluble in DMSO (≥ 60 mg/mL)[1][2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In solvent) -80°C for 6 months; -20°C for 1 month[3]

General Disposal Protocol for this compound and Similar Kinase Inhibitors

The disposal of any hazardous or potentially hazardous chemical waste must adhere to strict federal, provincial, and municipal regulations.[4] The following procedure is a general guideline and should be adapted to comply with your institution's specific protocols and local laws.

Step 1: Waste Identification and Segregation

  • Hazard Assessment: Treat this compound as a hazardous chemical waste. Due to its biological activity as a kinase inhibitor, it has the potential to be biologically active in the environment.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from non-hazardous waste.

Step 2: Use of Appropriate Waste Containers

  • Compatibility: Collect this compound waste in a container that is compatible with the chemical and any solvents used. For solutions of this compound in DMSO, a high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the name of the solvent (e.g., DMSO). Do not use abbreviations.[5][6] The label should also include the date of accumulation and the name of the principal investigator or laboratory.

  • Container Integrity: Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.[6] Keep the container closed except when adding waste.

Step 3: On-site Accumulation and Storage

  • Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.[5] This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak or spill.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has reached the end of its allowable accumulation time (as determined by your institution), contact your EHS department to arrange for a pickup.

  • Professional Disposal: Your institution's EHS department will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in a compliant manner, which may include high-temperature incineration or other approved methods.

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [6][7]

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.

Chemical_Waste_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Management and Disposal A Waste Generation (this compound) B Hazard Assessment (Treat as Hazardous) A->B C Segregate Waste B->C D Select Compatible Waste Container C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) D->E F Store in Designated Satellite Accumulation Area (with Secondary Containment) E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G Container Full or Time Limit Reached H EHS Arranges for Transport by Licensed Contractor G->H I Compliant Disposal (e.g., Incineration) H->I

Caption: General workflow for the disposal of this compound.

By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure and environmentally responsible research environment.

References

Essential Safety and Logistical Information for Handling Hpk1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, storage, and disposal of Hpk1-IN-3, a potent and selective hematopoietic progenitor kinase 1 (HPK1) inhibitor. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of research.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₂₃H₂₂F₄N₆O₂
Molecular Weight 490.45 g/mol
Appearance Solid
Solubility DMSO
Storage Temperature Powder: -20°C for up to 3 years, 4°C for up to 2 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.[1]

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, stringent personal protective measures are mandatory. The following PPE must be worn at all times when handling the compound, particularly when working with the solid form or preparing solutions.

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile gloves. Double-gloving is recommended when handling the solid compound.
Eye Protection Safety Glasses/GogglesChemical safety goggles with side shields.
Body Protection Laboratory CoatA buttoned lab coat.
Respiratory Protection Facemask/RespiratorA properly fitted N95 respirator or higher is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure risk and ensure experimental accuracy.

Receiving and Storage
  • Inspect Shipment: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify Identity: Confirm that the product name and catalog number (e.g., MedchemExpress HY-138568) match the order.[2]

  • Log Inventory: Record the date of receipt and assigned storage location.

  • Store Appropriately: Store the compound in a tightly sealed container in a designated, well-ventilated, and secure location at the recommended temperature.

Preparation of Stock Solutions
  • Warning: The solid form of this compound presents the highest risk of aerosolization and exposure. All weighing and initial dissolution steps must be performed in a certified chemical fume hood or a ventilated balance enclosure.[3]

  • Pre-dissolution Setup:

    • Don all required PPE.

    • Prepare a clean and decontaminated workspace within the chemical fume hood.

    • Assemble all necessary equipment: analytical balance, spatulas, weigh paper, vials, and the appropriate solvent (typically DMSO).

  • Weighing the Compound:

    • Carefully weigh the desired amount of this compound powder onto weigh paper.

    • Avoid creating dust. Use gentle movements.

  • Dissolution:

    • Transfer the weighed powder into an appropriate vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration.

    • Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

  • Labeling and Storage of Stock Solution:

    • Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste All disposable materials that have come into contact with this compound (e.g., weigh paper, pipette tips, gloves, contaminated lab coats) must be collected in a designated, clearly labeled hazardous waste container.
Liquid Waste Unused or contaminated solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.
Empty Vials Empty vials that contained this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the defaced vials can be disposed of as regular laboratory glass waste.

Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.

Experimental Workflow and Signaling Pathway Diagrams

To provide a practical context for the use of this compound, the following diagrams illustrate a general experimental workflow for kinase inhibitor testing and the HPK1 signaling pathway.

G General Experimental Workflow for this compound cluster_prep Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis & Disposal receive Receive & Log this compound store Store at Recommended Temperature receive->store prepare_stock Prepare Stock Solution (in Fume Hood) store->prepare_stock assay_setup Set up Kinase Reaction (Enzyme, Substrate, ATP) prepare_stock->assay_setup add_inhibitor Add this compound Dilutions assay_setup->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate detect Detect Kinase Activity incubate->detect dispose Dispose of Hazardous Waste incubate->dispose analyze Analyze Data (IC50 determination) detect->analyze

Caption: A general workflow for handling and testing this compound.

HPK1_Signaling_Pathway Simplified HPK1 Signaling Pathway in T-Cells TCR T-Cell Receptor (TCR) Activation SLP76 SLP-76 TCR->SLP76 HPK1 HPK1 SLP76->HPK1 T_Cell_Activation T-Cell Activation (e.g., IL-2 production) SLP76->T_Cell_Activation pSLP76 Phosphorylated SLP-76 HPK1->pSLP76 Hpk1_IN_3 This compound Hpk1_IN_3->HPK1 Degradation SLP-76 Degradation pSLP76->Degradation Downregulation Downregulation of T-Cell Activation Degradation->Downregulation Downregulation->T_Cell_Activation

Caption: Inhibition of HPK1 by this compound prevents the downregulation of T-cell activation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.